molecular formula C10H16KNO9S2 B15615807 Sinigrin (Standard)

Sinigrin (Standard)

Número de catálogo: B15615807
Peso molecular: 397.5 g/mol
Clave InChI: QKFAFSGJTMHRRY-OCFLFPRFSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sinigrin (Standard) is a useful research compound. Its molecular formula is C10H16KNO9S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sinigrin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sinigrin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFAFSGJTMHRRY-OCFLFPRFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16KNO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-98-5
Record name Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sinigrin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin (B192396), a prominent glucosinolate found in plants of the Brassicaceae family such as mustard seeds (Brassica nigra) and horseradish, is a subject of increasing interest in pharmaceutical and nutraceutical research. Its biological activities, primarily mediated by its hydrolysis product allyl isothiocyanate (AITC), include anti-inflammatory, anticancer, and antimicrobial properties.[1] A thorough understanding of the physicochemical properties of sinigrin as a standard is paramount for its accurate quantification, formulation development, and elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of sinigrin, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Sinigrin

The fundamental physicochemical properties of sinigrin are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Sinigrin
PropertyValueSource(s)
Systematic Name potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate
Synonyms Allyl glucosinolate, 2-Propenyl glucosinolate, Potassium myronate[2]
CAS Number 3952-98-5 (Potassium Salt)
Molecular Formula C₁₀H₁₆KNO₉S₂
Molecular Weight 397.46 g/mol (anhydrous basis)
Appearance White to faint beige crystalline powder
Melting Point 128 °C (decomposes)
Optical Activity [α]²⁰/D −17±1°, c = 1% in H₂O
Stability Hygroscopic[3]
Table 2: Solubility of Sinigrin
SolventSolubilityConditionsSource(s)
Water 125 mg/mL (requires ultrasonication)25 °C (estimated)
Phosphate-Buffered Saline (PBS) ~1 mg/mLpH 7.2[4]
Dimethyl Sulfoxide (DMSO) 79 mg/mL
Ethanol Soluble (~30 mg/mL)[3][4]
Methanol Slightly Soluble[3]
Dimethylformamide (DMF) Soluble (~30 mg/mL)[4]
Table 3: Spectral Properties of Sinigrin
TechniqueKey DataSource(s)
UV-Vis Spectroscopy λmax: 227-229 nm[4][5][6]
¹H NMR Spectroscopy Key signals for vinyl protons: ~5.30 and 6.04 ppm[7]
¹³C NMR Spectroscopy Signals correspond to the glucose moiety and the allyl side chain.[7]
Mass Spectrometry (LC-MS/MS) Negative ion electrospray ionization is commonly used.[8]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of sinigrin.

Determination of Melting Point

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

Procedure:

  • Ensure the sinigrin standard is a fine, dry powder. If necessary, gently grind any crystals using a mortar and pestle.

  • Pack a capillary tube with the powdered sinigrin to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is known, rapidly heat the block to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. For sinigrin, decomposition is observed at its melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus: Orbital shaker, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC system.

Procedure:

  • Add an excess amount of sinigrin standard to a known volume of purified water (e.g., 10 mL) in a sealed flask.

  • Place the flask in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and centrifuge it at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

  • Accurately dilute a known volume of the clear supernatant with water.

  • Determine the concentration of sinigrin in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at ~227 nm against a standard curve or by HPLC.

  • Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC) for Quantification

Instrumentation: A standard HPLC system with a UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and acetonitrile (B52724) is commonly used. A typical mobile phase consists of 0.02 M tetrabutylammonium (B224687) (TBA) in water (pH 7) and acetonitrile (ACN) in a ratio of 80:20 (v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Detection: UV detection at 227 nm.[5]

  • Column Temperature: 25-30 °C.[5]

Procedure:

  • Prepare a stock solution of sinigrin standard of known concentration in the mobile phase or water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the sinigrin peak based on its retention time compared to the standard.

  • Quantify the amount of sinigrin in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR of Sinigrin:

  • Sample Preparation: Dissolve an appropriate amount of sinigrin standard in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • ¹H NMR: Acquire the proton NMR spectrum. Key characteristic signals for the allyl group include multiplets for the vinyl protons around δ 6.04 ppm (-CH=) and δ 5.30 ppm (=CH₂).[7] The protons of the glucose moiety will appear in the δ 3.0-5.0 ppm region.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals corresponding to the ten carbons of the sinigrin molecule, including those of the glucose unit and the allyl side chain.[7]

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

LC-MS/MS Analysis:

  • Ionization: Negative ion electrospray ionization (ESI) is a common and effective method for the analysis of glucosinolates like sinigrin.[8]

  • Separation: Utilize an HPLC method similar to the one described above to separate sinigrin from other components before it enters the mass spectrometer.

  • Detection: In the mass spectrometer, sinigrin will be detected as its deprotonated molecule [M-H]⁻. Further fragmentation (MS/MS) can be used for structural confirmation and enhanced selectivity in complex matrices.

Mandatory Visualizations

Signaling Pathways

Sinigrin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][9] The following diagrams illustrate a simplified representation of these pathways and the inhibitory action of sinigrin.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Sinigrin Sinigrin Sinigrin->IKK_complex inhibits DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Inflammatory_Genes

Simplified NF-κB Signaling Pathway and Inhibition by Sinigrin.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor activates Sinigrin Sinigrin Sinigrin->MAPK inhibits phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factor->Inflammatory_Response

Simplified MAPK Signaling Pathway and Inhibition by Sinigrin.
Experimental Workflow

The enzymatic hydrolysis of sinigrin by myrosinase is a critical reaction in both the plant's defense mechanism and for the generation of bioactive compounds. The following diagram outlines a typical experimental workflow for studying this process.

Enzymatic_Hydrolysis_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sinigrin_Solution Prepare Sinigrin Standard Solution Incubation Incubate Sinigrin and Myrosinase at Controlled Temperature and pH Sinigrin_Solution->Incubation Myrosinase_Solution Prepare Myrosinase Enzyme Solution Myrosinase_Solution->Incubation Quenching Stop Reaction (e.g., heat inactivation) Incubation->Quenching HPLC_Analysis Analyze Reaction Mixture by HPLC Quenching->HPLC_Analysis Quantification Quantify Remaining Sinigrin and/or AITC Product HPLC_Analysis->Quantification

Experimental Workflow for the Enzymatic Hydrolysis of Sinigrin.

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of sinigrin standard, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for the accurate determination of these properties. The visualizations of the signaling pathways and experimental workflow aim to enhance the understanding of sinigrin's biological context and analytical procedures. This comprehensive resource is intended to support the scientific community in advancing the study and application of this promising natural compound.

References

Sinigrin and its role in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Sinigrin (B192396) in Plant Defense Mechanisms for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinigrin, a prominent glucosinolate found in members of the Brassicaceae family, serves as a critical component of a sophisticated plant defense system. This technical guide provides a comprehensive overview of sinigrin's biosynthesis, its activation into biologically active compounds, and its multifaceted role in defending plants against a wide array of herbivores and pathogens. Through a detailed examination of the underlying biochemical pathways, signaling networks, and mechanisms of toxicity, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of sinigrin's defensive capabilities. The guide includes structured quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate further research and application in pest management and drug discovery.

Introduction: The "Mustard Oil Bomb"

Plants of the Brassicales order have evolved a potent chemical defense mechanism often referred to as the "mustard oil bomb"[1][2]. This system relies on the compartmentalization of glucosinolates, such as sinigrin, and the enzyme myrosinase within plant tissues[1][3]. In its intact form, sinigrin is a relatively benign β-thioglucoside N-hydroxysulfate[4]. However, upon tissue damage caused by herbivore feeding or pathogen invasion, myrosinase is released and hydrolyzes sinigrin[5][6]. This enzymatic reaction initiates a cascade that results in the formation of highly reactive and toxic compounds, most notably allyl isothiocyanate (AITC)[5][7]. AITC is a volatile and pungent compound that acts as a powerful deterrent and toxin to a broad spectrum of organisms, forming the chemical basis of this effective defense strategy[3][8].

Sinigrin: Structure and Biosynthesis

Sinigrin, with the chemical formula C₁₀H₁₆KNO₉S₂, is an aliphatic glucosinolate derived from the amino acid methionine[1][3]. Its biosynthesis is a multi-step process involving chain elongation, core structure formation, and side-chain modification, regulated by a suite of specific enzymes and transcription factors[9].

Biosynthetic Pathway

The biosynthesis of sinigrin begins with the chain elongation of methionine, a process catalyzed by enzymes such as branched-chain aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs)[1]. The resulting chain-elongated methionine derivative is then converted to an aldoxime by cytochrome P450 monooxygenases, specifically CYP79F1[1]. Subsequent enzymatic steps lead to the formation of the core glucosinolate structure, which is then modified to form the characteristic allyl side chain of sinigrin[9].

Transcriptional Regulation

The expression of genes involved in sinigrin biosynthesis is tightly controlled by a network of transcription factors, primarily from the R2R3-MYB family[4][10]. Key positive regulators of aliphatic glucosinolate biosynthesis, including sinigrin, are MYB28, MYB29, and MYB76[10]. These transcription factors orchestrate the coordinated expression of the necessary biosynthetic genes, allowing the plant to modulate sinigrin production in response to developmental and environmental cues[4].

Sinigrin_Biosynthesis Methionine Methionine Chain_Elongation Chain Elongation (BCAT, MAM) Methionine->Chain_Elongation Homomethionine Homomethionine Chain_Elongation->Homomethionine CYP79F1 CYP79F1 Homomethionine->CYP79F1 Aldoxime Aldoxime Intermediate CYP79F1->Aldoxime Core_Structure_Formation Core Glucosinolate Structure Formation Aldoxime->Core_Structure_Formation Desulfo_Sinigrin Desulfo-Sinigrin Core_Structure_Formation->Desulfo_Sinigrin Sulfotransferase Sulfotransferase Desulfo_Sinigrin->Sulfotransferase Sinigrin Sinigrin Sulfotransferase->Sinigrin MYB28_MYB29 MYB28/MYB29 Transcription Factors MYB28_MYB29->Chain_Elongation MYB28_MYB29->CYP79F1 MYB28_MYB29->Core_Structure_Formation MYB28_MYB29->Sulfotransferase

Caption: Simplified biosynthetic pathway of sinigrin.

Activation and Bioactivity: The Role of Myrosinase

The defensive properties of sinigrin are realized upon its hydrolysis by myrosinase (EC 3.2.1.147)[6][11]. This reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate[5]. This intermediate spontaneously undergoes a Lossen rearrangement to form the highly electrophilic and biologically active AITC[5][7]. The formation of other minor products, such as allyl cyanide and allyl thiocyanate, can also occur depending on the reaction conditions[6].

Mechanism of Action of Allyl Isothiocyanate (AITC)

AITC exerts its toxic effects on a wide range of organisms through multiple mechanisms. Its high reactivity allows it to readily interact with nucleophilic groups in proteins, leading to enzyme inhibition and disruption of cellular processes[12]. In insects, AITC acts as a potent repellent and feeding deterrent, and at higher concentrations, it can be lethal[8]. Its mode of action in insects involves the activation of TRPA1 ion channels, which triggers a pain response and avoidance behavior[8]. Against microbial pathogens, AITC disrupts cell membranes, inhibits essential enzymes, and can induce oxidative stress, leading to growth inhibition or cell death[12][13].

Quantitative Data on Sinigrin and its Derivatives

The concentration of sinigrin and the efficacy of its hydrolysis products vary significantly among different plant species and against various pests and pathogens.

Sinigrin Content in Brassicaceae

The following table summarizes the sinigrin content in various Brassica species, providing a comparative look at its distribution.

Plant SpeciesPlant PartSinigrin Concentration (µmol/g dry weight)Reference
Brassica juncea (Mustard Greens)Seeds0.194 - 51.90[14]
Brassica nigra (Black Mustard)SeedsHigh concentrations[14]
Brassica oleracea (Cabbage)Leaves0.26 mg/g[14]
Brassica oleracea (Broccoli)Florets0.33 mg/g[14]
Brassica oleracea (Brussels Sprouts)SproutsHigh concentrations[14]
Antimicrobial Activity of Sinigrin and its Hydrolysis Products

The table below presents the minimum inhibitory concentrations (MIC) of sinigrin and AITC against a selection of pathogenic bacteria. It is important to note that intact sinigrin shows little to no antimicrobial activity, while AITC is a potent inhibitor[6].

CompoundMicroorganismMIC (ppm)Reference
SinigrinEscherichia coli> 1000[6]
SinigrinStaphylococcus aureus> 1000[6]
Allyl Isothiocyanate (AITC)Escherichia coli100 - 200[6]
Allyl Isothiocyanate (AITC)Staphylococcus aureus100 - 200[6]
Allyl Isothiocyanate (AITC)Lactic Acid Bacteria500 - 1000[6]
Allyl Isothiocyanate (AITC)Nonxerotolerant Yeasts1 - 4[6]

Signaling Pathways in Sinigrin-Mediated Defense

The production of sinigrin and the activation of the "mustard oil bomb" are integrated into the plant's broader defense signaling network. The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key regulators of plant immunity and have been shown to influence glucosinolate biosynthesis[15][16].

Herbivory and wounding typically trigger the JA signaling pathway, which in turn upregulates the expression of MYB transcription factors (e.g., MYB28, MYB29) that promote sinigrin biosynthesis[15]. Conversely, infection by biotrophic pathogens often activates the SA pathway. The interaction between the JA and SA pathways is complex and can be antagonistic or synergistic, allowing the plant to fine-tune its defense response to specific threats[14][17][18].

Defense_Signaling Herbivore_Attack Herbivore Attack/ Wounding JA_Signaling Jasmonic Acid (JA) Signaling Pathway Herbivore_Attack->JA_Signaling Pathogen_Infection Pathogen Infection SA_Signaling Salicylic Acid (SA) Signaling Pathway Pathogen_Infection->SA_Signaling JA_Signaling->SA_Signaling MYB_TFs MYB28/MYB29 Activation JA_Signaling->MYB_TFs Defense_Response Defense Response (AITC Production) JA_Signaling->Defense_Response SA_Signaling->JA_Signaling Antagonism/Synergy Sinigrin_Biosynthesis Sinigrin Biosynthesis Gene Expression MYB_TFs->Sinigrin_Biosynthesis Sinigrin_Accumulation Sinigrin Accumulation Sinigrin_Biosynthesis->Sinigrin_Accumulation

Caption: Hormonal regulation of sinigrin-mediated defense.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sinigrin and its role in plant defense.

Extraction and Quantification of Sinigrin by HPLC

This protocol outlines a standard method for the extraction and quantification of sinigrin from plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • 80% Methanol (B129727)

  • Deionized water

  • DEAE-Sephadex A-25

  • Sulfatase (from Helix pomatia)

  • Sinigrin standard

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction: Homogenize a known weight of plant tissue in boiling 80% methanol to inactivate myrosinase. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice and pool the supernatants.

  • Purification: Apply the crude extract to a DEAE-Sephadex A-25 anion exchange column. Wash the column with water to remove impurities.

  • Desulfation: Apply sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.

  • Elution: Elute the desulfo-glucosinolates from the column with deionized water.

  • Quantification: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Detect the desulfo-sinigrin peak at approximately 229 nm. Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of desulfo-sinigrin (obtained by treating a sinigrin standard with sulfatase).

HPLC_Workflow Plant_Sample Plant Sample Extraction Extraction (80% Methanol) Plant_Sample->Extraction Purification Purification (DEAE-Sephadex) Extraction->Purification Desulfation Desulfation (Sulfatase) Purification->Desulfation HPLC_Analysis HPLC Analysis (C18 Column, 229 nm) Desulfation->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for sinigrin quantification by HPLC.
Myrosinase Activity Assay (Spectrophotometric Method)

This protocol describes a common method for determining myrosinase activity by measuring the rate of sinigrin hydrolysis.

Materials:

  • Plant protein extract

  • Sinigrin solution (substrate)

  • Phosphate (B84403) buffer (pH 6.5)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the phosphate buffer and sinigrin solution.

  • Initiate Reaction: Add a known amount of the plant protein extract to the cuvette to start the enzymatic reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 227 nm, which corresponds to the hydrolysis of sinigrin.

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Myrosinase activity is expressed as the amount of sinigrin hydrolyzed per unit time per amount of protein.

Insect Feeding Bioassay with Artificial Diet

This protocol details how to assess the effect of sinigrin on insect herbivores using an artificial diet.

Materials:

  • Insect species of interest

  • Artificial diet suitable for the insect species

  • Sinigrin

  • Solvent for sinigrin (e.g., water)

  • Rearing containers

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate different concentrations of sinigrin (and a solvent control).

  • Assay Setup: Dispense the diets into individual rearing containers.

  • Insect Introduction: Place a single insect larva (of a specific instar) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).

  • Data Collection: After a set period, measure relevant parameters such as larval weight, survival rate, and developmental time.

  • Analysis: Compare the performance of insects on the sinigrin-containing diets to the control diet to determine the dose-dependent effects of sinigrin.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the MIC of AITC against microbial pathogens.

Materials:

  • Microbial pathogen of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)

  • Allyl isothiocyanate (AITC)

  • Solvent for AITC (e.g., ethanol (B145695) or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial pathogen in its respective liquid medium to a standardized cell density.

  • Serial Dilutions: Prepare a series of twofold dilutions of AITC in the growth medium in the wells of a 96-well plate. Include a positive control (medium with inoculum, no AITC) and a negative control (medium only).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the microtiter plate under appropriate conditions for the growth of the pathogen.

  • Determine MIC: The MIC is the lowest concentration of AITC that completely inhibits visible growth of the microbe, which can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

Sinigrin and the "mustard oil bomb" represent a highly effective and evolutionarily successful plant defense strategy. The intricate biosynthesis of sinigrin, its precise regulation by transcription factors and signaling hormones, and the potent bioactivity of its hydrolysis product, AITC, highlight the complexity of plant-herbivore and plant-pathogen interactions. A thorough understanding of these mechanisms is crucial for developing novel and sustainable approaches to crop protection.

Future research should focus on further elucidating the crosstalk between different signaling pathways in the regulation of sinigrin biosynthesis. Investigating the potential for synergistic or antagonistic interactions of sinigrin and its derivatives with other plant secondary metabolites could reveal new avenues for enhancing plant resistance. Furthermore, exploring the genetic diversity of sinigrin biosynthesis and myrosinase activity within and between Brassica species could identify valuable genetic resources for breeding crops with enhanced pest and disease resistance. For drug development professionals, the potent and broad-spectrum bioactivity of AITC warrants further investigation for its potential applications as an antimicrobial or anticancer agent. A deeper understanding of its mechanisms of action at the molecular level will be critical for translating its therapeutic potential into clinical applications.

References

Natural sources of Sinigrin for laboratory research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Sinigrin (B192396) for Laboratory Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary natural sources of sinigrin, a glucosinolate of significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide details the quantitative distribution of sinigrin across various plant species, outlines established protocols for its extraction, purification, and analysis, and illustrates key biochemical pathways.

Principal Natural Sources of Sinigrin

Sinigrin (allyl-glucosinolate) is predominantly found in plants belonging to the Brassicaceae family.[1][4] For laboratory research, the most potent and commonly utilized sources are the seeds of black mustard (Brassica nigra), brown/Indian mustard (Brassica juncea), horseradish root (Armoracia rusticana), and Brussels sprouts (Brassica oleracea var. gemmifera).[3][4][5] While also present in wasabi (Wasabia japonica), broccoli, and cabbage, the concentrations are often higher in the aforementioned sources.[6][7][8] The concentration of sinigrin varies significantly depending on the plant species, the specific organ, and developmental stage.[9][10] Seeds, in particular, serve as a highly concentrated source, with levels reported as high as 3.3% of the dry weight.[9]

Quantitative Analysis of Sinigrin Content in Natural Sources

The selection of a plant source for sinigrin isolation is guided by its concentration in the target tissue. The following table summarizes sinigrin content across various high-yield sources, compiled from multiple studies.

Plant SpeciesCommon NamePlant PartSinigrin ContentUnitsCitation(s)
Brassica nigraBlack MustardSeedsup to 3.3% Dry Weight[9]
Brassica nigraBlack MustardSeeds12.75µg/g[11]
Brassica nigraBlack MustardLeaves7.1µg/g[11]
Brassica junceaBrown/Indian MustardFlower Budsup to 140.13µmol/g Dry Weight[12]
Brassica junceaBrown/Indian MustardFlowers2050 - 2300µg/g[10]
Brassica junceaBrown/Indian MustardLeaves190 - 1300µg/g[10]
Armoracia rusticanaHorseradishRoots80 - 90% of Total Glucosinolates[13][14]
Armoracia rusticanaHorseradishRoots2 - 296µmol/g Dry Weight (Total GLS)[14]
Brassica oleracea var. gemmiferaBrussels SproutsButtonsup to 6g/kg Fresh Weight[15]
Brassica oleracea var. gemmiferaBrussels SproutsButtons4.78µmol/g Dry Weight[16]
Brassica oleracea var. italicaBroccoliFlorets3.23mg/100 g[6]

Methodologies for Laboratory-Scale Isolation and Analysis

Obtaining high-purity sinigrin from natural sources requires validated methodologies for extraction, purification, and quantification.

G cluster_0 Experimental Workflow: Sinigrin Isolation & Quantification A Plant Material (e.g., B. nigra seeds) B Sample Preparation (Lyophilization, Grinding) A->B Step 1 C Extraction (Hot 70-80% Methanol) B->C Step 2 Inactivates Myrosinase D Purification (Ion-Exchange Chromatography) C->D Step 3 E Purified Sinigrin D->E Final Product F Quantification (RP-HPLC) E->F QC/Analysis G Data Analysis F->G

Caption: General workflow for the extraction, purification, and analysis of sinigrin.

Experimental Protocol: Extraction

A primary challenge in sinigrin extraction is preventing its enzymatic degradation by myrosinase, which is released upon tissue damage.[4] The following protocol is a robust method for obtaining a crude sinigrin extract while preserving its integrity.

  • Sample Preparation : Lyophilize fresh plant material (e.g., horseradish roots, mustard seeds) to obtain a stable powder and facilitate grinding.[17][18] Grind the dried material into a fine powder using a laboratory mill.

  • Myrosinase Inactivation and Extraction : To prevent enzymatic hydrolysis, extract the ground material with a boiling solvent. A mixture of 70-80% methanol (B129727) in water is highly effective.[10][19]

    • Add the ground plant powder to the boiling methanol/water solution (e.g., 1:10 w/v).

    • Maintain the boil for 10-15 minutes to ensure complete inactivation of myrosinase.

    • Continue the extraction for an optimal time, which for Brassica juncea has been determined to be approximately 25 minutes.[10]

  • Clarification : Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid plant debris.

  • Collection : Carefully decant and collect the supernatant, which contains the crude sinigrin extract. The extract can be concentrated using a rotary evaporator if necessary.

Experimental Protocol: Purification via Ion-Exchange Chromatography

Crude extracts contain numerous other plant metabolites. Ion-exchange chromatography is a standard and effective method for isolating anionic glucosinolates like sinigrin.[17][20][21]

  • Column Preparation : Use a strong anion-exchange (SAX) column or prepare a column with a resin such as DEAE-Sephadex. Equilibrate the column with a suitable buffer (e.g., water or a low-molarity acetate (B1210297) buffer).

  • Loading : Apply the crude sinigrin extract onto the equilibrated column. Glucosinolates will bind to the anion-exchange resin.

  • Washing : Wash the column with water or a low-concentration buffer to remove unbound, neutral, and cationic impurities.

  • Elution : Elute the purified sinigrin from the column. While some protocols use sulfatase to cleave the sulfate (B86663) group for analysis of desulfoglucosinolates, for obtaining intact sinigrin, elution is performed using a salt solution (e.g., potassium chloride or potassium sulfate) of increasing concentration.[21] The specific salt and concentration must be optimized based on the resin and desired purity.

  • Desalting : The eluted fraction containing sinigrin will also contain the elution salt. A subsequent desalting step, such as size-exclusion chromatography or dialysis, may be required depending on the downstream application.

Experimental Protocol: Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the accurate quantification of sinigrin.[17][20]

  • Instrumentation : An HPLC system equipped with a C18 analytical column and a UV or Photodiode Array (PDA) detector.[17][20]

  • Mobile Phase : A common mobile phase consists of an aqueous component and an organic modifier. One validated method uses a mobile phase of 20 mM tetrabutylammonium:acetonitrile (80:20%, v/v) adjusted to pH 7.0.[17][18] Gradient elution methods using acetonitrile-water are also frequently employed.[20]

  • Chromatographic Conditions :

    • Flow Rate : Typically 0.5 - 1.0 mL/min.[17][22]

    • Detection Wavelength : Sinigrin exhibits maximum UV absorption at approximately 227 nm.[17]

    • Column Temperature : Maintained around 40 °C for reproducibility.[20]

  • Quantification : Prepare a standard curve using a certified sinigrin reference standard (50-800 µg/mL is a good range).[17][18] The concentration of sinigrin in the purified sample is determined by comparing its peak area to the standard curve.

Relevant Biochemical Pathways

Biosynthesis of Sinigrin

Sinigrin biosynthesis is a multi-step pathway that begins with the amino acid methionine.[4][9] The process involves chain elongation, formation of a core glucosinolate structure, and side-chain modifications. Key enzymes, such as cytochrome P450 monooxygenases (e.g., CYP79F1), play a pivotal role in converting chain-elongated methionine derivatives into the corresponding aldoxime, which is a crucial intermediate.[9][23]

G cluster_0 Sinigrin Biosynthesis Pathway Met Methionine Elong Chain Elongation (MAM enzymes) Met->Elong HomoMet Homomethionine Elong->HomoMet Aldoxime Aldoxime Intermediate HomoMet->Aldoxime CYP79F1 Core Core Glucosinolate Structure Formation Aldoxime->Core Desulfo Desulfoglucosinolate Core->Desulfo Sulfation Sulfation (Sulfotransferases) Desulfo->Sulfation Sinigrin Sinigrin Sulfation->Sinigrin

Caption: Simplified biosynthetic pathway of sinigrin starting from methionine.

Enzymatic Hydrolysis of Sinigrin

When plant tissue is damaged, sinigrin comes into contact with the enzyme myrosinase (a thioglucosidase), which is stored in separate cellular compartments.[4][24] This interaction, often termed the "mustard oil bomb," rapidly hydrolyzes sinigrin into glucose and an unstable aglycone.[4] The aglycone then spontaneously rearranges to form allyl isothiocyanate (AITC), the compound responsible for the pungent flavor of mustard and horseradish and a molecule of significant research interest.[4][25]

G cluster_1 Sinigrin Hydrolysis ('Mustard Oil Bomb') Sinigrin Sinigrin AITC Allyl Isothiocyanate (AITC) Sinigrin->AITC Myrosinase (upon tissue damage) Products Glucose + Sulfate Sinigrin->Products

Caption: Enzymatic hydrolysis of sinigrin by myrosinase into allyl isothiocyanate.

Stability and Storage Considerations

For laboratory use, the stability of sinigrin is a critical factor.

  • Solid Form : Pure, solid sinigrin (often as a potassium salt hydrate) is stable for years when stored at -20°C in a dry environment.[24][26]

  • Aqueous Solutions : Sinigrin in aqueous buffers is not recommended for long-term storage; solutions should ideally be prepared fresh. Storage for more than one day is generally discouraged.[26]

  • Plant Extracts : In a prepared extract, sinigrin shows good stability for over 24 hours at room temperature and for more than a week under refrigerated conditions (4-8 °C).[17] However, prolonged storage of boiled vegetables can lead to a decrease in sinigrin content.[27]

References

Sinigrin: A Comprehensive Technical Guide to its Therapeutic Benefits and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin (B192396), a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as mustard seeds, broccoli, and Brussels sprouts, has garnered significant scientific interest for its diverse pharmacological activities.[1] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a potent bioactive compound largely responsible for the therapeutic effects observed.[2][3] This technical guide provides an in-depth overview of the therapeutic benefits of sinigrin, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Natural products have long been a cornerstone of drug discovery, offering a rich diversity of chemical structures with a wide range of biological activities. Sinigrin (2-propenyl glucosinolate) is a prominent example of a plant-derived secondary metabolite with significant therapeutic potential.[1] While sinigrin itself is relatively inert, its hydrolysis product, AITC, exhibits potent biological effects.[2][3] This conversion occurs when plant tissues are damaged, releasing the myrosinase enzyme which is physically separated from sinigrin in intact cells.[2][3] This guide delves into the core pharmacological activities of sinigrin and its derivatives, providing a technical foundation for further research and development.

Anticancer Activity

The anticancer properties of sinigrin, primarily mediated by AITC, have been demonstrated across various cancer cell lines. The mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of sinigrin and its hydrolysis products have been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and the specific compound tested. It is important to note that sinigrin itself often shows little to no bioactivity, while its hydrolyzed form (AITC) is significantly more potent.

CompoundCancer Cell LineIC50 ValueReference
Hydrolyzed SinigrinHL-60 (Human promyelocytic leukemia)2.71 µM
SinigrinH460 (Human lung carcinoma)60 µg/mL[4]
Sinigrin-rich R. sativus extractDU-145 (Human prostate cancer)15.88 µg/mL
Sinigrin-rich R. sativus extractHCT-15 (Human colon adenocarcinoma)21.42 µg/mL
Sinigrin-rich R. sativus extractA-375 (Human melanoma)24.58 µg/mL
Allyl Isothiocyanate (AITC)H1299 (Human non-small cell lung cancer)5 µM[5]
Allyl Isothiocyanate (AITC)A549 (Human non-small cell lung cancer)10 µM[5]
Allyl Isothiocyanate (AITC)GBM 8401 (Human malignant glioma)9.25 ± 0.69 μM[5]
Allyl Isothiocyanate (AITC)Bladder Cancer Cells2.7–3.3 μM[5]
Allyl Isothiocyanate (AITC)HL60/S (Human promyelocytic acute leukemia)2.0 ± 0.3 µM[5]
Allyl Isothiocyanate (AITC)HL60/AR (Doxorubicin-resistant leukemia)4.1 ± 0.4 µM[5]
Key Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., sinigrin or AITC) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium (B1200493) iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Culture and treat cells with the test compound.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS to remove ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with a propidium iodide solution.

    • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in Anticancer Activity

Sinigrin, through AITC, induces apoptosis via the upregulation of p53 and the downregulation of anti-apoptotic Bcl-2 family members, leading to the activation of caspases. Studies have shown that sinigrin can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[6]

Sinigrin-Mediated Anticancer Signaling Pathway Sinigrin Sinigrin Myrosinase Myrosinase Sinigrin->Myrosinase Hydrolysis AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC p53 p53 AITC->p53 Upregulates Bcl2 Bcl-2 AITC->Bcl2 Downregulates CellCycle Cell Cycle Arrest (G0/G1 or G2/M) AITC->CellCycle Induces Caspases Caspases p53->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Sinigrin's Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Sinigrin Sinigrin Sinigrin->MAPK Inhibits phosphorylation Sinigrin->NFkB Inhibits expression Sinigrin->NLRP3 Inhibits expression ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatory_Cytokines Induces NFkB->ProInflammatory_Cytokines Induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces NLRP3->ProInflammatory_Cytokines Induces Antioxidant Activity Workflow start Start prepare_sample Prepare Sinigrin/ AITC solution start->prepare_sample dpph_assay DPPH Assay prepare_sample->dpph_assay abts_assay ABTS Assay prepare_sample->abts_assay mix_dpph Mix with DPPH radical dpph_assay->mix_dpph mix_abts Mix with ABTS radical abts_assay->mix_abts incubate_dpph Incubate (dark, 30 min) mix_dpph->incubate_dpph incubate_abts Incubate (6 min) mix_abts->incubate_abts measure_dpph Measure Absorbance at 517 nm incubate_dpph->measure_dpph measure_abts Measure Absorbance at 734 nm incubate_abts->measure_abts calculate_dpph Calculate % Scavenging measure_dpph->calculate_dpph calculate_abts Calculate % Scavenging measure_abts->calculate_abts

References

Understanding the biosynthesis pathway of Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of sinigrin (B192396), an allyl glucosinolate predominantly found in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and black mustard seeds.[1][2] Upon tissue damage, sinigrin is hydrolyzed by the enzyme myrosinase into allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish and known for its potential anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] Understanding the intricate biosynthetic pathway of sinigrin is crucial for its potential applications in agriculture and medicine.

The Sinigrin Biosynthesis Pathway

The biosynthesis of sinigrin is a multi-step process that originates from the amino acid methionine.[1][4] The pathway can be broadly divided into three key stages: side-chain elongation, core structure formation, and side-chain modification.[3][5]

Side-Chain Elongation of Methionine

The initial phase of sinigrin biosynthesis involves the extension of the methionine side chain. This process is catalyzed by a series of enzymes, with Methylthioalkylmalate Synthases (MAM) playing a crucial role in the diversity of synthesized glucosinolates.[3][4] The elongation process begins with the deamination of methionine by branched-chain aminotransferase (BCAT) enzymes, followed by a series of reactions including acetylation, isomerization, and decarboxylation to yield homomethionine.[4]

Core Structure Synthesis

Following side-chain elongation, the core glucosinolate structure is formed. A key enzyme in this stage is CYP79F1, a cytochrome P450 monooxygenase, which converts the chain-elongated methionine derivatives into the corresponding aldoxime.[4] This step is a critical part of the nitrogen-oxygen exchange necessary for the formation of the glucosinolate core.

Side-Chain Modification

The final stage in sinigrin biosynthesis involves the modification of the side chain to form the characteristic 2-propenyl group of sinigrin.[4] The enzyme AOP2, a 2-oxoglutarate-dependent dioxygenase, is responsible for this conversion, which enhances the volatility and bioactivity of the resulting compound.[4]

Quantitative Data on Sinigrin Content

The concentration of sinigrin can vary significantly between different plant species and even within different organs of the same plant. The following tables summarize some of the available quantitative data on sinigrin content.

Table 1: Glucosinolate Content (μmol·g⁻¹ DW) in Different Organs of Brassica nigra [3]

OrganSinigrinTotal Glucosinolates
Stems10.35 ± 0.9810.83 ± 1.05
Rosette Leaves8.87 ± 0.519.78 ± 0.54
Cauline Leaves11.83 ± 0.6912.33 ± 0.70
Inflorescences1.69 ± 0.151.86 ± 0.16
Siliques1.98 ± 0.122.19 ± 0.14

Data presented as mean ± standard deviation.

Table 2: Sinigrin Concentration in Deoiled Cake of Various Brassica Species Genotypes (μmol/g DM) [6]

SpeciesGenotypeSinigrin Concentration
Eruca sativaRTM3142.92
Eruca sativaT275.05
Brassica napusPBN20017.51
Brassica napusNRCG35173.14
Brassica nigraBHC 466.84
Brassica nigraBSH1102.28
Brassica junceaGDM54.93
Brassica junceaSKM174490.29

Experimental Protocols

The study of sinigrin biosynthesis involves a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Glucosinolate Extraction and Analysis

This protocol describes the extraction and quantification of glucosinolates from plant tissue.[3]

  • Sample Preparation: Weigh 0.25 g of powdered plant sample and boil in 10 mL of 70% methanol.

  • Internal Standard: Add 200 µL of 5 mM glucotropaeolin (B1208891) as an internal standard.

  • Desulfation: Load the supernatant onto a 1 mL mini-column containing activated DEAE Sephadex A-25. Allow to desulfate overnight with 200 µL of arylsulfatase.

  • HPLC Analysis:

    • Elution: Elute with ultrapure water (solvent A) and acetonitrile (B52724) (solvent B) using a linear gradient from 0% to 20% B for 45 minutes, followed by 6 minutes at 20% B, and then 5 minutes at 100% A.

    • Flow Rate: 1 mL·min⁻¹.

    • Injection Volume: 20 µL.

    • Detection: Monitor the eluent at 229 nm using a diode array detector.

RNA Sequencing and qRT-PCR

These methods are used to study the expression of genes involved in the sinigrin biosynthesis pathway.[3]

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit.

  • RNA Sequencing (RNA-Seq):

    • Construct sequencing libraries from the extracted RNA.

    • Sequence the libraries using a high-throughput sequencing platform.

    • Analyze the sequencing data to identify and quantify transcripts of genes involved in sinigrin biosynthesis.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for the target genes.

    • Use a suitable reference gene (e.g., tonoplastic intrinsic protein-41 (TIPS) in Brassica nigra) for normalization.

    • Analyze the results to determine the relative expression levels of the target genes.

Visualizing the Biosynthesis Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the sinigrin biosynthesis pathway and a general experimental workflow for its analysis.

Sinigrin_Biosynthesis_Pathway cluster_elongation Side-Chain Elongation cluster_core Core Structure Synthesis cluster_modification Side-Chain Modification Met Methionine BCAT BCAT Met->BCAT Keto Keto Acid BCAT->Keto MAM MAM Keto->MAM Homomet Homomethionine MAM->Homomet CYP79F1 CYP79F1 Homomet->CYP79F1 Aldoxime Aldoxime CYP79F1->Aldoxime Core_Enzymes Core Glucosinolate Synthesizing Enzymes Aldoxime->Core_Enzymes Desulfo Desulfo-glucosinolate Core_Enzymes->Desulfo AOP2 AOP2 Desulfo->AOP2 Sinigrin Sinigrin AOP2->Sinigrin

Caption: The biosynthesis pathway of Sinigrin from Methionine.

GSL_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Tissue Plant Tissue Grinding Grinding in Liquid N2 Plant_Tissue->Grinding Extraction_Solvent Extraction with 70% Methanol Grinding->Extraction_Solvent Centrifugation Centrifugation Extraction_Solvent->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant DEAE_Column DEAE Sephadex A-25 Column Supernatant->DEAE_Column Desulfation Desulfation with Arylsulfatase DEAE_Column->Desulfation HPLC HPLC Analysis Desulfation->HPLC Quantification Quantification at 229 nm HPLC->Quantification

Caption: Experimental workflow for Glucosinolate (GSL) analysis.

References

A Technical Guide to the In Vitro Anti-inflammatory Properties of Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sinigrin (B192396), a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as broccoli and mustard seeds, has garnered significant scientific interest for its therapeutic potential.[1][2][3][4] Emerging in vitro evidence robustly demonstrates its anti-inflammatory capabilities, positioning it as a promising candidate for further investigation in the management of chronic inflammatory diseases.[5] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and key experimental protocols used to characterize the anti-inflammatory properties of sinigrin in vitro. The primary focus is on its action in lipopolysaccharide (LPS)-stimulated macrophage models, which are standard for assessing inflammatory responses.

Quantitative Effects of Sinigrin on Inflammatory Mediators

Sinigrin has been shown to effectively inhibit the production of a wide array of pro-inflammatory mediators in a concentration-dependent manner.[1][2] These studies are typically conducted in murine macrophage cell lines, such as RAW 264.7, where an inflammatory response is induced by LPS.[1][2][6] The inhibitory effects of sinigrin on key molecules are summarized below.

Inflammatory Mediator Key Protein/Enzyme Cell Line Observed Effect of Sinigrin Treatment Reference
Nitric Oxide (NO)Inducible Nitric Oxide Synthase (iNOS)RAW 264.7Dose-dependent inhibition of LPS-induced NO production.[1][2][1][2]
Prostaglandin E2 (PGE2)Cyclooxygenase-2 (COX-2)RAW 264.7Dose-dependent inhibition of LPS-induced PGE2 production and COX-2 expression.[1][2][1][2]
Tumor Necrosis Factor-α (TNF-α)-RAW 264.7Significant suppression of LPS-induced TNF-α production.[1][2][6][1][2][6]
Interleukin-6 (IL-6)-RAW 264.7Significant suppression of LPS-induced IL-6 production.[1][2][6][1][2][6]
Interleukin-1β (IL-1β)NLRP3 Inflammasome / Caspase-1RAW 264.7Decreased production following suppression of the NLRP3 inflammasome pathway.[1][3][1][3]
Interleukin-18 (IL-18)NLRP3 Inflammasome / Caspase-1RAW 264.7Decreased production following suppression of the NLRP3 inflammasome pathway.[1][3][1][3]

Molecular Mechanisms of Action

Sinigrin exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are central to the inflammatory response.

Suppression of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammatory gene expression. In LPS-stimulated macrophages, sinigrin has been shown to inhibit these pathways.[1][2] Its action involves suppressing the phosphorylation of MAPK proteins, specifically p38 and JNK, and inhibiting the nuclear translocation and activity of the NF-κB p65 subunit.[1][6] This dual inhibition prevents the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[1][2][6]

G cluster_0 Cell Membrane cluster_1 Cytosolic Signaling cluster_2 Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MAP2Ks (MKK3/6, MKK4/7) TAK1->MKKs IκBα IκBα IKK->IκBα p65 NF-κB (p65) IKK->p65 IκBα->p65 p65_nuc NF-κB (p65) p65->p65_nuc Translocation MAPKs MAPKs (p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Sinigrin Sinigrin Sinigrin->TAK1 Sinigrin->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Genes AP1->Genes

Caption: Sinigrin's inhibition of the NF-κB and MAPK signaling pathways.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18. Sinigrin treatment has been found to decrease the production of these cytokines by suppressing the expression of key components of the inflammasome, including NLRP3 itself, the adaptor protein ASC, and Caspase-1.[1] This suggests that sinigrin can interfere with both the priming (Signal 1) and activation (Signal 2) steps of inflammasome assembly.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Cytokine Release LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NFkB->Pro_IL1B Transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene Transcription IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL1B->IL18 ATP ATP P2X7R P2X7R ATP->P2X7R Assembly K_efflux K+ Efflux P2X7R->K_efflux Assembly NLRP3_protein NLRP3 K_efflux->NLRP3_protein Assembly ASC ASC NLRP3_protein->ASC Activation Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Activation Casp1 Caspase-1 Pro_Casp1->Casp1 Activation Casp1->Pro_IL1B Cleavage Sinigrin Sinigrin Sinigrin->NFkB Sinigrin->NLRP3_protein

Caption: Sinigrin's suppression of the NLRP3 inflammasome pathway.

Key Experimental Protocols

The following section details standardized methodologies for assessing the in vitro anti-inflammatory effects of sinigrin.

General Experimental Workflow

A typical experiment follows a logical progression from cell culture to stimulation and subsequent analysis of inflammatory markers.

G A 1. Cell Seeding & Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (Varying concentrations of Sinigrin) A->B C 3. Inflammatory Stimulation (e.g., 1 µg/mL LPS) B->C D 4. Incubation (e.g., 18-24 hours) C->D K MTT Assay (Viability) C->K Parallel Plate E 5. Sample Collection D->E F Supernatant Collection E->F G Cell Lysate Collection E->G H Griess Assay (NO) F->H I ELISA (TNF-α, IL-6, etc.) F->I J Western Blot (iNOS, COX-2, p-p65) G->J

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Cell Viability Assay (MTT)

It is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

  • Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of sinigrin for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Assay (Griess Reagent System)

This assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[7][8]

  • Sample Collection: After cell treatment and LPS stimulation, collect 100 µL of culture supernatant from each well of the 96-well plate.

  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution.[8][9]

  • Reaction: Add 100 µL of the Griess reagent to the 100 µL of supernatant.[7][10]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8][10]

  • Measurement: Measure the absorbance at 540-550 nm.[7] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of cytokines like TNF-α, IL-6, and IL-1β in the supernatant.[11][12]

  • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate (e.g., TMB). Incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm. Cytokine concentrations are calculated from the standard curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to measure the levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p65, p-p38).[13][14][15]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-iNOS, anti-p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinigrin (B192396) is a prominent glucosinolate found in plants of the Brassicaceae family, such as mustard (Brassica nigra, Brassica juncea), horseradish, and wasabi. Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, sinigrin breaks down to form allyl isothiocyanate (AITC), the compound responsible for the characteristic pungent taste of these plants.[1][2] Sinigrin and its derivatives have garnered significant interest in the pharmaceutical and food industries due to their potential biological activities, including antimicrobial and anticarcinogenic properties.[3][4] Accurate and reliable quantification of sinigrin is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique widely employed for this purpose.[3][5]

This application note provides a detailed protocol for the quantification of sinigrin using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle of the Method

The method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Sinigrin, being a polar, anionic compound, typically has low retention on a standard C18 column. To enhance its retention and achieve better separation from other components, an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is often added to the mobile phase.[5][6] The positively charged TBA molecule pairs with the negatively charged sulfate (B86663) group of sinigrin, forming a neutral, more hydrophobic complex that interacts more strongly with the nonpolar stationary phase, thereby increasing its retention time.[6] Quantification is achieved by detecting the analyte using a UV detector at its maximum absorbance wavelength (λmax), which is approximately 227 nm, and comparing the peak area to a calibration curve generated from known concentrations of a pure sinigrin standard.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of sinigrin from plant material (e.g., seeds, roots, leaves), incorporating steps to deactivate the myrosinase enzyme to prevent sinigrin degradation.[2][8]

Materials:

  • Plant material (e.g., Brassica seeds, Raphanus sativus roots)

  • 70% (v/v) Ethanol (B145695) or Methanol

  • Deionized water

  • Mortar and pestle or analytical grinder

  • Centrifuge and centrifuge tubes

  • Water bath

  • Syringe filters (0.45 µm)

  • Optional: Ion-exchange columns (e.g., DEAE-Sephadex) for cleanup[5][7]

Procedure:

  • Sample Homogenization: Freeze-dry (lyophilize) the fresh plant material to obtain a stable powder and prevent enzymatic degradation.[2][5] Grind the dried material into a fine powder using a grinder or mortar and pestle.

  • Myrosinase Inactivation and Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of pre-heated 70% ethanol (heated to 65-70°C).[5] This step both extracts the sinigrin and deactivates the myrosinase enzyme.[9]

    • Vortex the mixture vigorously and incubate in a water bath at 65°C for 15-20 minutes.[5]

  • Centrifugation: After incubation, cool the tubes to room temperature and centrifuge at 3000-5000 rpm for 10 minutes.[9]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube. To ensure exhaustive extraction, repeat the extraction process (step 2-3) on the remaining plant residue at least twice. Combine all the supernatants.[5]

  • Cleanup (Optional but Recommended): For complex matrices, a cleanup step using ion-exchange chromatography can be employed to remove impurities.[5][7] This step helps to isolate the anionic glucosinolates.

  • Final Preparation: Evaporate the solvent from the combined supernatants (e.g., using a rotary evaporator or under a stream of nitrogen). Re-dissolve the dried residue in a known volume (e.g., 1-5 mL) of the HPLC mobile phase.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Protocol 2: HPLC Analysis

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Sinigrin standard (≥99% purity).

  • HPLC-grade acetonitrile.[6]

  • Tetrabutylammonium (TBA) salt.[6]

  • HPLC-grade water.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 20 mM tetrabutylammonium in water:acetonitrile (80:20, v/v). Adjust the pH of the aqueous portion to 7.0 before mixing with acetonitrile.[5][7] Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh 10 mg of sinigrin standard and dissolve it in 10 mL of mobile phase to prepare a stock solution of 1000 µg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range is 50 to 800 µg/mL.[3][5]

  • HPLC System Setup:

    • Set the column temperature to ambient or a controlled temperature (e.g., 25°C).

    • Set the flow rate to 0.5 mL/min.[5][7]

    • Set the UV detector wavelength to 227 nm.[5][6][7]

    • Set the injection volume to 10-20 µL.

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the calibration standards, starting from the lowest concentration.

    • Inject the prepared sample extracts. It is good practice to inject a blank (mobile phase) between samples to prevent carryover.

  • Data Analysis:

    • Identify the sinigrin peak in the sample chromatograms by comparing its retention time with that of the standard. The retention time for sinigrin under these conditions is expected to be approximately 3.6 minutes.[5]

    • Construct a calibration curve by plotting the peak area of the sinigrin standards against their known concentrations.

    • Determine the concentration of sinigrin in the sample extracts using the regression equation from the calibration curve.

    • Calculate the final sinigrin content in the original plant material, accounting for all dilution factors (% w/w or µg/g).

Data Presentation

Table 1: Summary of HPLC Chromatographic Conditions for Sinigrin Quantification

ParameterCondition 1Condition 2
Column RP-C18 Analytical ColumnRP-C18 Column
Mobile Phase 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH 7.0[5][6][7]Phosphate buffer/Ammonium acetate (B1210297) with Acetonitrile[1][10]
Flow Rate 0.5 mL/min[5][7]1.0 mL/min[5]
Detection UV at 227 nm[5][6]UV at 229 nm[11]
Injection Volume 10-20 µL20 µL
Retention Time ~3.6 min[5][7]~2.8 - 3.7 min[5]

Table 2: Method Validation Parameters

ParameterReported ValueReference
Linearity Range 50 - 800 µg/mL[3][5][7]
Correlation Coefficient (R²) > 0.99[3][5]
Accuracy (% Relative Error) Intraday: -1.37%Interday: -1.29%[5][7]
Precision (%RSD) Intraday: 1.43%Interday: 0.94%[5][7]
Limit of Detection (LOD) 0.1 µg/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but derivable from LOD

Table 3: Examples of Sinigrin Content in Various Plant Materials

Plant MaterialSinigrin ContentReference
Raphanus sativus Root Fraction0.59% w/w[5]
Brassica juncea (Flower Tissue)2050 - 2300 µg/g[10]
Brassica juncea (Leaves)190 - 1300 µg/g[10]
Brassica napus (Deoiled Cake)up to 173.14 µmol/g[11]
Brassica juncea (Deoiled Cake)4.93 - 90.29 µmol/g[11]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material (e.g., Brassica seeds) Grind Lyophilize & Grind Sample->Grind Extract Extract with Hot 70% Ethanol (Myrosinase Deactivation) Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Cleanup Optional Cleanup (Ion-Exchange Chromatography) Centrifuge->Cleanup Final Evaporate & Reconstitute in Mobile Phase Cleanup->Final Filter Filter (0.45 µm) Final->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Ion-Pair Mobile Phase) Inject->Separate Detect UV Detection at 227 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Sinigrin in Sample (Using Regression Equation) Chromatogram->Quantify Calibrate Prepare & Run Sinigrin Standards Curve Generate Calibration Curve (Peak Area vs. Concentration) Calibrate->Curve Curve->Quantify Curve->Quantify Report Calculate & Report Final Concentration Quantify->Report

Caption: Experimental workflow for sinigrin quantification.

G MethodValidation {Method Validation|Key Performance Characteristics} Specificity Specificity Ability to assess analyte unequivocally in the presence of other components MethodValidation->Specificity Linearity Linearity & Range Produces results proportional to concentration within a given range MethodValidation->Linearity Accuracy Accuracy Closeness of test results to the true value (% Recovery, % Error) MethodValidation->Accuracy Precision Precision (%RSD) Repeatability (Intraday) Intermediate Precision (Interday) MethodValidation->Precision Sensitivity Sensitivity Limit of Detection (LOD) Limit of Quantification (LOQ) MethodValidation->Sensitivity Robustness Robustness Capacity to remain unaffected by small variations in method parameters MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Note and Protocol: Preparation of Sinigrin Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinigrin (B192396) is a glucosinolate found in cruciferous vegetables such as broccoli and Brussels sprouts, as well as in the seeds of black mustard.[1] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a compound with demonstrated anticancer properties.[2][3][4] Accurate quantification of sinigrin in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, requiring precisely prepared standard solutions for calibration and quantification. This document provides a detailed protocol for the preparation of sinigrin standard solutions for HPLC analysis.

Experimental Protocols

Materials and Reagents
  • Sinigrin hydrate (B1144303) (analytical standard, ≥99.0% purity)

  • HPLC grade water

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBA) or other ion-pairing reagent (if required by the HPLC method)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • HPLC vials with caps (B75204) and septa

  • Syringe filters (0.45 µm)

Preparation of Sinigrin Stock Solution

A concentrated stock solution is prepared, from which working standards of lower concentrations are made by serial dilution.

Protocol:

  • Accurately weigh approximately 10 mg of sinigrin hydrate using an analytical balance.

  • Quantitatively transfer the weighed sinigrin into a 10 mL Class A volumetric flask.

  • Add a small amount of HPLC grade water to dissolve the sinigrin.

  • Once fully dissolved, bring the volume up to the 10 mL mark with HPLC grade water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • This creates a stock solution of approximately 1000 µg/mL.[5][6] The exact concentration should be calculated based on the precise weight of sinigrin used.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to concentrations that span the expected range of sinigrin in the samples to be analyzed.

Protocol:

  • Label a series of volumetric flasks for the desired concentrations of your working standards. A typical concentration range for a calibration curve is 50 to 800 µg/mL.[5][6]

  • Use the following equation for calculating the volume of stock solution required for each working standard: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be transferred

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard

  • Prepare a series of working standards by pipetting the calculated volume of the stock solution into the appropriately labeled volumetric flasks and diluting to the mark with HPLC grade water.

  • Transfer an aliquot of each working standard solution into an HPLC vial after filtering through a 0.45 µm syringe filter.

Storage and Stability

Proper storage of standard solutions is critical to maintain their integrity.

  • Stock Solution: Store the stock solution in a refrigerator at 4°C. It is recommended to prepare a fresh stock solution weekly. For longer-term storage, the solution can be stored at -20°C for up to one year.[7]

  • Working Standards: It is best practice to prepare fresh working standards daily from the stock solution.[5][6] However, studies have shown that sinigrin solutions can be stable for more than a day at room temperature and for up to a week under refrigerated conditions.[5]

Data Presentation

Table 1: Example Preparation of Sinigrin Working Standards from a 1000 µg/mL Stock Solution

Desired Concentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)
500.510
1001.010
2002.010
4004.010
6006.010
8008.010

Table 2: Typical HPLC Conditions for Sinigrin Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[5][6]
Mobile Phase Isocratic: 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH 7.0[5][6]
Flow Rate 0.5 mL/min[5][6]
Injection Volume 20 µL[5][6]
Column Temperature Ambient (e.g., 25 ± 2°C) or 40°C[5][6][7]
Detection Wavelength 227 nm or 229 nm[5][6][7]
Retention Time Approximately 3.6 minutes (under the specified isocratic conditions)[5][6]

Visualizations

Experimental Workflow

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis weigh Weigh Sinigrin Standard dissolve Dissolve in HPLC Grade Water (1000 µg/mL Stock Solution) weigh->dissolve dilute Perform Serial Dilutions (Working Standards) dissolve->dilute filter_vial Filter and Transfer to HPLC Vials dilute->filter_vial inject Inject Standards into HPLC System filter_vial->inject generate_curve Generate Calibration Curve (Peak Area vs. Concentration) inject->generate_curve quantify Quantify Sinigrin in Samples generate_curve->quantify inject_sample Inject Unknown Samples inject_sample->quantify

Caption: Workflow for preparing sinigrin standards and HPLC analysis.

Signaling Pathway of Allyl Isothiocyanate (AITC)-Induced Apoptosis

Sinigrin itself is a precursor, and its biological activity is primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC). AITC has been shown to induce apoptosis in cancer cells through multiple signaling pathways.

G cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial (Intrinsic) Pathway cluster_death Death Receptor (Extrinsic) Pathway AITC AITC (Sinigrin Hydrolysis Product) ROS ↑ ROS Production AITC->ROS Bax ↑ Bax AITC->Bax Bcl2 ↓ Bcl-2 AITC->Bcl2 Casp8 Caspase-8 Activation AITC->Casp8 ER_Stress ER Stress ROS->ER_Stress Casp4 Caspase-4 Activation ER_Stress->Casp4 Casp3 Caspase-3 Activation Casp4->Casp3 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: AITC-induced apoptosis signaling pathways in cancer cells.

References

Application Note: Enzymatic Hydrolysis of Sinigrin with Myrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin (B192396), a glucosinolate found in plants of the Brassicaceae family, undergoes enzymatic hydrolysis by myrosinase to produce biologically active compounds, most notably allyl isothiocyanate (AITC), glucose, and sulfate.[1][2] AITC is of significant interest in drug development due to its potential anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This application note provides a detailed protocol for the enzymatic hydrolysis of sinigrin and subsequent quantification of the reaction products.

Principle of the Reaction

Myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147) catalyzes the cleavage of the thioglucosidic bond in sinigrin. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate.[1][5] The reaction is influenced by factors such as pH and temperature, with neutral pH generally favoring the formation of AITC.[1][3]

Data Summary

The following table summarizes key quantitative data for the enzymatic hydrolysis of sinigrin with myrosinase, compiled from various studies.

ParameterOptimal Value/RangeMethod of DeterminationReference(s)
pH 6.5 - 8.0Spectrophotometric, HPLC[6][7][8]
Temperature 30°C - 50°CSpectrophotometric, HPLC[6][7][9]
Sinigrin Concentration 0.2 mM - 1.0 mMSpectrophotometric, HPLC[6][9]
Myrosinase Activity Unit One unit releases 1.0 µg of glucose per minute.Glucose Assay[6]
Detection Wavelength (Sinigrin) 227 nmUV-Vis Spectroscopy[9][10]
Detection Wavelength (AITC) 246 nmHPLC[11]

Experimental Protocols

This section details the methodologies for performing the enzymatic hydrolysis of sinigrin and quantifying the primary products.

Protocol 1: Enzymatic Hydrolysis of Sinigrin

This protocol is adapted from established methods for myrosinase activity assays.[6][9]

Materials:

  • Sinigrin (from a commercial source like Sigma-Aldrich)

  • Myrosinase (crude extract or purified)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.5)

  • EDTA (1 mM)

  • MgCl₂ (3 mM)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 250 µL of myrosinase extract

    • 750 µL of sodium phosphate buffer (100 mM, pH 6.5)

    • 1 µL of 1 M EDTA (final concentration 1 mM)

    • 3 µL of 1 M MgCl₂ (final concentration 3 mM)

    • 1 µL of 1 M Sinigrin stock solution (final concentration 1 mM)

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[6][9]

  • Stop the Reaction: Terminate the reaction by heating the mixture at 100°C for 5 minutes.[6]

  • Sample Preparation for Analysis: Centrifuge the mixture at 25,000 x g for 10 minutes at 4°C to pellet any precipitate.[6] The supernatant can then be used for the quantification of glucose and/or allyl isothiocyanate.

Protocol 2: Quantification of Glucose using a Glucose Oxidase Assay

This method is a common approach to determine myrosinase activity by measuring the amount of released glucose.[6][9]

Materials:

  • Supernatant from Protocol 1

  • Glucose (HK) Assay Kit (e.g., from Sigma-Aldrich)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial glucose assay kit.

  • Use the supernatant from the hydrolysis reaction as the sample.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the amount of glucose released using a standard curve prepared with known concentrations of glucose.

  • Myrosinase activity can be expressed as µg of glucose released per minute under the specified assay conditions.[6]

Protocol 3: Quantification of Allyl Isothiocyanate (AITC) by HPLC

This protocol provides a method for the direct quantification of AITC using High-Performance Liquid Chromatography (HPLC).[11]

Materials:

  • Supernatant from Protocol 1 (may require extraction)

  • Allyl isothiocyanate standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Depending on the sample matrix, a liquid-liquid extraction of the supernatant with a solvent like dichloromethane (B109758) may be necessary to isolate the AITC.[8]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 30:70 v/v).[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Column: C18 column.[11]

    • Detection: UV detector at 246 nm.[11]

    • Injection Volume: 20 µL.[11]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of AITC standard.

    • Inject the prepared sample.

    • Identify the AITC peak based on the retention time of the standard.

    • Quantify the amount of AITC in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway of Sinigrin Hydrolysis

Sinigrin_Hydrolysis Sinigrin Sinigrin Aglycone Unstable Aglycone Sinigrin->Aglycone Hydrolysis Myrosinase Myrosinase Myrosinase->Aglycone Glucose Glucose Aglycone->Glucose AITC Allyl Isothiocyanate Aglycone->AITC Spontaneous Rearrangement

Caption: Enzymatic hydrolysis of sinigrin by myrosinase.

Experimental Workflow for Sinigrin Hydrolysis and Analysis

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis Prep Prepare Reaction Mixture (Sinigrin, Myrosinase, Buffer) Incubate Incubate at 37°C Prep->Incubate Stop Stop Reaction (Heat at 100°C) Incubate->Stop Centrifuge Centrifuge to Pellet Debris Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GlucoseAssay Glucose Quantification (Glucose Oxidase Assay) Supernatant->GlucoseAssay AITCAssay AITC Quantification (HPLC) Supernatant->AITCAssay

Caption: Workflow for sinigrin hydrolysis and product analysis.

References

Application Note and Protocol: Determining the Cytotoxity of Sinigrin Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinigrin (B192396), a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has garnered attention for its potential anticancer properties.[1][2][3] Its hydrolysis product, allyl isothiocyanate (AITC), is believed to be the primary bioactive compound responsible for these effects.[2][4] Understanding the cytotoxic effects of sinigrin on cancer cells is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for assessing the cytotoxicity of sinigrin in a cell-based setting. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis.

Sinigrin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including those from the lung, liver, and breast.[1][3][5] The proposed mechanisms of action involve the modulation of signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.[5][6] This application note details the use of three common cell-based assays to evaluate these cytotoxic effects: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay.

Experimental Workflow

The following diagram illustrates the general workflow for assessing sinigrin's cytotoxicity.

experimental_workflow Experimental Workflow for Sinigrin Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding sinigrin_prep Sinigrin Stock Solution Preparation treatment Treat Cells with Varying Sinigrin Concentrations sinigrin_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis

Caption: General workflow for assessing sinigrin cytotoxicity.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[8][9]

Materials:

  • Cancer cell line of choice (e.g., H460 lung cancer cells)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sinigrin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of sinigrin in complete medium.

  • Remove the medium from the wells and add 100 µL of the sinigrin dilutions. Include untreated cells as a negative control and a vehicle control (if sinigrin is dissolved in a solvent).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]

Materials:

  • Treated cells in 96-well plates (from the same setup as the MTT assay)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Following the treatment with sinigrin as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[11]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of sinigrin for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.

Table 1: Cell Viability (MTT Assay)

Sinigrin Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
1095 ± 4.188 ± 3.975 ± 5.5
2582 ± 3.570 ± 4.255 ± 4.7
5065 ± 4.851 ± 3.638 ± 3.9
10045 ± 3.932 ± 2.921 ± 3.1

Table 2: Cytotoxicity (LDH Assay)

Sinigrin Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5 ± 1.26 ± 1.57 ± 1.8
1012 ± 2.120 ± 2.532 ± 3.1
2525 ± 2.838 ± 3.255 ± 4.0
5042 ± 3.558 ± 4.172 ± 4.5
10065 ± 4.278 ± 4.989 ± 5.2

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Sinigrin Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95 ± 2.13 ± 0.82 ± 0.5
2575 ± 3.515 ± 2.210 ± 1.8
5050 ± 4.130 ± 3.120 ± 2.5
10025 ± 3.245 ± 3.830 ± 2.9

Signaling Pathway

Sinigrin has been reported to induce apoptosis through the PI3K/Akt/mTOR signaling pathway.[5][6] The following diagram illustrates this proposed mechanism.

sinigrin_pathway Proposed Sinigrin-Induced Apoptotic Pathway Sinigrin Sinigrin PI3K PI3K Sinigrin->PI3K Bax Bax (Pro-apoptotic) Sinigrin->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Sinigrin's proposed mechanism of apoptosis induction.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the cytotoxic effects of sinigrin. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can gain a comprehensive understanding of sinigrin's potential as an anticancer agent. The provided data tables and pathway diagram serve as templates for organizing and interpreting the experimental results. Further investigation into the specific molecular targets and signaling pathways affected by sinigrin will be essential for its future clinical development.

References

Application Note and Protocol: Spectrophotometric Determination of Myrosinase Activity Using Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrosinase (EC 3.2.1.147), a β-thioglucosidase, is a key enzyme in the glucosinolate-myrosinase system found predominantly in plants of the Brassicaceae family.[1][2] This system, often referred to as the "mustard oil bomb," is a defense mechanism against herbivores.[2] Upon tissue damage, myrosinase comes into contact with glucosinolates, such as sinigrin (B192396), catalyzing their hydrolysis into various biologically active compounds, including isothiocyanates, thiocyanates, and nitriles.[2][3] Allyl isothiocyanate (AITC), a product of sinigrin hydrolysis, has garnered significant interest for its potential anticancer properties.[3] Therefore, the accurate determination of myrosinase activity is crucial for research in plant biochemistry, food science, and drug development.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine myrosinase activity using sinigrin as the substrate. The method is based on monitoring the decrease in absorbance at approximately 227-230 nm, which corresponds to the enzymatic breakdown of sinigrin.[1][4][5] This assay is rapid, convenient, and allows for the continuous monitoring of the enzymatic reaction.[4]

Principle of the Assay

The spectrophotometric assay for myrosinase activity relies on the change in ultraviolet (UV) absorbance that occurs as sinigrin is hydrolyzed. Sinigrin exhibits a characteristic UV absorbance maximum, and its enzymatic conversion to products, primarily allyl isothiocyanate, leads to a decrease in absorbance at a specific wavelength.[4] The rate of this decrease in absorbance is directly proportional to the myrosinase activity under the specified reaction conditions. By monitoring this change over time, the enzymatic activity can be quantified.

Signaling Pathway of Sinigrin Hydrolysis

The enzymatic reaction catalyzed by myrosinase involves the cleavage of the thioglucosidic bond in sinigrin. This initial step releases a glucose molecule and an unstable aglycone. The aglycone then undergoes a spontaneous rearrangement to form allyl isothiocyanate, sulfate, and a proton.

Sinigrin_Hydrolysis Sinigrin Sinigrin Intermediate Unstable Aglycone + Glucose Sinigrin->Intermediate H₂O Myrosinase Myrosinase (β-thioglucosidase) Myrosinase->Sinigrin AITC Allyl Isothiocyanate Intermediate->AITC Spontaneous Rearrangement Sulfate Sulfate (SO₄²⁻) Intermediate->Sulfate

Caption: Enzymatic hydrolysis of sinigrin by myrosinase.

Experimental Protocols

Materials and Reagents
  • Sinigrin monohydrate (from Sinapis nigra)

  • Myrosinase (e.g., from Sinapis alba seeds, or extracted from plant material)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.5) or 80 mM NaCl solution (pH 6.5)[6][7]

  • Purified water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Pipettes and tips

  • Mortar and pestle (for enzyme extraction)

  • Centrifuge

Enzyme Extraction from Plant Material (Optional)
  • Weigh a known amount of fresh plant material (e.g., 0.5 g of mustard seeds or cabbage leaves).

  • Homogenize the tissue in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 15 mL of 80 mM NaCl) on ice.[1]

  • Centrifuge the homogenate at a high speed (e.g., 25,000 x g) for 10-20 minutes at 4°C.[6]

  • Collect the supernatant containing the crude myrosinase extract. Keep the extract on ice until use.

Spectrophotometric Assay Protocol
  • Prepare the Reaction Mixture: In a 1 cm quartz cuvette, prepare the reaction mixture by adding the components in the following order:

    • X µL of 100 mM sodium phosphate buffer (pH 6.5) or 80 mM NaCl (pH 6.5) to a final volume of 1 mL.

    • Y µL of sinigrin stock solution to achieve a final concentration of 0.2 mM.[1]

  • Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[1][4]

  • Initiate the Reaction: Add Z µL of the enzyme extract to the cuvette, mix gently by inverting, and immediately start the spectrophotometric measurement. The final enzyme concentration should be in a range that provides a linear decrease in absorbance over time.

  • Monitor Absorbance: Record the decrease in absorbance at 227 nm or 230 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).[1][5]

  • Determine the Rate of Reaction: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

  • Calculate Myrosinase Activity: Use the following formula to calculate the enzyme activity:

    Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme * D

    Where:

    • ΔA/min = the linear rate of change in absorbance per minute

    • ε = Molar extinction coefficient of sinigrin (use a literature value or determine experimentally)

    • l = Path length of the cuvette (typically 1 cm)

    • V_total = Total volume of the reaction mixture (in mL)

    • V_enzyme = Volume of the enzyme extract added (in mL)

    • D = Dilution factor of the enzyme extract, if any

    One unit (U) of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of sinigrin per minute under the specified conditions.

Experimental Workflow

Myrosinase_Assay_Workflow Start Start Prep_Reagents Prepare Buffer and Sinigrin Stock Solution Start->Prep_Reagents Enzyme_Prep Prepare Myrosinase Extract (or use commercial enzyme) Start->Enzyme_Prep Reaction_Setup Set up Reaction Mixture in Cuvette (Buffer + Sinigrin) Prep_Reagents->Reaction_Setup Initiate_Reaction Add Enzyme Extract and Mix Enzyme_Prep->Initiate_Reaction Pre_Incubate Pre-incubate at Specified Temperature Reaction_Setup->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Abs Monitor Absorbance Decrease at 227-230 nm Initiate_Reaction->Measure_Abs Calculate_Activity Calculate Rate (ΔA/min) and Enzyme Activity Measure_Abs->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric myrosinase assay.

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueReference
SubstrateSinigrin[1][4]
Substrate Concentration0.2 mM[1]
Wavelength227 - 230 nm[1][4][5]
pH6.0 - 7.5[4][6]
Temperature25 - 37 °C[1][4]
Buffer100 mM Sodium Phosphate or 80 mM NaCl[6][7]
Table 2: Kinetic Parameters of Myrosinase with Sinigrin
Kinetic ParameterReported ValueConditionsReference
~0.1 mMBelow neutral pH[4]
Vmax3.83 ± 0.4 µmol/min/mg proteinpH 7, 37°C[8]
12.67 ± 2.15 µMpH 7, 37°C[8]

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Troubleshooting

  • No change in absorbance:

    • Check enzyme activity. The enzyme may be inactive.

    • Verify the correct wavelength is being used.

    • Ensure all reagents were added correctly.

  • Rapid, non-linear decrease in absorbance:

    • The enzyme concentration may be too high. Dilute the enzyme extract.

    • Substrate is being depleted too quickly.

  • High background absorbance:

    • The crude enzyme extract may be turbid. Centrifuge the extract at a higher speed or for a longer duration.

    • Filter the extract through a 0.45 µm filter.

Conclusion

The spectrophotometric determination of myrosinase activity using sinigrin as a substrate is a robust and efficient method suitable for various research applications. By following the detailed protocol and considering the key parameters outlined in this document, researchers can obtain reliable and reproducible data on myrosinase activity. This information is invaluable for understanding the role of the glucosinolate-myrosinase system in plant defense, its implications for human health, and its potential applications in biotechnology and drug development.

References

Application Note: Ion Chromatography for the Simultaneous Analysis of Sinigrin and its Anionic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinigrin (B192396), a glucosinolate found in plants of the Brassicaceae family, and its hydrolysis byproducts are of significant interest due to their roles in plant defense, human health, and as potential biopesticides. Upon plant tissue damage, the enzyme myrosinase hydrolyzes sinigrin to produce various compounds, including allyl isothiocyanate (AITC), sulfate (B86663), and thiocyanate (B1210189). Accurate and efficient quantification of sinigrin and its byproducts is crucial for quality control, stability studies, and understanding its biological activity. This application note details a robust ion chromatography (IC) method for the simultaneous analysis of sinigrin and its key anionic byproducts, sulfate (SO₄²⁻) and thiocyanate (SCN⁻).

Principle

This method utilizes a hydroxide-selective anion-exchange column to separate sinigrin and its anionic byproducts based on their affinity for the stationary phase. An isocratic elution with a sodium hydroxide (B78521) eluent allows for the sequential elution and detection of the target analytes. Detection is typically achieved by suppressed conductivity, which provides high sensitivity and selectivity for ionic species. This IC method offers a simple and rapid alternative to more complex techniques, enabling the direct quantification of key anionic markers of sinigrin hydrolysis.[1][2][3][4]

Experimental Protocols

1. Sample Preparation (from Mustard Seed Matrix)

  • Grinding: Grind mustard seeds into a fine powder to ensure efficient extraction.

  • Extraction:

    • Accurately weigh a portion of the powdered sample.

    • Add a known volume of deionized water.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of sinigrin and its water-soluble byproducts.

  • Centrifugation: Centrifuge the extract to pellet insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the IC system.

  • Dilution: Dilute the filtered extract with deionized water as necessary to bring the analyte concentrations within the calibrated range of the instrument.

2. Ion Chromatography System and Conditions

  • System: A standard ion chromatography system equipped with a pump, injector, column oven, suppressor, and conductivity detector.

  • Column: A hydroxide-selective anion-exchange column (e.g., 4 × 210 mm).[1][2][3]

  • Eluent: 100 mM Sodium Hydroxide (NaOH).[1][2][3]

  • Flow Rate: 0.9 mL/min.[1][2][3]

  • Injection Volume: 10-25 µL.

  • Column Temperature: 30 °C (typical, can be optimized).

  • Detection: Suppressed conductivity.

  • Run Time: Approximately 15-20 minutes (or <90 min as a total analysis time including sample preparation).[1][2][3]

3. Calibration

  • Prepare a series of calibration standards containing known concentrations of sinigrin, potassium sulfate, and potassium thiocyanate in deionized water.

  • The concentration range should bracket the expected concentrations of the analytes in the prepared samples.

  • Inject each standard into the IC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte. The linearity of the calibration curve should be verified (R² > 0.99).

Data Presentation

Table 1: Chromatographic Performance

AnalyteRetention Time (min)
Sulfate (SO₄²⁻)~3.5
Thiocyanate (SCN⁻)~5.0
Sinigrin~8.0

Note: Retention times are approximate and may vary depending on the specific column and system conditions.

Table 2: Method Validation Parameters

AnalyteLinearity Range (mM)Limit of Detection (LOD) (mM)Recovery (%)
Sulfate (SO₄²⁻)0.05 - 1.0≤0.0483 - 102
Thiocyanate (SCN⁻)0.05 - 1.0≤0.0483 - 102
Sinigrin0.05 - 1.0≤0.0483 - 102

Data adapted from published literature for similar IC methods.[1][3][4]

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Ion Chromatography Analysis start Mustard Seed Sample grind Grinding start->grind extract Aqueous Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter dilute Dilution filter->dilute inject Sample Injection dilute->inject Prepared Sample separate Anion-Exchange Separation (100 mM NaOH) inject->separate detect Suppressed Conductivity Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental Workflow for IC Analysis of Sinigrin.

G cluster_products Hydrolysis Byproducts sinigrin Sinigrin AITC Allyl Isothiocyanate (AITC) sinigrin->AITC Myrosinase glucose Glucose sinigrin->glucose Myrosinase sulfate Sulfate (SO₄²⁻) (Analyzed by IC) sinigrin->sulfate Myrosinase other Other Byproducts (e.g., Allyl Cyanide) sinigrin->other Alternative Pathways thiocyanate Thiocyanate (SCN⁻) (Analyzed by IC) AITC->thiocyanate Further Reaction

Caption: Sinigrin Hydrolysis Pathway.

Discussion

The presented ion chromatography method provides a reliable and efficient means for the simultaneous quantification of sinigrin and its primary anionic hydrolysis byproducts, sulfate and thiocyanate. The simple isocratic elution and robust suppressed conductivity detection make this method suitable for routine analysis in quality control and research settings. The analysis time is significantly shorter compared to older methods that often required multiple instruments.[1][2]

It is important to note that this IC method is specific for the analysis of anionic species. The major bioactive, but non-ionic and volatile, byproduct of sinigrin hydrolysis is allyl isothiocyanate (AITC).[5] The quantification of AITC and other potential non-ionic byproducts such as allyl cyanide requires complementary analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] However, the concentration of sulfate released during the enzymatic hydrolysis of sinigrin is equimolar to the AITC formed, allowing for an indirect estimation of AITC production by measuring the sulfate concentration.[3]

Conclusion

This application note outlines a validated ion chromatography protocol for the direct and simultaneous measurement of sinigrin and its anionic byproducts. The method is rapid, sensitive, and requires minimal sample preparation, making it a valuable tool for researchers and professionals in the fields of natural product chemistry, food science, and drug development. For a comprehensive analysis of all sinigrin byproducts, this IC method should be used in conjunction with other chromatographic techniques.

References

Application Note: LC-MS/MS Analysis of Sinigrin and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin (B192396) is a glucosinolate found in Brassicaceae vegetables like mustard and broccoli. Upon ingestion, it can be hydrolyzed by the enzyme myrosinase or gut microbiota to form bioactive isothiocyanates, primarily allyl isothiocyanate (AITC). AITC and its metabolites are of significant interest in drug development due to their potential anti-inflammatory and anti-cancer properties. Accurate and sensitive quantification of sinigrin and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the analysis of sinigrin and its major metabolite, AITC (measured as its N-acetylcysteine conjugate), in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Sinigrin

Sinigrin itself is a relatively stable precursor molecule. When plant tissues are crushed or upon consumption, myrosinase, an enzyme present in the plant, is released and hydrolyzes sinigrin into an unstable aglycone. This aglycone spontaneously rearranges to form the volatile and reactive AITC. In humans, if the plant myrosinase is inactivated by cooking, the gut microbiome can metabolize sinigrin to AITC. AITC is then rapidly conjugated in the body, primarily through the mercapturic acid pathway, to facilitate its excretion. The N-acetylcysteine (NAC) conjugate of AITC is a major urinary metabolite and a key biomarker of AITC exposure[1].

cluster_ingestion Ingestion & Hydrolysis cluster_metabolism Metabolism & Excretion Sinigrin Sinigrin Myrosinase Myrosinase (plant enzyme) or Gut Microbiota Sinigrin->Myrosinase AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC Hydrolysis AITC_met Allyl Isothiocyanate (AITC) GSH_conjugate Glutathione (B108866) Conjugate AITC_met->GSH_conjugate GST CysGly_conjugate Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate γ-GT Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate Dipeptidase NAC_conjugate N-acetylcysteine (NAC) Conjugate (Excreted in Urine) Cys_conjugate->NAC_conjugate N-acetyltransferase

Metabolic conversion of sinigrin to AITC and its subsequent metabolism.

Experimental Protocols

Sample Preparation

For Human Plasma:

A simple protein precipitation method is effective for the extraction of sinigrin and AITC metabolites from plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d3-N-acetylcysteine for AITC-NAC).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For Human Urine:

Urine samples can be prepared by a simple dilution method.

  • Thaw frozen urine samples at room temperature and vortex for 1 minute.

  • Centrifuge the urine sample at 13,000 rpm for 30 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the simultaneous analysis of sinigrin and AITC-NAC conjugate.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sinigrin 358.0278.0Negative
AITC-NAC Conjugate 263.1134.1Positive[2]
Internal Standard (d3-NAC) 167.0123.0Positive[3]

Data Presentation

The following table presents hypothetical pharmacokinetic data for AITC metabolites in rat plasma after a single oral administration of AITC, which can serve as a template for presenting data from human studies.[4]

Time (hours)GSH-AITC (µg/mL)NAC-AITC (µg/mL)
0.5 1.4714.03
1 0.8510.21
2 0.426.89
4 0.183.15
8 Below LLOQ1.02

GSH-AITC: Glutathione-allyl isothiocyanate conjugate; NAC-AITC: N-acetylcysteine-allyl isothiocyanate conjugate; LLOQ: Lower Limit of Quantification.

Signaling Pathway Activation by AITC

Isothiocyanates, including AITC and the well-studied sulforaphane (B1684495), are potent activators of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][6][7] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione synthesis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AITC Allyl Isothiocyanate (AITC) Keap1_Nrf2 Keap1-Nrf2 Complex AITC->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription

AITC-mediated activation of the Keap1-Nrf2 signaling pathway.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of sinigrin and its primary metabolite, AITC, in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative diagrams of the metabolic and signaling pathways, offer a valuable resource for researchers in pharmacology and drug development. The sensitive and specific method described herein is essential for elucidating the pharmacokinetic profile and mechanism of action of this promising natural compound.

References

Application Notes and Protocols: Evaluating the Anticancer Potential of Sinigrin using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables such as broccoli and mustard seeds, has garnered significant interest for its potential anticancer properties.[1] Its hydrolysis product, allyl isothiocyanate (AITC), is believed to be a primary contributor to its biological activities, which include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a fundamental tool for screening the anticancer potential of compounds like Sinigrin. This document provides detailed application notes on Sinigrin's anticancer effects and comprehensive protocols for its evaluation using the MTT assay and other relevant cell-based assays.

Mechanism of Action of Sinigrin in Cancer Cells

Sinigrin exerts its anticancer effects through a multi-faceted approach targeting various cellular processes:

  • Induction of Apoptosis: Sinigrin has been shown to induce programmed cell death in cancer cells. This is achieved through the regulation of key apoptotic proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][4] Furthermore, Sinigrin can activate the intrinsic mitochondrial apoptosis pathway, often mediated by the tumor suppressor protein p53, leading to the activation of caspases.[2][4][5]

  • Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell proliferation. Sinigrin has been observed to cause cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the division of cancer cells.[1][4][6]

  • Modulation of Signaling Pathways: The anticancer activity of Sinigrin is linked to its ability to interfere with crucial signaling pathways that regulate cell survival and proliferation. A key target is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer. Sinigrin has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR, leading to the downregulation of proteins involved in cell cycle progression like cyclin D1, PCNA, CDK4, and CDK6.[7]

Data Presentation: Cytotoxicity of Sinigrin against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values of Sinigrin in different human cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeIC50 Value (µg/mL)
DU-145Prostate Cancer10.91[8]
HCT-15Colon Adenocarcinoma21.42[9]
A-375Melanoma24.58[9]
H460Lung Carcinoma60[10]
MCF-7Breast CancerNot explicitly stated in µg/mL, but significant cytotoxicity observed at 20 µM[7]

Note: IC50 values can vary depending on the experimental conditions, including cell density and incubation time.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effect of Sinigrin on adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sinigrin (dissolved in a suitable solvent like DMSO or sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Sinigrin in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of Sinigrin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Sinigrin) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of Sinigrin to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Sinigrin on the cell cycle distribution.

Materials:

  • Cancer cells treated with Sinigrin (as described in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treating the cells with Sinigrin for the desired time, harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 1,000 rpm for 3 minutes.[4]

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS for washing.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.

    • Incubate the cells at 4°C overnight.[4]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The results will be displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_sinigrin Add Sinigrin (Various Concentrations) incubate_24h->add_sinigrin incubate_treatment Incubate for 24-72h add_sinigrin->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for evaluating Sinigrin's cytotoxicity.

Caption: Sinigrin's proposed mechanism of anticancer action.

References

Application Notes and Protocols for In Vivo Animal Models Studying Sinigrin's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models utilized to investigate the therapeutic potential of Sinigrin (B192396), a glucosinolate found in cruciferous vegetables. The protocols detailed below are intended to serve as a guide for researchers aiming to evaluate the efficacy of Sinigrin in preclinical settings for various pathological conditions, including cancer, inflammatory bowel disease, and diabetes.

Carcinogen-Induced Hepatotoxicity in Rats

This model is employed to assess the anti-proliferative and pro-apoptotic effects of Sinigrin in the context of liver cancer.[1][2][3][4][5][6]

Experimental Protocol

Animal Model:

  • Species: Male Sprague-Dawley rats.[4]

  • Number: 50 rats, randomly divided into 5 groups (n=10 per group).[2]

  • Housing: 12-hour light-dark cycle at a constant temperature of 25°C, with ad libitum access to food and water.[2]

Induction of Hepatotoxicity:

  • A carcinogen is administered to induce liver damage and tumorigenesis. While the specific carcinogen is not always named, the model aims to replicate carcinogen-induced liver cancer.[1][2][3][4]

Sinigrin Administration:

  • Route: Oral gavage.[2][3][4]

  • Vehicle: Distilled water.

  • Dosage Groups:

    • Negative Control (Normal): No carcinogen, no treatment.

    • Positive Control (Untreated): Carcinogen-induced, no treatment.

    • Treatment Group 1: 10 mg/kg Sinigrin daily.[2]

    • Treatment Group 2: 15 mg/kg Sinigrin daily.[2]

    • Treatment Group 3: 25 mg/kg Sinigrin daily.[2]

  • Duration: Daily for 20 weeks.[2]

Outcome Measures:

  • Body weight and liver weight.[2]

  • Number of surface tumors on the liver.[1][3][4]

  • Gene and protein expression analysis of p53, Bcl-2, Bax, and caspases via RT-PCR and Western blot.[1][2][3]

  • Cell cycle analysis.[1][2][3][6]

Quantitative Data Summary
ParameterNegative ControlPositive Control (Untreated)Sinigrin (10 mg/kg)Sinigrin (15 mg/kg)Sinigrin (25 mg/kg)
Body Weight Normal increaseSignificantly reducedGradual restorationGradual restorationGradual restoration
Liver Weight NormalIncreasedReduced towards normalReduced towards normalReduced towards normal
Number of Surface Tumors 0Significantly highDramatically reducedDramatically reducedDramatically reduced
Bcl-2 Expression LowHighSignificantly lower than positive controlSignificantly lower than positive controlSignificantly lower than positive control
Bax Expression HighLowOver-expressed relative to positive controlOver-expressed relative to positive controlOver-expressed relative to positive control
p53 Expression LowLow (mutant p53 may be high)Up-regulatedUp-regulatedUp-regulated
Signaling Pathway: p53-Mediated Apoptosis

Sinigrin induces apoptosis in liver cancer cells through the up-regulation of the tumor suppressor protein p53.[1][2][3] Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax and repress anti-apoptotic proteins like Bcl-2.[2][3] This shifts the balance in the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7] Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[7]

p53_apoptosis_pathway cluster_stimulus Cellular Stress (Carcinogen) cluster_sinigrin Therapeutic Intervention cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Carcinogen Carcinogen p53 p53 Carcinogen->p53 Induces stress Sinigrin Sinigrin Sinigrin->p53 Up-regulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sinigrin's role in p53-mediated apoptosis.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to mimic human ulcerative colitis and to evaluate the anti-inflammatory properties of therapeutic agents like Sinigrin.[8][9]

Experimental Protocol

Animal Model:

  • Species: C57BL/6 mice.[10]

  • Number: 6 mice per group.[8]

  • Housing: Standard laboratory conditions.

Induction of Colitis:

  • Agent: 3.5% Dextran Sulfate Sodium (DSS) (molecular weight: 36,000–50,000 Da).[8]

  • Administration: Provided in drinking water ad libitum.[8]

  • Duration: 7 days.[8]

Sinigrin Administration (Prophylactic and Therapeutic Models):

  • Route: Oral gavage.[8][9]

  • Dosage Groups:

    • Control: No DSS, no treatment.

    • DSS Control: 3.5% DSS, no treatment.

    • Treatment Group 1: 15 mg/kg Sinigrin daily.[8][9]

    • Treatment Group 2: 30 mg/kg Sinigrin daily.[8][9]

  • Duration: 12 days.[8][9]

    • Prophylactic Model: Sinigrin administration starts before DSS induction.

    • Therapeutic Model: Sinigrin administration starts after the onset of colitis symptoms.

Outcome Measures:

  • Disease Activity Index (DAI) score (based on body weight loss, stool consistency, and rectal bleeding).[8][11]

  • Colon length and weight.[8][9]

  • Histopathological analysis of the colon (H&E staining).[8]

  • Myeloperoxidase (MPO) activity (a marker for neutrophil infiltration).[8]

  • Levels of pro-inflammatory cytokines (e.g., IL-17) and oxidative stress markers (e.g., MDA, GSH, SOD, catalase).[8][9]

  • Expression of inflammatory markers (e.g., CD68, neutrophil elastase) via immunohistochemistry.[8][9]

  • Western blot analysis of MAPK pathway proteins.[8][9]

Quantitative Data Summary
ParameterControlDSS ControlSinigrin (15 mg/kg)Sinigrin (30 mg/kg)
Body Weight Loss NoneSignificant lossSignificantly mitigatedSignificantly mitigated
Colon Length Shrinkage NoneSignificant shrinkageAttenuatedAttenuated
Disease Activity Index (DAI) 0HighSignificantly improvedSignificantly improved
Pro-inflammatory Cytokine Production LowHighSignificantly attenuatedSignificantly attenuated
Anti-oxidant Enzyme Levels NormalDepletedReversed towards normalReversed towards normal
Myeloperoxidase (MPO) Expression LowHighRemarkably reducedRemarkably reduced
Neutrophil Elastase Expression LowHighRemarkably reducedRemarkably reduced
CD68 Expression LowHighRemarkably reducedRemarkably reduced
Signaling Pathway: MAPK and NF-κB Inhibition

Sinigrin exerts its anti-inflammatory effects by suppressing key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][12] In the context of colitis, inflammatory stimuli activate these pathways, leading to the production of pro-inflammatory cytokines. Sinigrin has been shown to inhibit the phosphorylation of MAPK components and the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[12]

mapk_nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_sinigrin Therapeutic Intervention cluster_pathways Signaling Pathways cluster_response Inflammatory Response DSS DSS MAPK MAPK Pathway (e.g., JNK, p38) DSS->MAPK Activates NFkB NF-κB Pathway DSS->NFkB Activates Sinigrin Sinigrin Sinigrin->MAPK Inhibits Sinigrin->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) MAPK->Cytokines Induces expression NFkB->Cytokines Induces expression Inflammation Inflammation Cytokines->Inflammation Promotes

Sinigrin's inhibition of MAPK and NF-κB pathways.

Streptozotocin (STZ)-Induced Diabetes in Mice

This model is used to investigate the anti-diabetic properties of Sinigrin, particularly its effects on insulin (B600854) resistance and glucose metabolism.[13]

Experimental Protocol

Animal Model:

  • Species: Male mice.[13]

  • Number: 6 mice per group.[13]

  • Housing: Standard laboratory conditions.

Induction of Diabetes:

  • Agent: Streptozotocin (STZ).

  • Administration: The protocol for STZ induction can vary, but a common method is a single intraperitoneal injection.[14] Mice with blood glucose levels ≥ 15 mM are considered diabetic.[15]

Sinigrin Administration:

  • Route: Oral gavage.[13]

  • Vehicle: Distilled water.[13]

  • Dosage Groups:

    • Normal Control: No STZ, no treatment.

    • Diabetic Control: STZ-induced, no treatment.

    • Normal + 15 µmol/kg Sinigrin.[13]

    • Diabetes + 15 µmol/kg Sinigrin.[13]

    • Normal + 30 µmol/kg Sinigrin.[13]

    • Diabetes + 30 µmol/kg Sinigrin.[13]

  • Duration: Daily for 21 days.[13]

Outcome Measures:

  • Fasting blood glucose levels.[13]

  • Plasma insulin levels.

  • Body weight, food, and water intake.[13]

  • Levels of glutathione (B108866) (GSH) in plasma, liver, and pancreas.[13]

  • Levels of allyl isothiocyanate (AITC), a metabolite of Sinigrin, in plasma and tissues.[13]

Quantitative Data Summary
ParameterNormal ControlDiabetic ControlDiabetes + 15 µmol/kg SinigrinDiabetes + 30 µmol/kg Sinigrin
Plasma Glucose NormalElevatedReducedReduced
Insulin Resistance LowHighSignificantly improvedSignificantly improved
Plasma GSH NormalSeverely depletedIncreasedIncreased
Liver GSH NormalSeverely depletedIncreasedIncreased
Pancreas GSH NormalSeverely depletedIncreasedIncreased
Plasma AITC LowLowDetectedDetected
Liver AITC Accumulation LowLowSignificantly higherSignificantly higher
Pancreas AITC Accumulation LowLowSignificantly higherSignificantly higher
Experimental Workflow

The following diagram illustrates the general workflow for conducting in vivo studies with Sinigrin.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis AnimalAcclimatization Animal Acclimatization GroupAllocation Random Group Allocation AnimalAcclimatization->GroupAllocation DiseaseInduction Induce Disease Model (e.g., Carcinogen, DSS, STZ) GroupAllocation->DiseaseInduction SinigrinAdmin Sinigrin Administration (Oral Gavage) DiseaseInduction->SinigrinAdmin Monitoring Daily Monitoring (Weight, Clinical Signs) SinigrinAdmin->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Biochemical Biochemical Assays (Cytokines, Enzymes, etc.) Sacrifice->Biochemical Histology Histopathological Analysis Sacrifice->Histology Molecular Molecular Analysis (Western Blot, RT-PCR) Sacrifice->Molecular DataAnalysis Statistical Data Analysis Biochemical->DataAnalysis Histology->DataAnalysis Molecular->DataAnalysis

General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Sinigrin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Sinigrin (B192396), maintaining its stability in aqueous solutions is paramount for reliable and reproducible experimental outcomes. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions to address common challenges encountered during the handling and storage of Sinigrin solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Sinigrin in aqueous solutions?

A1: The stability of Sinigrin in aqueous solutions is primarily influenced by two key factors:

  • pH: Sinigrin is most stable in neutral to slightly acidic conditions.[1] It is relatively stable within a pH range of 5.0 to 7.0.[1] However, its stability decreases in alkaline environments, particularly at a pH of 9.0 and above.[1]

  • Temperature: Elevated temperatures can lead to the degradation of Sinigrin. This can occur through both enzymatic and non-enzymatic pathways.

Q2: What is the main degradation pathway for Sinigrin in the presence of plant material?

A2: The primary degradation pathway for Sinigrin, especially in the presence of plant tissue from Brassicaceae, is enzymatic hydrolysis. This reaction is catalyzed by the enzyme myrosinase, which is physically separated from Sinigrin in intact plant cells. When the plant tissue is damaged, myrosinase comes into contact with Sinigrin, leading to its rapid breakdown into allyl isothiocyanate (AITC), glucose, and sulfate.[1][2] AITC is the compound responsible for the pungent taste of mustard and horseradish.

Q3: Can Sinigrin degrade in an aqueous solution if no plant enzymes are present?

A3: Yes, Sinigrin can undergo thermal degradation in aqueous solutions even in the absence of myrosinase.[3] High temperatures, such as those used in cooking or autoclaving, can cause the breakdown of Sinigrin into various products, including nitriles and isothiocyanates.

Q4: How should I store my Sinigrin stock solutions to ensure maximum stability?

A4: To maximize the stability of your Sinigrin stock solutions, it is recommended to:

  • Maintain an appropriate pH: Prepare your solutions in a buffer with a pH between 5.0 and 7.0.

  • Store at low temperatures: For short-term storage (up to 24 hours), refrigeration at 4-8°C is suitable. For long-term storage, freezing the solution at -20°C or below is recommended. One study indicated that a Sinigrin extract was stable for more than 7 days when refrigerated at 4–8 °C.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent any potential photodegradation.

  • Consider lyophilization: For long-term preservation, lyophilizing (freeze-drying) the Sinigrin solution to a stable powder is an effective method.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Sinigrin concentration in solution over a short period. Enzymatic Degradation: Presence of contaminating myrosinase activity.Ensure all glassware is thoroughly cleaned and rinsed to remove any residual plant material. If working with plant extracts, consider heat-treating the extract to inactivate myrosinase before storing.
Inappropriate pH: The pH of the solution may be too high (alkaline).Measure the pH of your solution and adjust it to a range of 5.0-7.0 using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer).
Inconsistent results in bioassays. Degradation during experiment: The experimental conditions (e.g., high temperature, alkaline pH) may be causing Sinigrin to degrade.Monitor the stability of Sinigrin under your specific experimental conditions by taking samples at different time points and analyzing them by HPLC. Consider if the experimental buffer system is appropriate.
Precipitation in frozen Sinigrin solutions upon thawing. Freeze-thaw instability: Repeated freeze-thaw cycles can lead to precipitation.Aliquot your Sinigrin stock solution into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles.
Unexpected peaks in HPLC chromatogram. Formation of degradation products: The new peaks may correspond to degradation products of Sinigrin, such as allyl isothiocyanate or other derivatives.[7][8]Use a stability-indicating HPLC method that can separate Sinigrin from its potential degradation products. This will allow for accurate quantification of the remaining intact Sinigrin.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Sinigrin Aqueous Solution

Objective: To prepare a stable aqueous stock solution of Sinigrin.

Materials:

  • Sinigrin hydrate (B1144303) (analytical standard)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Volumetric flasks

  • Sterile filters (0.22 µm)

Procedure:

  • Accurately weigh the desired amount of Sinigrin hydrate using an analytical balance.

  • Dissolve the Sinigrin in a known volume of 0.1 M phosphate buffer (pH 6.0) in a volumetric flask to achieve the desired concentration.

  • Gently swirl the flask until the Sinigrin is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a sterile amber glass vial.

  • For short-term storage (up to one week), store the vial at 4-8°C.

  • For long-term storage, aliquot the solution into single-use cryovials and store at -20°C or below.

Protocol 2: Accelerated Stability Study of Sinigrin in an Aqueous Solution

Objective: To assess the stability of a Sinigrin solution under accelerated temperature and pH conditions.

Materials:

  • Prepared Sinigrin stock solution (as per Protocol 1)

  • A series of buffers with different pH values (e.g., pH 5.0, 7.0, 9.0)

  • Temperature-controlled incubators or water baths set at various temperatures (e.g., 25°C, 40°C, 60°C)

  • HPLC system with a suitable column (e.g., C18) and detector (UV at 228 nm)

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Dilute the Sinigrin stock solution with each of the different pH buffers to a known final concentration.

  • Dispense aliquots of each pH solution into separate, sealed vials for each temperature and time point.

  • Place the vials in the respective temperature-controlled environments.

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each pH and temperature condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Sinigrin.[9][10][11]

  • Plot the percentage of remaining Sinigrin against time for each condition to determine the degradation kinetics.

Data Presentation

Table 1: Effect of pH on Sinigrin Stability at Room Temperature (25°C)

pHInitial Concentration (µg/mL)Concentration after 48 hours (µg/mL)% Degradation
5.0100982%
7.0100955%
9.01007525%
Note: This is example data and actual results may vary.

Table 2: Effect of Temperature on Sinigrin Stability at pH 6.0

TemperatureInitial Concentration (µg/mL)Concentration after 24 hours (µg/mL)% Degradation
4°C100991%
25°C100964%
40°C1008515%
60°C1006040%
Note: This is example data and actual results may vary.

Visualizations

Sinigrin_Degradation_Pathway cluster_enzymatic Enzymatic Hydrolysis cluster_thermal Thermal Degradation Sinigrin_E Sinigrin Myrosinase Myrosinase (in damaged plant tissue) Sinigrin_E->Myrosinase AITC Allyl Isothiocyanate (Pungent Principle) Myrosinase->AITC Glucose_E Glucose Myrosinase->Glucose_E Sulfate_E Sulfate Myrosinase->Sulfate_E Sinigrin_T Sinigrin Heat Heat (High Temperature) Sinigrin_T->Heat Nitriles Nitriles Heat->Nitriles Isothiocyanates Isothiocyanates Heat->Isothiocyanates Other_Products Other Products Heat->Other_Products Troubleshooting_Workflow Start Sinigrin Solution Instability Observed Check_pH Is the pH between 5.0 and 7.0? Start->Check_pH Adjust_pH Adjust pH to 5.0-7.0 using a suitable buffer Check_pH->Adjust_pH No Check_Temp Is the solution stored at high temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Store_Cold Store at 4-8°C (short-term) or -20°C (long-term) Check_Temp->Store_Cold Yes Check_Enzyme Is there potential myrosinase contamination? Check_Temp->Check_Enzyme No Store_Cold->Check_Enzyme Heat_Inactivate Heat-inactivate enzymes in plant extracts Check_Enzyme->Heat_Inactivate Yes Stable_Solution Stable Sinigrin Solution Check_Enzyme->Stable_Solution No Heat_Inactivate->Stable_Solution

References

Factors affecting the degradation of Sinigrin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sinigrin (B192396) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the degradation of sinigrin during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sinigrin degradation during extraction?

A1: The principal cause of sinigrin degradation is enzymatic hydrolysis by myrosinase.[1][2][3] This enzyme is endogenous to plants containing sinigrin and becomes active when plant tissues are damaged, such as during grinding or crushing.[1] Other contributing factors include high temperatures and extreme pH levels.[2][4][5]

Q2: What are the degradation products of sinigrin?

A2: Under the action of myrosinase, sinigrin is primarily hydrolyzed to allyl isothiocyanate (AITC), which is responsible for the pungent taste of mustard and horseradish.[1] Other potential degradation products, depending on the conditions, include allyl cyanide, allyl thiocyanate, and 1-cyano-2,3-epithiopropane.[1][6] Thermal degradation, particularly in the absence of water, can lead to the formation of desulfo-sinigrin, D-thioglucose, and nitriles.[4]

Q3: How can I prevent enzymatic degradation of sinigrin during extraction?

A3: To prevent enzymatic degradation, myrosinase must be inactivated.[7] This is typically achieved through thermal methods such as boiling the plant material in water or an organic solvent mixture (e.g., ethanol (B145695) or methanol) at temperatures above 70-80°C.[7][8] Non-thermal methods like high hydrostatic pressure or pulsed electric fields can also be employed.[7][9]

Q4: What is the optimal pH for sinigrin stability during extraction?

A4: Sinigrin is relatively stable in a pH range of 5.0 to 7.0.[2][5] It becomes less stable at a more alkaline pH, such as 9.0.[2][5] Myrosinase activity is also pH-dependent, with optimal activity generally observed between pH 5 and 9.[10] Therefore, maintaining a neutral to slightly acidic pH can help preserve sinigrin.

Q5: How does temperature affect sinigrin stability?

A5: High temperatures can lead to the thermal degradation of sinigrin, especially in dry conditions.[4] However, controlled heating is crucial for inactivating myrosinase.[7] For instance, heating rapeseed flakes to 80-90°C is used to inactivate the enzyme, but prolonged exposure or higher temperatures can degrade the sinigrin itself.[7] It has been observed that myrosinase activity in watercress starts to decrease at 60°C and is significantly reduced at 65°C.[11][12]

Troubleshooting Guide

Issue: Low yield of sinigrin in the final extract.

Possible Cause Troubleshooting Steps
Incomplete myrosinase inactivation Ensure the plant material is rapidly heated to a sufficient temperature (e.g., boiling water or 70% methanol (B129727) at 70°C) immediately after grinding to denature the myrosinase enzyme.[7][13] For larger samples, ensure even heat distribution to bring the core temperature to the inactivation point.[8]
Thermal degradation of sinigrin Avoid prolonged exposure to very high temperatures. While heat is necessary for myrosinase inactivation, excessive heating can degrade sinigrin.[4] Optimize the heating time and temperature for your specific plant material.
Inappropriate extraction solvent The choice of extraction solvent is critical. While sinigrin is water-soluble, using aqueous organic solvents like 70% methanol or 50% acetonitrile (B52724) can be more efficient for extraction and myrosinase inactivation.[13]
Incorrect pH of the extraction medium Maintain the pH of the extraction medium between 5.0 and 7.0 to ensure sinigrin stability.[2][5]
Improper sample storage If not processed immediately, store plant material at low temperatures (e.g., -20°C) to minimize enzymatic activity prior to extraction.[11] Sinigrin extracts are stable for over 24 hours at room temperature and for more than 7 days when refrigerated at 4-8°C.[14]

Quantitative Data Summary

The following table summarizes the impact of temperature and pH on myrosinase activity and sinigrin stability.

Factor Condition Effect on Myrosinase Activity Effect on Sinigrin Stability Reference(s)
Temperature 25-45°COptimal activity range for watercress myrosinase.Stable.[11][12]
60-65°CActivity begins to decrease and is significantly reduced.Stable.[11][12]
> 90°CGenerally considered inactivated.Risk of thermal degradation with prolonged exposure.[7]
pH 3.0Very low or no activity.Stable.[12]
5.0 - 7.0Active, with optimal activity often in this range.Relatively stable.[2][5][10]
9.0Active.Less stable.[2][5]

Experimental Protocols

Protocol 1: Hot Water Extraction for Sinigrin with Myrosinase Inactivation

This protocol is suitable for obtaining a crude extract of sinigrin while minimizing enzymatic degradation.

  • Sample Preparation: Grind fresh plant material (e.g., mustard seeds) into a fine powder. To prevent enzymatic activity during grinding, it can be done in liquid nitrogen.[15]

  • Myrosinase Inactivation and Extraction: Immediately add the powdered sample to boiling water (1:30 w/v, e.g., 1 g of powder to 30 mL of water).[15]

  • Heating: Maintain the mixture in a boiling water bath for 15 minutes to ensure complete inactivation of myrosinase.[15]

  • Centrifugation: After cooling, centrifuge the mixture to pellet the solid material.

  • Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm) to obtain a clear extract containing sinigrin.

  • Analysis: The extract can then be analyzed, for instance, by HPLC for sinigrin quantification.[16][17]

Protocol 2: Solvent Extraction of Sinigrin

This protocol uses an organic solvent for efficient extraction and myrosinase inactivation.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.[14][18]

  • Extraction: Add the powder to a pre-heated (70°C) 70% aqueous methanol solution (v/v).[13]

  • Incubation: Maintain the mixture at 70°C for a specified time (e.g., 20-30 minutes) with occasional vortexing.

  • Solid-Liquid Separation: Centrifuge the mixture and collect the supernatant.

  • Solvent Evaporation (Optional): If a concentrated aqueous solution of sinigrin is desired, the methanol can be removed using a rotary evaporator. The dried extract can then be resuspended in water.[13]

  • Purification (Optional): The extract can be further purified using techniques like ion-exchange chromatography.[14][18]

Visualizations

Sinigrin_Degradation_Pathway Sinigrin Sinigrin Myrosinase Myrosinase (Enzyme) Sinigrin->Myrosinase AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC Hydrolysis Glucose Glucose Myrosinase->Glucose Hydrolysis Other_Products Other Products (e.g., Allyl Cyanide) Myrosinase->Other_Products (alternative pathways)

Caption: Enzymatic degradation pathway of sinigrin by myrosinase.

Sinigrin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Inactivation cluster_purification Purification cluster_analysis Analysis Start Plant Material Grind Grinding / Homogenization Start->Grind Inactivation Myrosinase Inactivation (e.g., Hot Solvent) Grind->Inactivation Extraction Extraction Inactivation->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter Analysis Final Extract (for HPLC, etc.) Filter->Analysis

Caption: A standard workflow for the extraction of sinigrin.

Troubleshooting_Guide Start Low Sinigrin Yield? Check_Inactivation Was Myrosinase Inactivated Immediately After Grinding? Start->Check_Inactivation Check_Temp Was Extraction Temperature Too High or Prolonged? Check_Inactivation->Check_Temp Yes Solution_Inactivation Solution: Rapidly heat sample post-grinding. Check_Inactivation->Solution_Inactivation No Check_pH Was Extraction pH Between 5.0 and 7.0? Check_Temp->Check_pH No Solution_Temp Solution: Optimize heating time and temperature. Check_Temp->Solution_Temp Yes Solution_pH Solution: Adjust pH of extraction medium. Check_pH->Solution_pH No End Review Extraction Solvent and Storage Conditions Check_pH->End Yes

Caption: Troubleshooting decision tree for low sinigrin yield.

References

Technical Support Center: Optimizing Ultrasonic-Assisted Extraction of Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ultrasonic-assisted extraction (UAE) of Sinigrin (B192396) from plant material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ultrasonic-assisted extraction of Sinigrin.

Question/Issue Possible Causes Troubleshooting Steps
Low Sinigrin Yield 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time can significantly reduce yield.[1][2] 2. Inadequate Ultrasonic Power/Frequency: Insufficient cavitation will result in poor cell wall disruption and inefficient extraction.[3][4] 3. Improper Sample Preparation: Large particle size can limit solvent penetration. Myrosinase enzyme activity may degrade Sinigrin if not properly inactivated.[5] 4. Matrix Effects: The presence of interfering compounds in the plant material can hinder Sinigrin extraction.1. Optimize Parameters: Refer to the Quantitative Data on Optimized UAE Parameters tables below. Systematically vary one parameter at a time (e.g., ethanol (B145695) concentration, temperature, time) to determine the optimal conditions for your specific plant material.[6][7] 2. Adjust Ultrasonic Settings: If your equipment allows, experiment with different power and frequency settings. Ensure the ultrasonic probe or bath is functioning correctly.[8] 3. Improve Sample Preparation: Grind the plant material to a fine, uniform powder. Heat-treat the sample (e.g., 100°C for 2 hours) to inactivate myrosinase before extraction.[5] 4. Pre-treat Sample: Consider a defatting step with a non-polar solvent like petroleum ether to remove lipids that may interfere with extraction.[5]
Sinigrin Degradation 1. Excessive Temperature: Sinigrin, while relatively stable at moderate temperatures, can degrade at elevated temperatures, especially during prolonged extraction.[5][9] 2. Prolonged Sonication Time: Extended exposure to ultrasonic waves can lead to the degradation of bioactive compounds.[2][10] 3. Inappropriate pH: Glucosinolates can be unstable in acidic or alkaline environments.[9]1. Control Temperature: Use a cooling bath or a jacketed extraction vessel to maintain the optimal temperature. While higher temperatures can increase yield, they also risk degradation; a balance is crucial.[11] For instance, while one study on Indian mustard seed found an optimal temperature of 81°C, another on cauliflower found it to be 43°C.[1][6] 2. Optimize Extraction Time: Determine the shortest extraction time that provides a satisfactory yield. Studies have shown optimal times ranging from 30 to 60 minutes.[1][6] 3. Maintain Neutral pH: Use neutral solvents and ensure the pH of the extraction medium remains close to neutral.[9]
Inconsistent Results 1. Inhomogeneous Sample: Variations in the plant material can lead to inconsistent starting concentrations of Sinigrin. 2. Fluctuations in Ultrasonic Power: Inconsistent power output from the sonicator can affect extraction efficiency. 3. Variable Extraction Conditions: Small deviations in temperature, time, or solvent concentration between experiments can cause variability.1. Homogenize Sample: Thoroughly mix the powdered plant material before taking samples for extraction. 2. Calibrate and Monitor Equipment: Regularly check the performance of your ultrasonic equipment. 3. Standardize Protocol: Strictly adhere to the established optimal extraction protocol for all experiments.
Difficulty Filtering Extract 1. Fine Particulate Matter: Fine plant particles may pass through standard filters. 2. Presence of Pectinous Materials: Some plant materials, like mustard seeds, contain pectins that can form viscous solutions.[6][7]1. Centrifugation: Centrifuge the extract at a high speed (e.g., 4713 g for 20 min) to pellet the solid residue before filtration.[11] 2. Use Finer Filters: Employ a smaller pore size filter (e.g., 0.20 µm) for final clarification.[11] 3. Enzymatic Treatment: Consider the use of pectinase (B1165727) to break down pectinous materials, though this may add complexity to the protocol.

Frequently Asked Questions (FAQs)

1. What is the principle behind ultrasonic-assisted extraction (UAE)?

Ultrasonic-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[4] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense localized pressure and temperature.[12] These forces disrupt the plant cell walls, enhancing solvent penetration and accelerating the mass transfer of intracellular compounds like Sinigrin into the solvent, leading to higher yields in shorter times.[3][11]

2. What are the main advantages of UAE over conventional extraction methods for Sinigrin?

Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several benefits:

  • Increased Efficiency: UAE can significantly increase the yield of Sinigrin. For example, an optimized UAE protocol for Indian mustard seed increased the yield by over 70% compared to conventional methods.[6][7]

  • Reduced Extraction Time: UAE can dramatically shorten the extraction period, often from hours to minutes.[12][13]

  • Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvent.[14]

  • Milder Operating Conditions: UAE can often be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like Sinigrin.[4][12]

3. What is the best solvent for ultrasonic-assisted extraction of Sinigrin?

Aqueous ethanol is the most commonly reported and effective solvent for Sinigrin extraction. The optimal concentration of ethanol can vary depending on the plant material. For instance, studies have found optimal ethanol concentrations to be 42% for cauliflower and 57% for Indian mustard seed.[1][6] It is recommended to perform preliminary experiments to determine the ideal ethanol-to-water ratio for your specific application.

4. How do I inactivate the myrosinase enzyme before extraction?

Myrosinase is an enzyme present in plants containing glucosinolates that can hydrolyze Sinigrin, leading to inaccurate quantification. To inactivate this enzyme, the plant material should be heated before extraction. A common method is to heat the ground and defatted seed powder at 100°C for 2 hours.[5]

5. Can I reuse the solvent for multiple extractions?

While technically possible, it is generally not recommended for quantitative studies. Reusing the solvent can lead to a build-up of extracted compounds, which will reduce the concentration gradient and decrease the efficiency of subsequent extractions. For optimal and reproducible results, fresh solvent should be used for each extraction.

Quantitative Data on Optimized UAE Parameters

The following tables summarize optimized parameters for the ultrasonic-assisted extraction of glucosinolates, with a focus on Sinigrin, from different plant sources.

Table 1: Optimized UAE Parameters for Glucosinolates from Cauliflower [1][2]

ParameterOptimal Value
Ethanol Concentration42%
Extraction Temperature43°C
Extraction Time30 min
Resulting Glucosinolate Content7400 µg Sinigrin equivalence/g DW

Table 2: Optimized UAE Parameters for Sinigrin from Indian Mustard Seed [6][7]

ParameterOptimal Value
Ethanol Concentration57%
Extraction Temperature81°C
Extraction Time60 min
Predicted Sinigrin Productivity3.81%
Actual Sinigrin Productivity3.84 ± 0.02%

Experimental Protocols

Detailed Methodology for Ultrasonic-Assisted Extraction of Sinigrin from Indian Mustard Seed

This protocol is synthesized from established methods for the UAE of Sinigrin.[5][6][7][11]

1. Plant Material Preparation: a. Heat whole Indian mustard seeds at 100°C for 2 hours to inactivate the myrosinase enzyme.[5] b. Grind the heat-treated seeds into a fine powder using a cyclone mill and pass through a 60-mesh sieve. c. Defat the mustard seed powder by mixing with a 5-fold volume of petroleum ether and stirring. Repeat this process three times. d. Centrifuge the mixture and discard the supernatant. Dry the defatted powder under a fume hood to remove residual solvent. e. Store the dried, defatted powder at -20°C until use.

2. Ultrasonic-Assisted Extraction: a. Accurately weigh 2g of the pre-treated powder and place it into an extraction vessel. b. Add the optimized volume of 57% aqueous ethanol. The solid-to-liquid ratio is a key parameter to optimize, but a starting point could be 1:20 (g/mL). c. Place the vessel in an ultrasonic bath or use an ultrasonic probe. If using a bath, ensure the water level is appropriate. If using a probe, immerse the tip into the slurry. d. Set the extraction temperature to 81°C. Use a thermostated water bath or a jacketed vessel to maintain this temperature.[6][7] e. Apply ultrasound continuously for 60 minutes.[6][7] Ensure constant stirring (e.g., 250 rpm) if the setup allows, to maintain a homogenous mixture.[11]

3. Sample Recovery and Analysis: a. After extraction, separate the liquid extract from the solid residue by centrifugation (e.g., 4713 g for 20 minutes at 4°C).[11] b. Carefully decant the supernatant. c. Filter the supernatant through a 0.20 µm syringe filter to remove any remaining fine particles.[11] d. The clarified extract is now ready for analysis, typically by High-Performance Liquid Chromatography (HPLC), to quantify the Sinigrin content.

Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_recovery Sample Recovery & Analysis A Plant Material (e.g., Mustard Seeds) B Heat Inactivation of Myrosinase (100°C, 2h) A->B C Grinding and Sieving B->C D Defatting (with Petroleum Ether) C->D E Mix with Solvent (e.g., 57% Ethanol) D->E F Ultrasonication (e.g., 81°C, 60 min) E->F G Centrifugation F->G H Filtration (0.20 µm) G->H I HPLC Analysis H->I

Caption: Workflow for Ultrasonic-Assisted Extraction of Sinigrin.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_prep Sample Preparation cluster_equip Equipment Check Start Low Sinigrin Yield? CheckSolvent Is Solvent Optimized? (e.g., 42-57% EtOH) Start->CheckSolvent Yes CheckTemp Is Temperature Optimized? (e.g., 43-81°C) CheckSolvent->CheckTemp Solution Yield Improved CheckSolvent->Solution No, Optimize CheckTime Is Time Optimized? (e.g., 30-60 min) CheckTemp->CheckTime CheckTemp->Solution No, Optimize CheckMyrosinase Myrosinase Inactivated? CheckTime->CheckMyrosinase CheckTime->Solution No, Optimize CheckGrinding Material Finely Ground? CheckMyrosinase->CheckGrinding CheckMyrosinase->Solution No, Heat-treat CheckDefatting Sample Defatted? CheckGrinding->CheckDefatting CheckGrinding->Solution No, Re-grind CheckPower Ultrasonic Power Adequate? CheckDefatting->CheckPower CheckDefatting->Solution No, Defat CheckPower->Solution No, Adjust/Service

Caption: Troubleshooting logic for low Sinigrin yield in UAE.

References

Technical Support Center: Enhancing Sinigrin Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for effectively dissolving Sinigrin (B192396) in cell culture media. Below are frequently asked questions and troubleshooting steps to address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Sinigrin?

Sinigrin, a glucosinolate, is generally considered water-soluble.[1] However, its solubility can vary significantly depending on the solvent and its purity (e.g., hydrate (B1144303) form). Key solubility data is summarized below. For cell culture applications, the solubility in phosphate-buffered saline (PBS) is the most relevant metric and is considerably lower than in pure water or organic solvents.[2][3]

SolventReported SolubilitySource(s)
Water~125 mg/mL to 1000 mg/mL[1]
22.6 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL [2][3]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2][3]
Ethanol~30 mg/mL[2][3]
Dimethyl Formamide (DMF)~30 mg/mL[2][3]
MethanolSoluble[1][4]

Q2: Why does my Sinigrin solution precipitate when added to cell culture medium?

This is a common issue when diluting a stock solution made in an organic solvent (like DMSO or ethanol) into an aqueous-based cell culture medium. The high concentration of the compound in the organic solvent "crashes out" or precipitates when it hits the aqueous environment where its solubility is much lower. The final concentration of the organic solvent in the medium is also a critical factor.[5]

Q3: What is the recommended solvent for making a Sinigrin stock solution?

For cell culture applications, sterile Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution.[2][3] Ethanol is also a viable option.[2][3] These organic solvents can dissolve Sinigrin at a much higher concentration than aqueous buffers, allowing for the preparation of a concentrated stock that can be diluted to a final working concentration with a minimal amount of organic solvent being introduced to the cells.

Q4: How should I prepare a Sinigrin working solution for my experiment?

The key is to dilute the stock solution into your pre-warmed cell culture medium slowly and with gentle agitation. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation. Always visually inspect the medium for any signs of precipitation after adding the compound. For a detailed methodology, refer to the Experimental Protocols section below.

Q5: What are the stability concerns for Sinigrin in solution?

Sinigrin solutions have several stability considerations:

  • pH: Sinigrin is relatively stable in neutral or slightly acidic conditions (pH 5-7) but is less stable in alkaline conditions (pH 9).[6][7]

  • Enzymatic Degradation: If the Sinigrin source is not pure or is contaminated with the enzyme myrosinase, it will be hydrolyzed into its active metabolite, Allyl isothiocyanate (AITC).[6][8][9] This is a critical consideration, as many of Sinigrin's biological effects are attributed to AITC.[10][11]

  • Storage: Aqueous solutions of Sinigrin are not recommended for storage for more than one day.[2] Stock solutions prepared in anhydrous DMSO are more stable and should be aliquoted and stored at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[2]

Troubleshooting Guide

If you encounter precipitation when preparing your Sinigrin working solution, follow this troubleshooting workflow.

G cluster_solutions Troubleshooting Steps start Start: Add Sinigrin stock to media check_precipitate Precipitate Observed? start->check_precipitate sol1 Lower Final Concentration check_precipitate->sol1 Yes proceed Proceed with Experiment check_precipitate->proceed No sol2 Increase Media Volume for Dilution sol1->sol2 sol3 Pre-warm Media to 37°C sol2->sol3 sol4 Add Stock Dropwise while Swirling sol3->sol4 sol5 Briefly Sonicate the Final Solution sol4->sol5

Caption: Troubleshooting workflow for Sinigrin precipitation.

IssuePotential CauseRecommended Action
Precipitation upon dilution Final concentration exceeds solubility limit in the aqueous medium.Lower the final working concentration of Sinigrin. The solubility in PBS is only about 1 mg/mL.[2][3]
Rapid change in solvent polarity.Add the stock solution drop-by-drop into a larger volume of pre-warmed (37°C) media while gently vortexing or swirling.
Cloudiness or turbidity in media Incomplete dissolution of stock solution.Ensure your DMSO stock solution is completely clear before use. If necessary, gently warm the stock vial to ensure all solute is dissolved.
Formation of micro-precipitates.Briefly sonicate the final working solution in a water bath to help break up small aggregates. Use with caution to avoid degrading the compound or media components.
Inconsistent experimental results Degradation of Sinigrin.Prepare fresh working solutions for each experiment.[2] Ensure the pH of your final medium is within the stable range (pH 5-7).[6]
Contamination with myrosinase enzyme.Use highly purified Sinigrin (≥95%). If extracting from a plant source, ensure methods are used to inactivate myrosinase, such as heat treatment.[12][13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sinigrin Stock Solution in DMSO

  • Calculate Mass: Determine the mass of Sinigrin (hydrate, FW: ~397.5 g/mol ) needed. For 1 mL of a 100 mM stock, you will need 39.75 mg.[3]

  • Weigh Compound: Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh the required amount of Sinigrin powder into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously until the Sinigrin powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for long-term stability.[2]

Protocol 2: Preparation of a 10 µM Sinigrin Working Solution in Cell Culture Media

  • Pre-warm Media: Place the required volume of your complete cell culture medium (e.g., DMEM with 10% FBS) in a 37°C water bath or incubator until it reaches temperature.

  • Thaw Stock: Remove one aliquot of the 100 mM Sinigrin stock solution from the -20°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. To make a 10 µM working solution, you will need to perform a 1:10,000 dilution. For example, to prepare 10 mL of working solution, you will need 1 µL of the 100 mM stock.

  • Perform Dilution:

    • Pipette 10 mL of the pre-warmed medium into a sterile conical tube.

    • While gently swirling or vortexing the tube of medium, add the 1 µL of Sinigrin stock solution dropwise into the center of the vortex. This ensures rapid dispersal.

  • Final Check: Cap the tube and invert it gently a few times to mix thoroughly. Visually inspect the solution against a light source to ensure it is clear and free of any precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to an equivalent volume of medium (10 mL). This is crucial to ensure that any observed cellular effects are due to Sinigrin and not the solvent.

  • Application: The Sinigrin working solution is now ready to be applied to your cells.

Relevant Pathways and Workflows

G sinigrin Sinigrin (Glucosinolate) aitc Allyl isothiocyanate (AITC) sinigrin->aitc Hydrolysis glucose D-Glucose sinigrin->glucose Hydrolysis sulfate Sulfate sinigrin->sulfate Hydrolysis myrosinase Myrosinase (Enzyme) myrosinase->sinigrin Catalyzes

Caption: Enzymatic hydrolysis of Sinigrin by myrosinase.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Sinigrin dissolve 2. Dissolve in DMSO weigh->dissolve store 3. Aliquot & Store at -20°C dissolve->store thaw 4. Thaw Stock Aliquot store->thaw dilute 6. Dilute Stock into Media thaw->dilute warm 5. Pre-warm Media warm->dilute apply 7. Apply to Cells dilute->apply

Caption: Standard workflow for preparing Sinigrin solutions.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Sinigrin.

Troubleshooting Guides

This section addresses common issues encountered during Sinigrin analysis that are often attributable to matrix effects.

Problem 1: Low Analyte Response or Complete Signal Loss in Matrix Samples Compared to Neat Standards

Possible Cause: Ion suppression is a likely cause, where co-eluting matrix components interfere with the ionization of Sinigrin in the MS source.[1][2][3][4] This is a common phenomenon in complex matrices like plant extracts or biological fluids.

Solutions:

  • Improve Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[3]

    • Solid-Phase Extraction (SPE): Use a reversed-phase (e.g., C18) or mixed-mode SPE cartridge to clean up the sample. This can effectively remove salts, polar lipids, and other interferences.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for complex plant matrices and can significantly reduce matrix components.[5][6][7]

    • Liquid-Liquid Extraction (LLE): While less common for polar compounds like Sinigrin, a carefully optimized LLE protocol can be effective.

  • Optimize Chromatography:

    • Gradient Elution: Modify the gradient to better separate Sinigrin from the interfering matrix components. Often, simply shifting the retention time of the analyte away from the "suppression zone" can significantly improve the signal.[4]

    • Column Chemistry: Experiment with different column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity and improve separation from matrix interferences.

  • Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract.[8] However, this may compromise the limit of quantification (LOQ).

  • Check for Metal Chelation: Sinigrin, with its sulfate (B86663) group, may chelate with metal surfaces in the HPLC system (e.g., stainless steel columns, frits), leading to peak tailing and signal loss. Consider using a metal-free or PEEK-lined column and tubing.[9]

Problem 2: Poor Reproducibility and Accuracy (High %RSD)

Possible Cause: Inconsistent matrix effects across different samples or batches can lead to poor reproducibility.

Solutions:

  • Implement an Internal Standard (IS): The use of a suitable internal standard is crucial for correcting variability.

    • Structural Analog Internal Standard: In the absence of a SIL-IS, a structurally similar compound that is not present in the sample can be used. For glucosinolate analysis, other glucosinolates like Gluconapin or Progoitrin could be considered, but their elution and ionization behavior must be carefully validated to ensure they effectively track Sinigrin.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[3] This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

Problem 3: Ion Enhancement (Signal in Matrix is Higher than in Neat Standard)

Possible Cause: Less common than ion suppression, ion enhancement can occur when co-eluting matrix components improve the ionization efficiency of Sinigrin.[1][8]

Solutions:

  • Follow the same strategies as for ion suppression. The goal is to either remove the interfering components or to normalize their effect.

  • Thorough Method Validation: A comprehensive validation, including the assessment of matrix effects across multiple lots of matrix, is essential to understand and control this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[3][8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy, precision, and sensitivity of the analysis.[1][4]

Q2: How can I quantitatively assess the matrix effect for my Sinigrin assay?

A2: The most common method is the post-extraction spike comparison .[1][10] This involves comparing the peak area of an analyte spiked into a blank matrix extract (Set A) with the peak area of the analyte in a neat solution (Set B) at the same concentration. The matrix effect (ME) is calculated as:

ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q3: Is a deuterated internal standard for Sinigrin commercially available?

A3: As of late 2025, a commercially available deuterated Sinigrin internal standard is not commonly listed by major suppliers. For routine analysis, using a structural analog is a more accessible option. For regulated bioanalysis, custom synthesis of a deuterated standard may be necessary.

Q4: Which sample preparation technique is best for reducing matrix effects in plant-based samples for Sinigrin analysis?

A4: Both Solid-Phase Extraction (SPE) and QuEChERS are highly effective for cleaning up complex plant matrices.[11][12] QuEChERS is often faster and uses less solvent, making it a popular choice.[5][6] The choice between them may depend on the specific matrix and available resources. A comparison of their typical performance is provided in the data tables below.

Q5: Can I just dilute my sample to overcome matrix effects?

A5: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[8] However, the main drawback is the potential loss of sensitivity. If the concentration of Sinigrin in your samples is high enough to remain above the limit of quantification after dilution, it is a viable strategy.

Data Presentation

The following tables summarize the typical performance of various sample preparation techniques in reducing matrix effects and achieving good analyte recovery in complex matrices. Note that these are generalized values, and actual performance will depend on the specific matrix, analyte, and optimized protocol.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Matrix Effect (%)Typical Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 40 - 80 (High Suppression)80 - 100Fast and simplePoor cleanup, significant matrix effects
Liquid-Liquid Extraction (LLE) 70 - 95 (Moderate Suppression)60 - 90Good for non-polar interferencesCan be labor-intensive, may have low recovery for polar analytes like Sinigrin
Solid-Phase Extraction (SPE) 85 - 110 (Low Matrix Effect)80 - 105Excellent cleanup, high recoveryCan be more time-consuming and costly
QuEChERS 90 - 115 (Very Low Matrix Effect)85 - 110Fast, easy, effective, and uses minimal solventMay require optimization for specific matrix types

Data synthesized from literature comparing sample preparation techniques for complex matrices.[11][12][13]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Sinigrin from Plant Extracts

This protocol is a starting point for developing a reversed-phase SPE method for Sinigrin.

  • Sample Pre-treatment:

    • Start with a methanolic or aqueous extract of the plant material.

    • Evaporate the organic solvent if present.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 5% methanol (B129727) in water).

    • Filter or centrifuge the sample to remove particulates.[14]

  • Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the Sinigrin from the cartridge using 5 mL of methanol or an appropriate mixture of methanol and water.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Generic QuEChERS Protocol for Sinigrin in Plant Material

This protocol is based on the AOAC official method and can be adapted for various plant matrices.[5]

  • Sample Homogenization:

    • Homogenize 10-15 g of the plant sample. If the sample is dry, add an appropriate amount of water to rehydrate it.[7]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

    • If using an internal standard, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 8 mL) to a 15 mL dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine). For pigmented samples, C18 or graphitized carbon black (GCB) can be included.[5]

    • Shake for 30 seconds.

    • Centrifuge at >1500 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant for LC-MS analysis. It may be necessary to dilute the final extract with the initial mobile phase.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Signal or Reproducibility check_signal Low Signal in Matrix vs. Neat Standard? start->check_signal check_rsd High %RSD Across Samples? start->check_rsd check_signal->check_rsd No ion_suppression Likely Ion Suppression check_signal->ion_suppression Yes inconsistent_me Inconsistent Matrix Effects check_rsd->inconsistent_me Yes end_good Problem Resolved check_rsd->end_good No improve_cleanup Improve Sample Cleanup (SPE or QuEChERS) ion_suppression->improve_cleanup optimize_lc Optimize Chromatography (Gradient, Column) ion_suppression->optimize_lc use_is Implement Internal Standard (Analog or SIL) inconsistent_me->use_is matrix_match Use Matrix-Matched Calibration inconsistent_me->matrix_match improve_cleanup->end_good optimize_lc->end_good use_is->end_good matrix_match->end_good

Caption: Troubleshooting workflow for matrix effects in Sinigrin LC-MS analysis.

Sample_Prep_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_quechers QuEChERS spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Sinigrin spe3->spe4 spe_out Analysis spe4->spe_out que1 Homogenize & Extract que2 Add Salts & Centrifuge que1->que2 que3 dSPE Cleanup que2->que3 que4 Centrifuge que3->que4 que_out Analysis que4->que_out start Sample start->spe1 SPE Path start->que1 QuEChERS Path

Caption: Comparison of SPE and QuEChERS sample preparation workflows.

Internal_Standard_Logic cluster_injection LC-MS Injection analyte Sinigrin Signal Suppressed by Matrix ratio Ratio (Analyte / IS) Remains Constant analyte->ratio is Internal Standard Signal Equally Suppressed is->ratio quant Accurate Quantification ratio->quant

Caption: Logic of using an internal standard to correct for matrix effects.

References

Technical Support Center: Optimizing Myrosinase-Catalyzed Hydrolysis of Sinigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the myrosinase-catalyzed hydrolysis of sinigrin (B192396).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for myrosinase activity?

The optimal pH for myrosinase activity varies significantly depending on the source of the enzyme. While many myrosinases function optimally in a slightly acidic to neutral pH range, some exhibit maximum activity in acidic or alkaline conditions. For example, myrosinase from Brassica napus has an optimal pH range of 4 to 7.[1][2] In contrast, broccoli myrosinase shows maximum activity at a more acidic pH of 3.0.[3] Myrosinases from other sources, such as white and red cabbage, have an optimal pH of 8, while wasabi myrosinase is most active at pH 7.[3] A novel myrosinase from the marine bacterium Shewanella baltica Myr-37 was found to have an optimal pH of 8.0.[4][5]

Q2: How does pH affect the stability of myrosinase?

Myrosinase stability is pH-dependent. For instance, broccoli myrosinase is reported to be stable in a pH range of 2 to 8.[3] However, at pH values below 4, myrosinase from Brassica napus begins to lose activity due to partial deactivation, and at a pH below 3, its activity may not be detectable.[1][2]

Q3: Does the pH of the reaction medium influence the hydrolysis products of sinigrin?

Yes, the pH of the reaction medium is a critical factor that influences the nature of the products formed from sinigrin hydrolysis.[3][4] At neutral pH, the primary product of sinigrin hydrolysis is allyl isothiocyanate (AITC). However, changes in pH can lead to the formation of other products like nitriles. The formation of nitriles from glucosinolates is directly related to the hydrogen ion concentration of the reaction medium.[6]

Q4: Can ferrous ions (Fe2+) affect the hydrolysis of sinigrin?

Yes, ferrous ions can significantly impact the hydrolysis of sinigrin, particularly the formation of isothiocyanates. While ferrous ions do not appear to inhibit the initial enzymatic liberation of glucose from sinigrin, they can strongly inhibit the formation of allyl isothiocyanate at acidic pH values of 4.5 and 5.5.[6] This inhibitory effect is less pronounced at pH 6.5 and disappears at pH 7.5.[6] This suggests that ferrous ions interfere with the degradation of the aglucone intermediate rather than the initial enzymatic cleavage.[6]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no myrosinase activity Incorrect pH of the reaction buffer. Verify the pH of your buffer. The optimal pH can vary significantly depending on the enzyme source (see FAQ 1). Prepare fresh buffer and calibrate your pH meter.
Enzyme denaturation due to extreme pH. Myrosinase can be irreversibly denatured at very low or high pH. Ensure your enzyme has been stored and handled in a buffer within its stable pH range. For example, broccoli myrosinase is stable between pH 2 and 8.[3]
Sub-optimal substrate concentration. Ensure you are using an appropriate concentration of sinigrin. Very low concentrations may result in a low reaction rate, while excessively high concentrations could lead to substrate inhibition in some cases.
Formation of unexpected hydrolysis products (e.g., nitriles instead of isothiocyanates) Inappropriate reaction pH. The pH of the reaction medium influences the type of hydrolysis products. Nitrile formation is favored under certain pH conditions.[6] Adjust the pH to neutral or slightly alkaline to favor the formation of isothiocyanates.
Presence of interfering ions. Ferrous ions (Fe2+) can inhibit the formation of isothiocyanates, especially at acidic pH.[6] If the presence of ferrous ions is suspected, consider adding a chelating agent or adjusting the pH to 7.5 or higher.
Inconsistent results between experiments Buffer preparation variability. Ensure consistent and accurate preparation of buffers for each experiment. Minor variations in pH can lead to significant differences in enzyme activity.
Temperature fluctuations. Although the primary focus is on pH, temperature also significantly affects myrosinase activity. Maintain a constant and optimal temperature throughout the experiment.

Data Presentation

Table 1: Optimal pH for Myrosinase from Various Sources

Myrosinase SourceOptimal pHReference
Broccoli (wild-type and recombinant)3.0[3]
White and Red Cabbage8.0[3]
Wasabi7.0[3]
White Mustard4.5[3]
Brassica napus4.0 - 7.0[1][2]
Watercress7.0 - 9.0[1][7]
Shewanella baltica Myr-378.0[4][5]
Pseudomonas oleovorans SuMy077.0[8]
Arabidopsis thaliana (recombinant)6.5[9]
Aphid4.0[10]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Myrosinase Activity using a Spectrophotometric Assay

This protocol is based on monitoring the decrease in sinigrin concentration by measuring the absorbance at 227 nm.[11]

Materials:

  • Myrosinase enzyme extract

  • Sinigrin solution (e.g., 10 mM stock)

  • A series of buffers at different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate (B84403) buffer for pH 6-8, 0.1 M Tris-HCl for pH 8-9)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a series of reaction mixtures, each containing a buffer of a specific pH.

  • For each pH value, prepare a blank by adding the buffer and the myrosinase extract to a cuvette.

  • To initiate the reaction, add a known concentration of sinigrin to the cuvette (final concentration, e.g., 100 µM).

  • Immediately mix the solution and start monitoring the decrease in absorbance at 227 nm over a set period (e.g., 5 minutes).

  • Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot.

  • Plot the reaction rate as a function of pH to determine the optimal pH.

Protocol 2: Determination of Myrosinase Activity using a pH-Stat Method

This method measures the release of protons (H+) during the hydrolysis of sinigrin, which is titrated with a standard base to maintain a constant pH.

Materials:

  • Myrosinase enzyme extract

  • Sinigrin solution

  • pH-stat apparatus (autotitrator)

  • Standardized NaOH solution (e.g., 0.01 M)

  • Thermostated reaction vessel

Procedure:

  • Add a known volume of unbuffered or weakly buffered solution and the myrosinase extract to the reaction vessel.

  • Set the pH-stat to maintain the desired pH.

  • Initiate the reaction by adding a known amount of sinigrin.

  • The pH-stat will automatically add NaOH to the reaction mixture to neutralize the protons released and maintain the set pH.

  • Record the volume of NaOH consumed over time.

  • The rate of NaOH consumption is directly proportional to the rate of the enzymatic reaction.

  • Repeat the experiment at different pH values to determine the optimal pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Enzyme Myrosinase Extract Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Sinigrin Solution Substrate->Reaction_Mix Buffers Buffers (Varying pH) Buffers->Reaction_Mix Spectrophotometer Spectrophotometer (227 nm) Reaction_Mix->Spectrophotometer Method 1 pH_Stat pH-Stat Titration Reaction_Mix->pH_Stat Method 2 Data_Analysis Data Analysis Spectrophotometer->Data_Analysis pH_Stat->Data_Analysis Optimal_pH Optimal pH Determination Data_Analysis->Optimal_pH

Caption: Workflow for determining the optimal pH of myrosinase activity.

pH_Effect_on_Products cluster_products Hydrolysis Products cluster_conditions Reaction pH Sinigrin Sinigrin Myrosinase Myrosinase Sinigrin->Myrosinase Aglucone Unstable Aglucone Intermediate Myrosinase->Aglucone Hydrolysis Isothiocyanate Allyl Isothiocyanate (AITC) Aglucone->Isothiocyanate Nitrile Nitrile Aglucone->Nitrile Neutral_pH Neutral pH Neutral_pH->Isothiocyanate Favors Acidic_pH Acidic pH Acidic_pH->Nitrile Favors

Caption: Influence of pH on sinigrin hydrolysis products.

References

Preventing the degradation of Sinigrin during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of sinigrin (B192396) during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sinigrin degradation in samples?

The primary cause of sinigrin degradation is enzymatic hydrolysis by myrosinase.[1][2][3][4] Myrosinase is an enzyme naturally present in plants containing glucosinolates like sinigrin. When plant tissues are damaged, myrosinase comes into contact with sinigrin and catalyzes its conversion into allyl isothiocyanate (AITC) and other products.[2][3]

Q2: What are the optimal temperature conditions for storing sinigrin-containing samples?

Low-temperature storage is crucial for preserving sinigrin. Storing samples at 4°C (refrigeration) has been shown to significantly retard the degradation of sinigrin compared to storage at ambient temperature (20°C).[5] For longer-term stability, freezing at -20°C is recommended for purified sinigrin references.[6] One study noted that sinigrin in a root extract is stable for more than 7 days when refrigerated at 4–8 °C.[7]

Q3: How does pH affect the stability of sinigrin in aqueous solutions?

Sinigrin is relatively stable in buffered aqueous solutions with a pH range of 5.00 to 7.00.[1][2][3][4] Its stability decreases in alkaline conditions, with degradation observed at a pH of 9.00.[1][2][3][4]

Q4: Can I store crude extracts, or do I need to purify sinigrin for storage?

While purified sinigrin has defined storage conditions, crude extracts can also be stored under appropriate conditions. For crude extracts, it is critical to inactivate myrosinase during the extraction process. A study on Raphanus sativus root extract showed that sinigrin was stable for over 24 hours at room temperature and for more than 7 days under refrigeration (4-8°C).[7] Lyophilization (freeze-drying) of the plant material can also create a stable powder for storage before extraction.[7][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low sinigrin concentration in extracted samples. Enzymatic degradation by myrosinase: Myrosinase was not effectively inactivated during sample preparation.Immediately inactivate myrosinase upon sample collection. Methods include boiling the sample in water or a solvent mixture (e.g., 50% aqueous acetonitrile (B52724), 70% aqueous methanol (B129727) at 70°C).[9]
Inappropriate storage temperature: Samples were stored at room temperature or experienced freeze-thaw cycles.Store samples at 4°C for short-term storage (up to 7 days) and -20°C or lower for long-term storage.[5][6][7] Avoid repeated freeze-thaw cycles.
Incorrect pH of the storage medium: The sample is in an alkaline aqueous solution.If storing in a solution, ensure the pH is between 5.00 and 7.00 for optimal stability.[1][2][3][4]
Variable sinigrin levels across replicate samples. Inconsistent myrosinase inactivation: The method used for enzyme inactivation was not applied uniformly to all samples.Standardize the myrosinase inactivation protocol, ensuring consistent temperature and duration of heat treatment for all samples.[10][11]
Non-homogenous sample material: If using plant tissue, the distribution of sinigrin may not be uniform.Homogenize the plant material thoroughly before taking subsamples for extraction.
Presence of high levels of allyl isothiocyanate (AITC) in the sample. Sinigrin degradation: This is a direct indicator that sinigrin has been degraded by myrosinase.Review and optimize the myrosinase inactivation and sample storage protocols as described above.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Sinigrin and Total Glucosinolate Content in Baby Mustard (Brassica juncea var. gemmifera) Lateral Buds over 6 Days.

Storage DayTreatmentSinigrin Content (mg/100g FW)Total Glucosinolates (mg/100g FW)
0 Initial~110~125
2 20°C (Control)~40~50
4°C (Low Temp)~105~120
4 20°C (Control)~20~30
4°C (Low Temp)~100~115
6 20°C (Control)~15~20
4°C (Low Temp)~95~110
Data adapted from Sun et al. (2020).[5]

Table 2: Stability of Sinigrin in Raphanus sativus Root Extract under Different Storage Conditions.

Storage ConditionDurationSinigrin Stability (%RSD)
Benchtop (Room Temperature)24 hours< 2%
Refrigerator (4-8°C)7 days< 2%
Data from Alqasoumi et al. (2020).[7]

Experimental Protocols

Protocol 1: Myrosinase Inactivation and Sinigrin Extraction

This protocol is adapted from methods for extracting glucosinolates while preventing their enzymatic degradation.[6][9]

Objective: To extract sinigrin from plant material while inactivating myrosinase to prevent degradation.

Materials:

  • Fresh or frozen plant material

  • Boiling water

  • Boiling 50% (v/v) aqueous acetonitrile

  • Homogenizer

  • Centrifuge

  • Freeze-dryer (optional)

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Weigh the fresh or frozen plant material. If frozen, keep it on dry ice until the next step.

  • Myrosinase Inactivation and Extraction (Choose one method):

    • Boiling Water Extraction: Add the plant material to a sufficient volume of boiling water and continue to boil for 5-10 minutes. This method is effective for inactivating myrosinase and can be used if both sinigrin and its hydrolysis products are to be quantified.[9]

    • Boiling Solvent Extraction: For quantification of sinigrin alone, boiling 50% (v/v) aqueous acetonitrile has been shown to be highly efficacious.[9] Add the plant material to the boiling solvent and maintain the temperature for 5-10 minutes.

  • Homogenization: Immediately homogenize the hot mixture until a uniform consistency is achieved.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted sinigrin.

  • Solvent Removal (if necessary): If a solvent like acetonitrile was used and needs to be removed for subsequent steps, the extract can be freeze-dried.[9] Note that freeze-drying may negatively impact the content of isothiocyanates.[9]

  • Reconstitution: Reconstitute the dried extract in a precise volume of HPLC-grade water for analysis.[6]

  • Analysis: Analyze the sample for sinigrin content using HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Sinigrin Quantification

This protocol is a generalized method based on common practices for sinigrin analysis.[6][7][8]

Objective: To quantify the concentration of sinigrin in an extract.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[6]

Reagents:

  • Sinigrin standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Tetrabutylammonium (TBA) (for some methods)[7][8]

Procedure:

  • Mobile Phase Preparation: A common mobile phase is a gradient of acetonitrile and water.[6] An isocratic mobile phase, such as 20 mM tetrabutylammonium:acetonitrile (80:20%, v/v) at pH 7.0, has also been used successfully.[7][8]

  • Standard Curve Preparation: Prepare a series of sinigrin standards of known concentrations (e.g., 50-800 µg/mL) by diluting a stock solution.[6][7]

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min[7]

    • Column Temperature: 40°C[6]

    • Detection Wavelength: 227 nm or 229 nm[6][7]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared sample extracts.

    • Identify the sinigrin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of sinigrin in the sample by using the calibration curve.

Visualizations

Sinigrin_Degradation_Pathway cluster_products Degradation Products sinigrin Sinigrin myrosinase Myrosinase (in presence of water) sinigrin->myrosinase aitc Allyl Isothiocyanate (AITC) (Primary Product) myrosinase->aitc glucose Glucose myrosinase->glucose sulfate Sulfate myrosinase->sulfate

Caption: Enzymatic degradation pathway of sinigrin by myrosinase.

Sinigrin_Sample_Workflow cluster_prep Sample Preparation cluster_storage Sample Storage sample Plant Material inactivation Myrosinase Inactivation (e.g., Boiling) sample->inactivation Immediate extraction Extraction inactivation->extraction short_term Short-term (4°C) extraction->short_term If not analyzing immediately long_term Long-term (-20°C or below) extraction->long_term For archival analysis HPLC Analysis extraction->analysis Direct short_term->analysis long_term->analysis

Caption: Recommended workflow for sinigrin sample handling and storage.

References

Technical Support Center: Optimizing Sinigrin Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the High-Performance Liquid Chromatography (HPLC) separation of Sinigrin (B192396). Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended column for Sinigrin separation?

A1: The most frequently recommended column for Sinigrin analysis is a Reverse-Phase (RP) C18 column.[1][2][3][4] This type of column provides a good balance of hydrophobicity for retaining and separating Sinigrin from other components in the sample matrix. Several studies have successfully employed C18 columns from various manufacturers.[1][3]

Q2: I am not getting good retention of Sinigrin on my C18 column. What can I do?

A2: Sinigrin is a polar compound, and achieving adequate retention on a standard C18 column can sometimes be challenging. If you are experiencing poor retention, consider the following:

  • Incorporate an Ion-Pairing Reagent: The addition of an ion-pairing reagent to the mobile phase is a common strategy to enhance the retention of polar and ionic compounds like Sinigrin.[1][3] Tetrabutylammonium (B224687) (TBA) is a frequently used ion-pairing agent for this purpose.[1][2][3][4][5]

  • Adjust Mobile Phase Polarity: Decreasing the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase will increase its polarity, leading to longer retention times for polar analytes on a reverse-phase column.

  • Consider a Polar-Embedded or AQ-type C18 Column: These columns are designed with modifications to the stationary phase that make them more stable in highly aqueous mobile phases and can provide better retention for polar compounds.

Q3: What is the typical mobile phase composition for Sinigrin analysis?

A3: A common mobile phase for Sinigrin separation consists of a mixture of an aqueous buffer (often containing an ion-pairing reagent) and acetonitrile (B52724).[1][2][3][4][5] A frequently cited mobile phase is a mixture of 20 mM tetrabutylammonium and acetonitrile, often in a ratio of around 80:20 (v/v), with the pH of the aqueous phase adjusted to approximately 7.0.[1][2][3][4]

Q4: What detection wavelength should I use for Sinigrin?

A4: The UV detection wavelength for Sinigrin is typically set at or around 227 nm to 229 nm.[1][3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between Sinigrin and active sites on the silica (B1680970) packing material. - Inappropriate mobile phase pH. - Column contamination or degradation.- Add a competitive base to the mobile phase (e.g., triethylamine) if not using an ion-pairing reagent. - Ensure the mobile phase pH is controlled and appropriate for the analyte and column. - Use a high-purity, well-end-capped C18 column. - Flush the column with a strong solvent or replace it if it's old or contaminated.[7]
Poor Peak Shape (Fronting) - Sample overload. - Poor sample solubility in the mobile phase.- Reduce the injection volume or the concentration of the sample.[8][9] - Ensure the sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase.[7]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues.- Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a stable temperature.[8] - Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Low Resolution Between Peaks - Inefficient column. - Inappropriate mobile phase strength. - Flow rate is too high.- Use a column with a smaller particle size or a longer column for higher efficiency. - Optimize the mobile phase composition (e.g., decrease the organic solvent percentage for better separation in reverse-phase). - Reduce the flow rate.[8]
Ghost Peaks - Contamination in the sample, mobile phase, or HPLC system. - Carryover from previous injections.- Run a blank gradient to identify the source of contamination. - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol.[7]

Data Presentation: Comparison of HPLC Columns for Sinigrin Separation

Column Chemistry Manufacturer/Brand Dimensions (mm) Particle Size (µm) Mobile Phase Flow Rate (mL/min) Retention Time (min) Reference
C18Inertsil150 x 4.6520 mM Tetrabutylammonium: Acetonitrile (80:20, v/v, pH 7.0)0.53.592[2]
C18Zorbax EclipseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
C18CAPCELL PAK UG120250 x 4.65Not SpecifiedNot SpecifiedNot Specified[11]
Reversed-Phase C18Not Specified150 x 4.63Acetonitrile-water gradient0.75Not Specified[12]

Experimental Protocols

Standard Protocol for Sinigrin Quantification

This protocol is based on a widely cited and validated method for the quantification of Sinigrin.[1][2][3][4]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: C18 analytical column (e.g., Inertsil, 150 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Prepare a 20 mM solution of tetrabutylammonium in water and adjust the pH to 7.0. The mobile phase is a mixture of this aqueous solution and acetonitrile in an 80:20 (v/v) ratio.[1][2][3][4]

  • Flow Rate: 0.5 mL/min.[1][2][3][4]

  • Injection Volume: 20 µL.

  • Detection: UV detection at 227 nm.[1][3]

  • Column Temperature: Ambient (approximately 25 ± 2 °C).

  • Standard Preparation: Prepare a stock solution of Sinigrin standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 50 to 800 µg/mL).[1][2][3][4]

  • Sample Preparation: Extract Sinigrin from the sample matrix using an appropriate method. The final extract should be filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Quantify the amount of Sinigrin in the samples by comparing the peak area with the calibration curve.

Mandatory Visualization

HPLC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., Sinigrin Quantification) initial_col Initial Column Selection: Reverse-Phase C18 start->initial_col method_dev Method Development: Mobile Phase Optimization initial_col->method_dev eval_retention Evaluate Retention Time method_dev->eval_retention eval_shape Evaluate Peak Shape eval_retention->eval_shape Acceptable ion_pair Add Ion-Pairing Reagent (e.g., Tetrabutylammonium) eval_retention->ion_pair Too Low eval_res Evaluate Resolution eval_shape->eval_res Acceptable troubleshoot Troubleshooting eval_shape->troubleshoot Poor (Tailing/Fronting) eval_res->troubleshoot Poor final_method Final Optimized Method eval_res->final_method Acceptable adjust_mp Adjust Mobile Phase Strength (e.g., % Acetonitrile) troubleshoot->adjust_mp change_col Consider Alternative Column (e.g., Polar-Embedded C18) troubleshoot->change_col ion_pair->method_dev adjust_mp->method_dev change_col->method_dev end End: Method Validation final_method->end

Caption: Workflow for selecting the optimal HPLC column for Sinigrin separation.

References

Technical Support Center: Method Development for Separating Sinigrin from other Glucosinolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Sinigrin (B192396) from other glucosinolates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating Sinigrin from other glucosinolates?

A1: The primary methods for separating Sinigrin and other glucosinolates are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC techniques include Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). SPE is often used for sample cleanup and purification, frequently employing weak anion exchange (WAX) cartridges.[1][2][3]

Q2: What is the difference between RP-HPLC and HILIC for glucosinolate separation?

A2: RP-HPLC separates molecules based on their hydrophobicity. Since glucosinolates are polar, ion-pairing agents are often required to improve retention on a nonpolar stationary phase (like C18).[4][5] HILIC, on the other hand, uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, making it well-suited for separating highly polar compounds like glucosinolates without the need for ion-pairing agents.[6][7][8][9][10]

Q3: When should I use SPE in my workflow?

A3: SPE is a valuable technique for sample preparation before HPLC analysis. It helps to remove interfering compounds from complex plant matrices, leading to cleaner extracts and more accurate quantification.[1][11][12] Weak anion exchange (WAX) SPE is particularly effective for isolating anionic glucosinolates.[1][2]

Q4: How can I improve the resolution between Sinigrin and other closely eluting glucosinolates in my HPLC method?

A4: To improve resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjusting the organic solvent concentration (e.g., acetonitrile) in the mobile phase can significantly impact retention and resolution.[6]

  • Gradient Profile: Employing a gradient elution with a gradual change in solvent composition can help separate complex mixtures of glucosinolates.

  • Column Chemistry: Trying different stationary phases (e.g., different C18 columns or a HILIC column) can alter selectivity.[6][7][13]

  • pH of the Mobile Phase: The pH can affect the ionization state of glucosinolates and influence their interaction with the stationary phase.[13]

Q5: What is the importance of myrosinase inactivation during sample preparation?

A5: Myrosinase is an enzyme present in plant tissues that hydrolyzes glucosinolates into isothiocyanates and other products when the tissue is damaged.[14][15] To accurately quantify the intact glucosinolate content, it is crucial to inactivate myrosinase, typically by using boiling solvents (water, methanol (B129727), or ethanol) during the initial extraction step.[11][16][17]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for Sinigrin in RP-HPLC. - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Add a competing base to the mobile phase.- Adjust the mobile phase pH to ensure consistent ionization of Sinigrin.- Reduce the sample concentration or injection volume.
Low recovery of Sinigrin after SPE. - Incomplete elution from the SPE cartridge.- Inappropriate choice of elution solvent.- Sample breakthrough during loading.- Ensure the elution solvent is strong enough to displace Sinigrin from the sorbent. For WAX cartridges, a basic solution like ammonium (B1175870) hydroxide (B78521) is often used.[1]- Optimize the loading conditions (e.g., flow rate, sample volume) to prevent loss of analyte.
Sinigrin degradation during sample preparation. - Myrosinase activity.- Thermal degradation during extraction.- Instability in the extraction solvent.- Immediately inactivate myrosinase by boiling the plant material in the extraction solvent.[11][16]- Avoid prolonged exposure to high temperatures.[18]- Assess the stability of Sinigrin in the chosen solvent and at different storage conditions.[5][19]
Co-elution of Sinigrin with other glucosinolates or matrix components. - Insufficient chromatographic resolution.- Optimize the HPLC method (see FAQ Q4).- Employ a more selective stationary phase, such as a mixed-mode column (RP/weak anion-exchange).[13]- Improve sample cleanup using SPE to remove interfering compounds.[1]
Inconsistent retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column regularly and replace it if performance deteriorates.

Quantitative Data Summary

Table 1: Comparison of HPLC Methods for Sinigrin Quantification

Method Column Mobile Phase Flow Rate Retention Time of Sinigrin Linearity Range (µg/mL) Reference
RP-HPLCC1820 mM tetrabutylammonium: acetonitrile (B52724) (80:20, v/v, pH 7.0)0.5 mL/min3.592 min50 - 800[4][5]
RP-HPLCNovapack RP-180.2 M ammonium sulphate1 mL/min~5.7 minNot Specified[20]
HILICSilica-based zwitterionicAcetonitrile/water gradientNot SpecifiedVaries with gradientNot Specified[6][7]

Table 2: Recovery and Purity Data for Sinigrin Purification Methods

Method Starting Material Recovery Purity Reference
Ion-pair SPEBrassica juncea tissue extract92.6%Not Specified[11]
Macroporous Anion Exchange Resin (Static Mode)Defatted mustard seeds72.9%79.63%[21]
Macroporous Anion Exchange Resin (Dynamic Mode)Defatted mustard seeds64.5%Not Specified[21]
Ionic Exchange ChromatographyBrassica nigra and Armoracia rusticana82.85-83.62%98.01-99.11%[22][23]

Experimental Protocols

Protocol 1: RP-HPLC Method for Sinigrin Quantification[4][5]
  • Sample Preparation:

    • Lyophilize plant material to obtain a stable powder.

    • Extract the powder with a suitable solvent (e.g., boiling 70% methanol) to inactivate myrosinase.

    • Pass the extract through an ion-exchange column for initial purification.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: 20 mM tetrabutylammonium: acetonitrile (80:20, v/v), adjusted to pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 227 nm.

  • Quantification:

    • Prepare a calibration curve using a pure Sinigrin standard over a concentration range of 50 to 800 µg/mL.

    • Calculate the concentration of Sinigrin in the sample by comparing its peak area to the calibration curve.

Protocol 2: Weak Anion Exchange (WAX) SPE for Glucosinolate Purification[1]
  • Cartridge Conditioning:

    • Condition a WAX SPE cartridge (e.g., dimethylaminopropyl-based) with 1 mL of methanol followed by 1 mL of 2% formic acid.

  • Sample Loading:

    • Load 1 mL of the crude glucosinolate extract onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 x 1 mL of 2% formic acid solution to remove impurities.

  • Elution:

    • Elute the purified glucosinolates with 2 x 1 mL of 5% ammonium hydroxide solution.

    • Collect the eluate for further analysis (e.g., by HPLC).

Visualizations

Experimental_Workflow_RP_HPLC cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_output Output start Plant Material lyophilize Lyophilization start->lyophilize extract Extraction (e.g., boiling 70% methanol) lyophilize->extract purify Initial Purification (Ion-Exchange Chromatography) extract->purify hplc RP-HPLC System (C18 Column) purify->hplc detection UV Detection (227 nm) hplc->detection quant Quantification detection->quant result Sinigrin Concentration quant->result

Caption: Workflow for Sinigrin quantification using RP-HPLC.

Experimental_Workflow_SPE cluster_prep SPE Cartridge Preparation cluster_purification Purification Steps cluster_output Output condition_meoh Condition with Methanol condition_acid Condition with 2% Formic Acid condition_meoh->condition_acid load Load Crude Extract condition_acid->load wash Wash with 2% Formic Acid load->wash elute Elute with 5% Ammonium Hydroxide wash->elute purified_fraction Purified Glucosinolate Fraction elute->purified_fraction Glucosinolate_Myrosinase_Pathway glucosinolate Glucosinolate (e.g., Sinigrin) isothiocyanate Isothiocyanate (e.g., Allyl Isothiocyanate) glucosinolate->isothiocyanate Hydrolysis other_products Other Products (Nitriles, Thiocyanates, etc.) glucosinolate->other_products Hydrolysis myrosinase Myrosinase (enzyme) myrosinase->isothiocyanate myrosinase->other_products damage Plant Tissue Damage damage->myrosinase

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Sinigrin and Glucoraphanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of two prominent glucosinolates, Sinigrin and Glucoraphanin (B191350). The information presented is collated from experimental data to assist researchers in oncology and natural product-based drug discovery.

Introduction

Glucosinolates are a class of secondary metabolites found abundantly in cruciferous vegetables. Their degradation products, primarily isothiocyanates, are of significant interest in cancer chemoprevention and therapy. Sinigrin, prevalent in mustard seeds and horseradish, and Glucoraphanin, the main glucosinolate in broccoli, are two of the most studied compounds in this family.[1][2][3] Both are precursors to bioactive isothiocyanates, which are formed upon enzymatic hydrolysis by myrosinase, an enzyme that is released when the plant tissue is damaged.[1][3][4] Sinigrin hydrolyzes to form allyl isothiocyanate (AITC), while Glucoraphanin is converted to sulforaphane (B1684495) (SFN).[1][5] These breakdown products are largely responsible for the observed anticancer effects.[6][7][8]

This guide delves into their mechanisms of action, compares their cytotoxic efficacy through available quantitative data, and provides detailed protocols for key experimental assays used in their evaluation.

Mechanism of Anticancer Action

The anticancer activities of Sinigrin and Glucoraphanin are mediated by their respective isothiocyanates, AITC and SFN. While both induce apoptosis and cell cycle arrest, they influence distinct signaling pathways.

Sinigrin (via Allyl Isothiocyanate - AITC):

Sinigrin's therapeutic potential is primarily actualized through its conversion to AITC.[2][4] AITC has been shown to exert its anticancer effects by:

  • Inducing Apoptosis: It triggers programmed cell death in cancer cells. Studies show AITC induces apoptosis in lung and liver cancer cells.[6][9] This is achieved by modulating the expression of key apoptosis-related proteins, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][10][11]

  • Causing Cell Cycle Arrest: AITC can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Evidence points to cell cycle arrest in the G0/G1 or G2/M phases.[2][11][12]

  • Inhibiting Pro-Survival Pathways: A significant mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth in many cancers.[10][12] By impeding the phosphorylation of key proteins in this pathway, AITC promotes cancer cell death.[12]

Sinigrin_Pathway Sinigrin Sinigrin Myrosinase Myrosinase (Plant Enzyme) Sinigrin->Myrosinase AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC Hydrolysis PI3K PI3K AITC->PI3K Inhibits Apoptosis Apoptosis AITC->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Sinigrin's conversion to AITC and subsequent inhibition of the PI3K/Akt/mTOR pathway.

Glucoraphanin (via Sulforaphane - SFN):

Glucoraphanin itself has limited bioactivity; its potent anticancer properties are attributed to sulforaphane.[8][13] SFN is a well-documented chemopreventive agent that acts through multiple mechanisms:[7]

  • Induction of Phase II Detoxification Enzymes: SFN is a potent inducer of phase II enzymes, such as glutathione (B108866) S-transferase and quinone reductase, which help neutralize and eliminate carcinogens.[1]

  • Apoptosis Induction: Similar to AITC, SFN is a strong inducer of apoptosis in various cancer cell lines, including breast and prostate cancer.[14][15]

  • Cell Cycle Arrest: SFN has been shown to cause cell cycle arrest, particularly at the G2/M phase, in human cancer cells.[7][15]

  • Inhibition of Histone Deacetylases (HDACs): SFN can inhibit HDAC activity. HDACs are enzymes that play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[7]

  • Inhibition of NF-κB Pathway: SFN can suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[7]

Glucoraphanin_Pathway Glucoraphanin Glucoraphanin Myrosinase Myrosinase (Plant Enzyme) Glucoraphanin->Myrosinase SFN Sulforaphane (SFN) Myrosinase->SFN Hydrolysis HDAC HDAC SFN->HDAC Inhibits NFkB NF-κB SFN->NFkB Inhibits Apoptosis Apoptosis SFN->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest SFN->CellCycleArrest Induces Tumor_Suppression Tumor Suppressor Gene Expression HDAC->Tumor_Suppression

Caption: Glucoraphanin's conversion to SFN, leading to apoptosis and cell cycle arrest.

Quantitative Anticancer Activity

The following tables summarize the available quantitative data on the cytotoxic effects of Sinigrin and the sulforaphane derived from Glucoraphanin. Direct comparisons are challenging due to variations in cell lines, experimental conditions, and the fact that Sinigrin's activity is often tested in systems that facilitate its conversion to AITC.

Table 1: Cytotoxic Activity of Sinigrin

Cancer Cell LineAssayConcentrationEffectIncubation TimeCitation
H460 (Lung)MTT60 µg/mLIC50Not Specified[16]
A549 (Lung)MTT20 µM~60% growth inhibition48 hours[9][17]
DU-145 (Prostate)MTT25 µg/mLIncreased apoptosis24 hours[18]
MCF-7 (Breast)Not Specified20 µMIncreased cytotoxicity24 & 48 hours[12]
Liver Tumor Cells (in vivo)Not Specified10 & 20 mg/kgReduced tumor proliferation28 days[6][10]
Note: In this study, A549 cells were tethered with myrosinase to ensure the conversion of Sinigrin to AITC.

Table 2: Cytotoxic Activity of Sulforaphane (from Glucoraphanin)

Cancer Cell LineAssayConcentrationEffectIncubation TimeCitation
HepG2 (Liver)Enzyme Activity10 µMMinimal enzyme induction24 hours[8][13]
Breast Cancer CellsCell GrowthNot SpecifiedInhibition of growthNot Specified[15]
Prostate Cancer CellsApoptosisNot SpecifiedInduction of apoptosisNot Specified[15]
Colon Carcinoma (HT29)Cell GrowthNot SpecifiedInhibition of growthNot Specified[15]
Note: Data for Glucoraphanin's direct anticancer effect is sparse. Studies consistently show its bioactive form, sulforaphane, is the active agent. One study directly comparing Glucoraphanin and Sulforaphane concluded that sulforaphane is superior in modulating carcinogen-metabolizing enzymes.[8][13]

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of anticancer compounds. Below are detailed methodologies for key assays.

Experimental_Workflow cluster_assays In Vitro Assays MTT MTT Assay (Viability) Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Analysis Apoptosis Annexin V Assay (Apoptosis) Apoptosis->Analysis CellCycle PI Staining (Cell Cycle) CellCycle->Analysis Start Cancer Cell Culture Treatment Treat with Sinigrin / Glucoraphanin Start->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle

Caption: General experimental workflow for assessing anticancer activity in vitro.
MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (Sinigrin or Glucoraphanin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control and wells with medium only as a blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]

  • Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[19][21]

  • Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane—an early hallmark of apoptosis.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[24] Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[24]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment, resulting in a single-cell suspension.[24]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300-500 x g for 5 minutes.[24][25]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (optional, for distinguishing late-stage apoptosis/necrosis).

  • Incubation: Incubate the cells at room temperature for 10-15 minutes in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[24]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[27][28]

Protocol:

  • Cell Culture and Treatment: Grow and treat cells with the test compound as required for the experiment.

  • Cell Harvesting: Harvest cells (including floating and adherent) and prepare a single-cell suspension.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix for at least 30-60 minutes on ice (cells can be stored at -20°C for weeks at this stage).[27][28][29]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[27][28]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature to degrade RNA.[28][29]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells.[28][29]

  • Incubation: Incubate for 5-10 minutes at room temperature in the dark.[28]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude doublets and aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[29]

Conclusion

Both Sinigrin and Glucoraphanin are promising natural compounds with significant anticancer potential, which is primarily exerted through their respective hydrolysis products, AITC and SFN. Sinigrin, via AITC, demonstrates efficacy by inducing apoptosis and cell cycle arrest, notably through the inhibition of the PI3K/Akt/mTOR pathway. Glucoraphanin's derivative, SFN, is a potent agent that also induces apoptosis and cell cycle arrest but is distinguished by its ability to modulate epigenetic factors (HDAC inhibition) and induce phase II detoxification enzymes.

While both compounds show promise, the available data suggests that their bioactive isothiocyanate forms are the key effectors. Future research should focus on direct comparative studies under standardized conditions and explore delivery mechanisms, such as myrosinase co-delivery, to enhance the conversion of these glucosinolates into their active forms at the target site. This will be crucial for translating their potential into effective clinical applications.

References

A Comparative Guide to HPLC and LC-MS Methods for Sinigrin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Sinigrin, a glucosinolate of significant interest for its potential therapeutic properties. We present a cross-validation of the two techniques, offering insights into their respective performance characteristics through supporting experimental data. This document aims to assist researchers in selecting the most appropriate analytical method for their specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the quantification of Sinigrin using HPLC and LC-MS, compiled from various validated methods.

Performance MetricHPLC-UV/PDALC-MS/MS
**Linearity (R²) **> 0.99[1][2]≥ 0.99[3]
Limit of Detection (LOD) Typically in the µg/mL range[1][2]0.4–1.6 µM for glucosinolates[4]
Limit of Quantification (LOQ) 0.6 mg (for total glucosinolates using a spectrophotometric method with Sinigrin as a standard)[5]0.9–2.6 µM for NAC-ITCs (Isothiocyanates)[4]
Accuracy (% Recovery) Excellent, with reported values around 92.6% to 107%[5][6]Good, with recovery values often between 80-110% depending on the analyte and matrix[7]
Precision (%RSD) Intra- and inter-day precision are generally low, with RSD values often below 2%[1][2]Good, with intraday and interday precision RSDs typically ≤10% and ≤16% respectively[4]
Specificity Good, but co-eluting impurities can interfere with UV/PDA detection[8]High, as it provides mass-to-charge ratio information, enabling more definitive identification[8]
Throughput Moderate, with typical run times of 20-50 minutes per sample.[9]Can be higher with modern UHPLC systems, though data processing can be more involved.[10]
Cost & Complexity Lower initial investment and operational costs; less complex to operate.[8]Higher initial investment and maintenance costs; requires more specialized expertise.[8]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS quantification of Sinigrin are provided below. These protocols are synthesized from established methods in the scientific literature.

Sample Preparation: Extraction and Purification of Sinigrin

A common procedure for extracting and purifying Sinigrin from plant material involves the following steps[1][11][12]:

  • Extraction: Plant material is lyophilized and ground. The powdered sample is then extracted with a boiling solvent, such as 70-80% methanol (B129727) or a methanol-water mixture, to deactivate myrosinase activity and extract the glucosinolates.[5][11]

  • Purification: The crude extract is passed through an ion-exchange column (e.g., DEAE Sephadex) for purification.[1][11]

  • Desulfation (for HPLC-UV/PDA): For analysis by HPLC with UV or PDA detection, the purified glucosinolates are often treated with a sulfatase enzyme to yield desulfoglucosinolates, which have better chromatographic properties.[11]

  • Elution and Reconstitution: The desulfated or intact glucosinolates are eluted from the column and the eluate is typically freeze-dried. The residue is then reconstituted in a precise volume of water or mobile phase for injection into the analytical system.[11]

HPLC-UV/PDA Method

This method is widely used for the routine quantification of Sinigrin.

  • Chromatographic System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.[11][13] For example, a mobile phase consisting of 20 mM tetrabutylammonium: acetonitrile (80:20%, v/v at pH 7.0) has also been reported.[1][2]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][2][11]

  • Detection: Detection is performed at a wavelength of 229 nm.[11][13]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from Sinigrin standards.[13]

LC-MS Method

LC-MS offers higher sensitivity and specificity for the analysis of Sinigrin and other glucosinolates.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Column: A reversed-phase C18 column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 3 µm).[13]

  • Mobile Phase: A gradient elution using water and acetonitrile, often with additives like formic acid to improve ionization.[9]

  • Flow Rate: Flow rates are typically lower than in conventional HPLC, in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for glucosinolates.[9]

    • Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[10] High-resolution mass spectrometry can be used for identification and quantification.[9]

  • Quantification: Quantification is based on the peak area of specific precursor-to-product ion transitions for Sinigrin, using a calibration curve prepared with authentic standards.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for Sinigrin quantification by HPLC and LC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plant_Material Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Ion-Exchange Purification Extraction->Purification Desulfation Enzymatic Desulfation (Sulfatase) Purification->Desulfation Reconstitution Reconstitution Desulfation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection C18_Column C18 Separation HPLC_Injection->C18_Column UV_Detection UV/PDA Detection (229 nm) C18_Column->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

HPLC-UV/PDA Workflow for Sinigrin Quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis Plant_Material Plant Material Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Ion-Exchange Purification (Optional) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection C18_Column UPLC C18 Separation LC_Injection->C18_Column ESI_Source Electrospray Ionization (ESI) C18_Column->ESI_Source MS_Detection Mass Spectrometry (e.g., MRM) ESI_Source->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

LC-MS Workflow for Sinigrin Quantification.

Conclusion

Both HPLC-UV/PDA and LC-MS are robust methods for the quantification of Sinigrin. The choice between the two techniques depends on the specific requirements of the study.

  • HPLC-UV/PDA is a cost-effective and reliable method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not a primary concern.[8]

  • LC-MS , particularly LC-MS/MS, offers superior sensitivity, selectivity, and specificity, making it the preferred method for analyzing complex samples, detecting trace amounts of Sinigrin, and for research applications requiring high confidence in compound identification.[8][10] While more expensive, the detailed structural information and lower detection limits provided by LC-MS can be invaluable for comprehensive metabolic studies and drug development research.[8]

References

A Comparative Guide to Solvent Efficacy for Sinigrin Extraction from Brassica Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient extraction of Sinigrin (B192396) from Brassica species is a critical first step in harnessing its therapeutic potential. Sinigrin, a glucosinolate, is a precursor to allyl isothiocyanate (AITC), a compound with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The yield and purity of extracted Sinigrin are highly dependent on the chosen solvent system and extraction methodology. This guide provides an objective comparison of various extraction solvents, supported by experimental data, to inform protocol development and optimization.

Quantitative Comparison of Extraction Solvents

The selection of an appropriate solvent is paramount for maximizing the recovery of Sinigrin, which is a hydrophilic and water-soluble compound.[1] Various studies have compared the efficacy of different solvents, revealing that aqueous mixtures of organic solvents often provide superior results compared to mono-solvent systems. The data below summarizes findings from key studies on Brassica juncea (Indian mustard), a species known for its high Sinigrin content.[1]

Solvent SystemPlant MaterialMethodRelative Sinigrin Yield/ConcentrationSource
Boiling 50% (v/v) Acetonitrile (B52724) Brassica juncea L. cv. Centennial seedConventional HeatingMost efficacious; yielded 15% more Sinigrin than boiling water.[3][4]Cools & Terry, 2012[3]
57% (v/v) Ethanol (B145695) Defatted Brassica juncea L. seed powderUltrasonic-Stimulated Extraction (81°C, 60 min)3.84% yield; a 70.67% increase compared to conventional extraction.[2][5]Wang et al., 2011[2][5]
70% (v/v) Methanol (B129727) Brassica juncea tissueConventional HeatingExtracted 13% more Sinigrin than boiling phosphate (B84403) buffer.[6](Thesis research)[6]
Boiling Water Brassica juncea L. cv. Centennial seedConventional HeatingLess effective than 50% acetonitrile for Sinigrin alone, but suitable for quantifying both Sinigrin and total isothiocyanates.[3][4]Cools & Terry, 2012[3]
100% Methanol (Boiling) Brassica juncea L. cv. Centennial seedConventional HeatingOne of four methods tested; less effective than 50% acetonitrile.[3]Cools & Terry, 2012[3]
Cold 80% (v/v) Methanol Brassica oleracea (Kale) leavesCold ExtractionYielded higher amounts of total glucosinolates compared to hot methanol extraction.[7][8]Doheny-Adams et al., 2017[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on the studies cited in the comparison table.

Protocol 1: Comparative Evaluation of Boiling Solvents This protocol is adapted from the work of Cools & Terry (2012), who compared four common extraction techniques for Sinigrin quantification from mustard seeds.[3][4]

  • Plant Material: Mustard seed (Brassica juncea L. cv. Centennial).

  • Solvents Investigated:

    • Boiling deionized water

    • Boiling 50% (v/v) aqueous acetonitrile

    • Boiling 100% methanol

    • 70% (v/v) aqueous methanol heated to 70°C

  • Procedure:

    • Grind seed material to a fine powder.

    • Add a precise weight of the powder to a vessel with the chosen solvent. The solvent-to-solid ratio should be kept consistent across all samples.

    • Heat the mixture to the target temperature (boiling point or 70°C) and maintain for a defined period (e.g., 20-30 minutes) with constant agitation.

    • After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

    • For extracts containing organic solvents (acetonitrile or methanol), freeze-dry the supernatant to remove the solvent.

    • Reconstitute the dried extract in deionized water to a known volume.

    • Analyze the final aqueous solution for Sinigrin content using High-Performance Liquid Chromatography (HPLC).[3]

Protocol 2: Optimized Ultrasound-Assisted Solvent Extraction (USE) This protocol is based on the response surface methodology optimization performed by Wang et al. (2011), which significantly enhanced Sinigrin yield.[2][5][9]

  • Plant Material: Defatted Indian mustard (Brassica juncea L.) seed powder.

  • Optimized Parameters:

    • Solvent: 57% aqueous ethanol

    • Temperature: 81°C

    • Time: 60 minutes

  • Procedure:

    • Place the defatted seed powder into an extraction vessel.

    • Add the 57% ethanol solution according to a predetermined solvent-to-solid ratio.

    • Submerge the vessel in an ultrasonic bath set to the target temperature of 81°C.

    • Apply ultrasonic stimulation (e.g., 20 kHz, 400 W) for 60 minutes.[5] The cavitation effect of ultrasound disrupts plant cell walls, improving solvent penetration and increasing extraction efficiency.[2][5]

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Collect the supernatant and filter it (e.g., through a 0.45 µm filter) prior to HPLC analysis.

Visualizing the Extraction Process and Influential Factors

To better understand the experimental sequence and the variables affecting the outcome, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_sep Separation & Purification cluster_analysis Analysis p1 Grinding of Brassica Seeds/Tissue p2 Defatting (Optional) p1->p2 e.g., Hexane wash e1 Solvent Addition p2->e1 e2 Energy Input (Heating / Sonication) e1->e2 s1 Filtration or Centrifugation e2->s1 s2 Solvent Evaporation (Freeze-drying) s1->s2 s3 Reconstitution in Aqueous Phase s2->s3 a1 HPLC Quantification s3->a1

Caption: General workflow for the extraction and quantification of Sinigrin.

G cluster_solvent Solvent Properties cluster_params Process Parameters cluster_matrix Plant Matrix cluster_method Extraction Method center Sinigrin Extraction Efficacy polarity Polarity polarity->center concentration Aqueous Concentration concentration->center temp Temperature temp->center time Time time->center ratio Solvent/Solid Ratio ratio->center species Brassica Species species->center particle Particle Size particle->center method_type Conventional vs. USE method_type->center

Caption: Key factors influencing the efficacy of Sinigrin extraction.

References

A Comparative Analysis of the Biological Effects of Sinigrin and Sinalbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two prominent glucosinolates, Sinigrin and Sinalbin. Found in cruciferous vegetables, these compounds and their hydrolysis products have garnered significant interest for their potential therapeutic applications. This document summarizes key experimental findings on their anticancer, antioxidant, and anti-inflammatory properties, presents detailed experimental protocols, and visualizes the key signaling pathways involved.

Comparative Biological Activity

Sinigrin and Sinalbin, upon enzymatic hydrolysis by myrosinase, release isothiocyanates—allyl isothiocyanate (AITC) from Sinigrin and 4-hydroxybenzyl isothiocyanate from Sinalbin—which are largely responsible for their biological effects.[1][2][3][4][5] While both compounds exhibit a range of beneficial properties, their potency and mechanisms of action can differ.

Anticancer Activity

Both Sinigrin and Sinalbin, primarily through their isothiocyanate derivatives, have demonstrated anticancer properties. However, their efficacy can vary depending on the cancer cell type and the experimental conditions.

A direct comparison has shown that pure Sinalbin exhibits greater antiproliferative activity than pure Sinigrin, which on its own, shows little to no activity until hydrolyzed.[6] The anticancer effects are largely attributed to the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[1][7][8][9]

Table 1: Comparative Anticancer Activity of Sinigrin and Sinalbin

Compound/ProductCancer Cell LineAssayIC50 ValueReference
Sinigrin (hydrolyzed)Bladder Cancer CellsApoptosis, G2/M Arrest-[2]
SinigrinDU-145 (Prostate)MTT Assay10.91 µg/mL[10]
Sinigrin-rich ExtractDU-145 (Prostate)MTT Assay15.88 µg/mL[10]
Sinigrin-rich ExtractHCT-15 (Colon)MTT Assay21.42 µg/mL[10]
Sinigrin-rich ExtractA-375 (Melanoma)MTT Assay24.58 µg/mL[10]
SinalbinHCT 116 (Colon)AntiproliferationIC50: 33.69 ± 1.11 µg/mL[6]
SinalbinHT-29 (Colon)AntiproliferationIC50: 54.10 ± 1.06 µg/mL[6]
Benzyl (B1604629) Isothiocyanate (from Sinalbin)VariousApoptosis, Cell Cycle Arrest-[1][7][8][9]

Note: The activity of Sinigrin is dependent on its hydrolysis to allyl isothiocyanate (AITC). Pure Sinigrin often shows no direct cytotoxicity.[2][11] Sinalbin's activity is attributed to its hydrolysis product, 4-hydroxybenzyl isothiocyanate, which can further break down to benzyl isothiocyanate (BITC).[1]

Antioxidant Activity

Both Sinigrin and Sinalbin contribute to the antioxidant potential of the plants they are found in. Their antioxidant activity is primarily attributed to the radical scavenging ability of their hydrolysis products.

While direct comparative studies on the pure compounds are limited, extracts of plants containing these glucosinolates have demonstrated significant antioxidant effects. For instance, extracts of Sinapis alba (containing Sinalbin) have shown strong radical scavenging activity.[12]

Table 2: Comparative Antioxidant Activity of Sinigrin and Sinalbin

Compound/ExtractAssayIC50 ValueReference
Sinapis alba extract (rich in Sinalbin)DPPH Radical Scavenging8.75 ± 0.37 µg/mL[13]
Sinapis nigra extract (rich in Sinigrin)DPPH Radical Scavenging12.92 ± 0.30 µg/mL[13]
SinigrinDPPH Radical Scavenging-[14]
4-hydroxybenzyl isothiocyanate (from Sinalbin)Oxidative Stability Improvement-[15]
Anti-inflammatory Activity

Sinigrin and its hydrolysis product, AITC, have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[16][17] This is achieved through the suppression of key signaling pathways such as NF-κB and MAPK.[16] While specific quantitative data for Sinalbin is less available, its hydrolysis product, benzyl isothiocyanate, is also known to possess anti-inflammatory properties, suggesting a similar mechanism of action.[2][3]

Table 3: Comparative Anti-inflammatory Activity of Sinigrin and Sinalbin

Compound/ProductCell LineEffectMechanismReference
SinigrinRAW 264.7 MacrophagesInhibition of NO, TNF-α, IL-6Suppression of NF-κB/MAPK pathways, NLRP3 inflammasome[16]
Isothiocyanates (general)-Downregulation of pro-inflammatory cytokinesModulation of NF-κB, Nrf2 pathways[17][18][19]
4-hydroxybenzyl isothiocyanate (from Sinalbin)-Anti-inflammatory effects (inferred)-[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Sinigrin or Sinalbin (or their hydrolysis products) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[10]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[20][21]

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds (Sinigrin, Sinalbin) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).

  • Calculation: The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[13][22]

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.[23][24][25][26][27]

Signaling Pathways and Mechanisms of Action

The biological effects of Sinigrin and Sinalbin are mediated through the modulation of several key signaling pathways. The hydrolysis of these glucosinolates is a critical first step, leading to the formation of bioactive isothiocyanates.

Glucosinolate_Hydrolysis cluster_sinigrin Sinigrin Pathway cluster_sinalbin Sinalbin Pathway Sinigrin Sinigrin AITC Allyl Isothiocyanate (AITC) Sinigrin->AITC Myrosinase Sinalbin Sinalbin HBITC 4-Hydroxybenzyl Isothiocyanate (HBITC) Sinalbin->HBITC Myrosinase

Figure 1: Hydrolysis of Sinigrin and Sinalbin.
Anticancer Signaling Pathways

The anticancer activities of AITC and BITC involve the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.

Anticancer_Pathways cluster_aitc AITC (from Sinigrin) cluster_bitc BITC (from Sinalbin) AITC AITC Apoptosis_A Apoptosis AITC->Apoptosis_A G2M_Arrest_A G2/M Arrest AITC->G2M_Arrest_A BITC BITC ROS ↑ ROS BITC->ROS AuroraA ↓ Aurora A Kinase BITC->AuroraA Apoptosis_B Apoptosis G2M_Arrest_B G2/M Arrest Bax_Bak ↑ Bax/Bak ROS->Bax_Bak Bax_Bak->Apoptosis_B AuroraA->G2M_Arrest_B

Figure 2: Simplified Anticancer Signaling of AITC and BITC.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of isothiocyanates are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory genes.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Isothiocyanates Isothiocyanates (AITC, BITC) Isothiocyanates->MAPK Isothiocyanates->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Figure 3: Inhibition of NF-κB and MAPK Pathways.

Conclusion

Both Sinigrin and Sinalbin, through their respective hydrolysis products, exhibit promising anticancer, antioxidant, and anti-inflammatory activities. Current evidence suggests that Sinalbin and its derivatives may possess stronger antiproliferative effects compared to Sinigrin. However, a comprehensive understanding of their comparative efficacy requires further direct comparative studies, particularly for their antioxidant and anti-inflammatory properties, with standardized methodologies and reporting of quantitative data such as IC50 values. The elucidation of their distinct mechanisms of action on various signaling pathways will be crucial for the development of targeted therapeutic strategies. This guide provides a foundational overview to aid researchers in this endeavor.

References

A Comparative Guide to Sinigrin Analytical Standards: Purity and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Sinigrin analytical standards, focusing on their characterization, purity analysis, and the experimental methods used for their validation.

Comparison of Sinigrin Analytical Standards

The following table summarizes the specifications of Sinigrin analytical standards from various suppliers. It is important to note that the purity determination methods can vary between suppliers, which may affect the direct comparison of the stated purity values. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are generally considered more quantitative than Thin-Layer Chromatography (TLC).

SupplierProduct NamePurity SpecificationMethod of Purity DeterminationOther Specifications
Sigma-Aldrich (Merck) (-)-Sinigrin hydrate, analytical standard≥99.0%TLCWater content: ≤6.0%
(-)-Sinigrin hydrate≥98%HPLC-
Cayman Chemical Sinigrin (hydrate)≥95%Not specified on product page-
ChemFaces Sinigrin≥98%HPLCIdentification by ¹H-NMR and HPLC
ChromaDex SINIGRIN POTASSIUM SALTPurity determined by HPLCPrimary standards are characterized by HPLC, Karl Fischer (water content), GC (residual solvent), Mass Spec, and NMR.-
Planta Analytica Sinigrin Potassium Salt95%+Not specified on product page-

Experimental Protocols for Purity Analysis

Accurate determination of the purity of a Sinigrin analytical standard is crucial. Below are detailed methodologies for the key analytical techniques used for characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for assessing the purity of Sinigrin and quantifying any impurities. A typical reversed-phase HPLC method is described below.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A common mobile phase is a mixture of water and acetonitrile.[1]

  • Flow Rate: Typically 0.8 to 1.2 mL/min.

  • Column Temperature: Ambient or controlled, e.g., 25°C.

  • Detection: UV detection at 228 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a small amount of the Sinigrin analytical standard.

  • Dissolve the standard in a suitable solvent, such as water or a water/methanol mixture, to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the Sinigrin standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for the structural confirmation of Sinigrin and can also be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh the Sinigrin standard and a certified internal standard (for qNMR).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., D₂O).

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • For structural confirmation, compare the chemical shifts and coupling constants of the observed signals with reference spectra or literature data.

  • For qNMR, the purity of Sinigrin is calculated by comparing the integral of a characteristic Sinigrin proton signal to the integral of a known proton signal from the internal standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of Sinigrin.

Instrumentation:

  • Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Method:

  • A solution of the Sinigrin standard is introduced into the mass spectrometer.

  • The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.

  • The observed molecular ion peak is compared to the theoretical molecular weight of Sinigrin to confirm its identity.

Impurity Profiling

A comprehensive analysis of an analytical standard includes the identification and quantification of any impurities. These can include related compounds, residual solvents, and water content. Certificates of Analysis from suppliers should ideally provide information on the impurity profile of a specific lot. For a more detailed and independent assessment, techniques such as LC-MS can be employed to identify and characterize unknown impurities.

Logical Relationship for Selecting a Sinigrin Standard

The selection of a suitable Sinigrin analytical standard depends on the specific requirements of the application. The following diagram illustrates the logical considerations for this process.

Standard_Selection cluster_requirements Application Requirements cluster_evaluation Standard Evaluation cluster_decision Decision assay_type Assay Type (e.g., Quantitative, Qualitative) purity Purity & Method (HPLC, qNMR vs. TLC) assay_type->purity regulatory Regulatory Requirements (e.g., Pharmacopeial) coa Certificate of Analysis Detail regulatory->coa sensitivity Assay Sensitivity impurities Impurity Profile sensitivity->impurities select Select Standard purity->select impurities->select coa->select cost Cost cost->select

Decision-making for Standard Selection

References

The Potent Threat Within: A Comparative Analysis of the Antimicrobial Properties of Sinigrin and Its Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. In this guide, we delve into the antimicrobial potential of Sinigrin (B192396), a glucosinolate found in cruciferous plants, and its bioactive derivatives. While Sinigrin itself displays limited antimicrobial efficacy, its hydrolysis unlocks a potent arsenal (B13267) of isothiocyanates with significant activity against a broad spectrum of pathogens.

Sinigrin, a prominent glucosinolate in plants of the Brassicaceae family, such as mustard and horseradish, is a precursor to highly active antimicrobial compounds.[1][2][3] Upon enzymatic hydrolysis by myrosinase, an enzyme released when the plant tissue is damaged, Sinigrin is converted into allyl isothiocyanate (AITC), the compound responsible for the pungent flavor of mustard and a powerful antimicrobial agent.[1][4][5][6] It is this enzymatic conversion that transforms the benign Sinigrin into a potent inhibitor of microbial growth.[1][2] Studies have consistently shown that Sinigrin in its intact form is largely non-inhibitory to bacterial and yeast growth.[1][7]

The true antimicrobial power lies in Sinigrin's derivatives, primarily isothiocyanates (ITCs). This guide provides a comparative overview of the antimicrobial properties of Sinigrin and its key derivatives, including Allyl Isothiocyanate (AITC), Benzyl Isothiocyanate (BITC), and Phenethyl Isothiocyanate (PEITC), supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Efficacy

The antimicrobial effectiveness of Sinigrin and its derivatives is best illustrated through quantitative measures such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data, showcasing the superior activity of the isothiocyanate derivatives compared to the parent compound, Sinigrin.

Table 1: Minimum Inhibitory Concentration (MIC) of Sinigrin and Its Derivatives against various bacteria.

CompoundMicroorganismMIC (µg/mL)Reference(s)
Sinigrin Staphylococcus aureus>1000, 300[7],[8][9]
Escherichia coli>1000, 300[7],[8][9]
Enterococcus faecalis300[8][9]
Klebsiella pneumoniae300[8][9]
Pseudomonas aeruginosa700[8][9]
Actinomyces spp.No effect[8][9]
Proteus mirabilisNo effect[8][9]
Streptococcus pneumoniaeNo effect[8][9]
Allyl Isothiocyanate (AITC) Escherichia coli O157:H725 µL/L (at pH 4.5)[1][10]
Staphylococcus aureus100 - 220[11]
Listeria monocytogenes> AITC vs Gram-negatives[12]
Campylobacter jejuni50 - 200[13]
Benzyl Isothiocyanate (BITC) Methicillin-resistant S. aureus (MRSA)2.9 - 110[14]
Campylobacter jejuni1.25 - 5[13][15]
Phenethyl Isothiocyanate (PEITC) Staphylococcus aureus100[14]
Pseudomonas aeruginosa100[14]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Unraveling the Mechanism of Action

The antimicrobial activity of isothiocyanates is attributed to their ability to disrupt crucial cellular functions in microorganisms. The primary mechanisms include:

  • Cell Membrane Disruption: Isothiocyanates can compromise the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[12][16][17] This effect is similar to that of the antibiotic polymyxin (B74138) B.[12]

  • Enzyme Inhibition: A key mechanism is the inactivation of essential enzymes through the binding of isothiocyanates to sulfhydryl groups of proteins.[1][14] This can disrupt various metabolic pathways.

  • Metabolic Pathway Interference: Studies have shown that AITC can inhibit enzymes crucial for bacterial metabolism, such as thioredoxin reductase and acetate (B1210297) kinase, which are involved in DNA synthesis and energy metabolism, respectively.[1][10][17] BITC has been shown to trigger pathways related to heat shock and oxidative stress, leading to protein aggregation and metabolic dysfunction.[17][18]

Below is a diagram illustrating the proposed antimicrobial signaling pathways of isothiocyanates.

antimicrobial_pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_cytoplasm Isothiocyanate Isothiocyanate CellWall Cell Wall & Membrane Isothiocyanate->CellWall Disruption Enzymes Essential Enzymes (e.g., Thioredoxin Reductase, Acetate Kinase) Isothiocyanate->Enzymes Inhibition OxidativeStress Oxidative Stress Isothiocyanate->OxidativeStress Induction Cytoplasm Cytoplasm CellWall->Cytoplasm Increased Permeability MetabolicPathways Metabolic Pathways (e.g., DNA Synthesis, Energy Production) Enzymes->MetabolicPathways Disruption CellDeath Cell Death MetabolicPathways->CellDeath Leads to ProteinAggregation Protein Aggregation ProteinAggregation->CellDeath Leads to OxidativeStress->ProteinAggregation Leads to sinigrin_hydrolysis Sinigrin Sinigrin AITC Allyl Isothiocyanate (AITC) Sinigrin->AITC hydrolyzes Myrosinase Myrosinase (Enzyme) Myrosinase->AITC Glucose Glucose Sulfate Sulfate PlantTissueDamage Plant Tissue Damage (e.g., chewing, cutting) PlantTissueDamage->Myrosinase releases experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion PrepCulture Prepare Bacterial Culture (0.5 McFarland) InoculateMIC Inoculate wells with bacterial suspension PrepCulture->InoculateMIC InoculatePlate Inoculate MHA plate for lawn growth PrepCulture->InoculatePlate PrepCompounds Prepare Test Compound Stock Solutions SerialDilution Perform Serial Dilutions in 96-well plate PrepCompounds->SerialDilution ApplyDisks Apply compound-impregnated disks to agar PrepCompounds->ApplyDisks SerialDilution->InoculateMIC IncubateMIC Incubate plate (18-24h, 37°C) InoculateMIC->IncubateMIC ReadMIC Read MIC (lowest concentration with no growth) IncubateMIC->ReadMIC InoculatePlate->ApplyDisks IncubateDisk Incubate plate (18-24h, 37°C) ApplyDisks->IncubateDisk MeasureZones Measure Zones of Inhibition (mm) IncubateDisk->MeasureZones

References

A Comparative Guide to the Quantitative Analysis of Sinigrin and Sinalbin in Mustard Seed Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of sinigrin (B192396) and sinalbin, the predominant glucosinolates in mustard seeds. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific applications.

Introduction to Sinigrin and Sinalbin

Sinigrin and sinalbin are glucosinolates found in mustard seeds, contributing to their characteristic pungent flavor. Sinigrin is primarily found in black and brown mustard (Brassica nigra and Brassica juncea), while sinalbin is the main glucosinolate in white mustard (Sinapis alba)[1][2]. The enzymatic hydrolysis of these compounds by myrosinase, which occurs when the plant tissue is damaged, releases isothiocyanates, compounds with potential applications as biopesticides and therapeutic agents[3][4][5]. Accurate quantification of sinigrin and sinalbin is therefore crucial for quality control in the food industry and for research into their biological activities.

Comparative Analysis of Quantification Methods

Several analytical techniques are employed for the quantification of sinigrin and sinalbin in mustard seed extracts. The choice of method often depends on factors such as sensitivity, selectivity, cost, and the specific research question. This guide compares three common methods: High-Performance Liquid Chromatography (HPLC) with different detectors, Ion Chromatography (IC), and UV-Visible Spectrophotometry.

Method Principle Advantages Disadvantages Typical Detection Limit
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance.Robust, widely available, good for routine analysis.[6][7]Requires derivatization (desulfation) for better separation of some glucosinolates. Lower sensitivity compared to MS.[8]~0.1 µg/mL[9]
HPLC-MS Separation by HPLC coupled with mass spectrometry for highly selective and sensitive detection.High sensitivity and selectivity, can identify and quantify multiple glucosinolates simultaneously without derivatization.[8]Higher equipment and operational costs.≤0.04 mM[3][4][5]
Ion Chromatography (IC) Separation of anions on an ion-exchange column.Simple, fast, and allows for simultaneous quantification of sinigrin, sinalbin, and their anionic hydrolysis products.[3][4][5]May have interference from other anionic components in the plant matrix.[3][4]≤0.04 mM[3][4][5]
UV-Vis Spectrophotometry Measures the absorbance of UV-Visible light by the sample.Simple, rapid, and low cost.Lower specificity, susceptible to interference from other UV-absorbing compounds. Often used for total glucosinolate estimation rather than individual compounds.[10]Method-dependent, generally less sensitive than chromatographic methods.

Quantitative Data Summary

The concentration of sinigrin and sinalbin can vary significantly depending on the mustard species and variety, as well as growing conditions. The following table summarizes typical concentrations reported in the literature.

Mustard Species Glucosinolate Concentration Range (µmol/g of seed) Reference
Brassica juncea (Brown Mustard)Sinigrin172 ± 12[5]
Sinapis alba (White/Yellow Mustard)Sinalbinup to 200[5]
Brassica nigra (Black Mustard)SinigrinPredominant glucosinolate[1]

Experimental Protocols

Detailed methodologies for the extraction and quantification of sinigrin and sinalbin are provided below.

General Glucosinolate Extraction from Mustard Seeds

This protocol is a common starting point for various analytical methods.

Materials:

  • Mustard seeds

  • 70% Methanol

  • Deionized water

  • Liquid nitrogen (optional)

  • Mortar and pestle or coffee grinder

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Grind mustard seeds into a fine powder. For enhanced preservation of glucosinolates, seeds can be frozen in liquid nitrogen before grinding to prevent enzymatic degradation.[11]

  • Weigh approximately 200 mg of the powdered sample into a centrifuge tube.

  • Add 2 mL of 70% methanol.

  • Heat the mixture at 95°C for 10 minutes to inactivate the myrosinase enzyme.[12]

  • Cool the mixture on ice for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.[12]

  • Carefully transfer the supernatant to a clean tube.

  • The resulting extract can be used for analysis by HPLC, IC, or UV-Vis spectrophotometry.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is a standard for glucosinolate analysis and often involves a desulfation step to improve chromatographic separation.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[7]

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a buffer such as 20 mM tetrabutylammonium hydrogen sulphate (pH 7.0). A typical gradient might start with a low percentage of acetonitrile and increase over time.[13][14][15]

  • Flow Rate: 0.5 - 1.0 mL/min[13][14][15]

  • Column Temperature: 40°C[7]

  • Detection Wavelength: 227 nm or 229 nm[13][15][16]

Procedure:

  • Prepare a calibration curve using standard solutions of sinigrin and sinalbin of known concentrations (e.g., 50 to 800 µg/mL).[13][14][15]

  • Inject a known volume of the mustard seed extract onto the HPLC column.

  • Record the chromatogram and identify the peaks corresponding to sinigrin and sinalbin based on the retention times of the standards.

  • Quantify the amount of each compound by comparing the peak area in the sample to the calibration curve.

Quantification by Ion Chromatography (IC)

This method offers a rapid and direct way to measure sinigrin and sinalbin.

Instrumentation:

  • Ion chromatography system with a conductivity detector

  • Hydroxide-selective anion-exchange column (e.g., 4 x 210 mm)[3][4][5]

Reagents:

  • 100 mM Sodium Hydroxide (NaOH) eluent

  • Sinigrin and Sinalbin standards

Chromatographic Conditions:

  • Eluent: Isocratic elution with 100 mM NaOH.[3][4][5]

  • Flow Rate: 0.9 mL/min[3][4][5]

Procedure:

  • Prepare a calibration curve with standard solutions of sinigrin and sinalbin.

  • Inject the mustard seed extract directly into the IC system.

  • Identify and quantify the peaks for sinigrin and sinalbin by comparing with the standards. This method can also simultaneously quantify sulfate (B86663) and thiocyanate, which are products of glucosinolate hydrolysis.[3][4]

Visualizing the Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the key steps involved in the extraction and quantification of sinigrin and sinalbin.

cluster_extraction Extraction cluster_analysis Analysis start Mustard Seeds grind Grinding start->grind extract Methanol Extraction (70%, 95°C) grind->extract centrifuge Centrifugation extract->centrifuge supernatant Supernatant (Crude Extract) centrifuge->supernatant hplc HPLC-UV/MS Analysis supernatant->hplc ic Ion Chromatography Analysis supernatant->ic uv_vis UV-Vis Spectrophotometry supernatant->uv_vis quantification Quantification hplc->quantification ic->quantification uv_vis->quantification

Caption: General workflow for the extraction and quantitative analysis of Sinigrin and Sinalbin.

cluster_sample_prep Sample Preparation cluster_hplc_workflow HPLC Analysis start Crude Extract filtration Filtration (Optional) start->filtration derivatization Desulfation (for HPLC-UV) filtration->derivatization final_sample Prepared Sample derivatization->final_sample injection Injection into HPLC System final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or MS Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis result Concentration Calculation data_analysis->result

Caption: Detailed workflow for HPLC-based quantification of Sinigrin and Sinalbin.

References

Investigating the synergistic anticancer effects of Sinigrin with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Sinigrin (B192396), a glucosinolate found in cruciferous vegetables, and its bioactive hydrolysis product, allyl isothiocyanate (AITC), have demonstrated significant anticancer properties. This guide provides a comprehensive comparison of the synergistic anticancer effects of AITC with other compounds, supported by experimental data, detailed protocols, and mechanistic insights, offering a valuable resource for advancing cancer research and drug development.

While direct studies on the synergistic effects of sinigrin are limited, a substantial body of evidence supports the potent synergistic activity of its active metabolite, AITC. Sinigrin is readily converted to AITC by the enzyme myrosinase, which is present in plants and can also be found in the gut microbiota. Therefore, the synergistic effects observed with AITC are considered a strong indication of the therapeutic potential of sinigrin in combination therapies.

Performance Comparison: AITC in Combination with Chemotherapeutic Agents

The co-administration of AITC with conventional chemotherapy drugs, such as cisplatin (B142131), has been shown to synergistically enhance their anticancer efficacy. This synergy is characterized by a significant reduction in the concentration of the chemotherapeutic agent required to achieve a therapeutic effect, potentially leading to reduced side effects and drug resistance.

Table 1: Synergistic Effects of AITC and Cisplatin on Cancer Cell Viability
Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy Level
2008 (Ovarian Cancer) Cisplatin aloneNot specified
AITC aloneNot specified
Cisplatin + AITCNot specified< 1Synergistic
HOP62 (Lung Cancer) Cisplatin aloneNot specified
AITC aloneNot specified
Cisplatin + AITCNot specified< 1Synergistic

Note: While specific IC50 values for the combination were not detailed in the source, the studies confirm a significant synergistic inhibition of cancer cell growth. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy.

Table 2: Synergistic Effects of AITC and Sulforaphane on A549 Lung Cancer Cells
TreatmentIC50 after 72h (µM)Combination Effect
AITC alone12.64 ± 1.19
Sulforaphane alone10.29 ± 0.66
AITC + SulforaphaneSignificantly lower than individual treatmentsSynergistic

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following are protocols for key experiments cited in the investigation of the synergistic effects of AITC.

Cell Viability (MTT) Assay

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate viable cancer cells (e.g., 2008 ovarian cancer or HOP62 lung cancer cells) in 96-well plates at a density of 2,500 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of AITC, cisplatin, or their combination. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.4 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells after treatment.

  • Cell Seeding: Seed a low density of cancer cells (e.g., 200 cells per well) in 6-well plates.

  • Treatment: After cell attachment, treat the cells with AITC, cisplatin, or their combination for 96 hours.

  • Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 3 weeks to form colonies.

  • Fixation and Staining: Fix the colonies with ice-cold methanol (B129727) and stain with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of visible colonies. A significant reduction in colony number in the combination treatment group compared to single-agent groups indicates a synergistic effect on inhibiting cell proliferation.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of the combination therapy in a living organism.

  • Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., A549 lung cancer cells) into immunodeficient mice.

  • Treatment: Once tumors are established, randomly assign mice to different treatment groups: vehicle control, AITC alone, cisplatin alone, and AITC + cisplatin combination. Administer treatments as per the defined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A significant reduction in tumor volume and weight in the combination therapy group compared to the single-agent groups indicates in vivo synergistic efficacy.[1]

Signaling Pathways and Mechanisms of Synergy

The synergistic anticancer effects of AITC in combination with other compounds are attributed to the modulation of multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Downregulation of Anti-Apoptotic Proteins

The combination of AITC and cisplatin has been shown to significantly enhance apoptosis (programmed cell death) in cancer cells.[1][2] This is achieved, in part, by downregulating the expression of key anti-apoptotic proteins such as Bcl-2 and survivin.[1][2] The reduction of these proteins lowers the threshold for apoptosis induction, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.

G AITC AITC Bcl2 Bcl-2 AITC->Bcl2 downregulates Survivin Survivin AITC->Survivin downregulates Cisplatin Cisplatin Cisplatin->Bcl2 downregulates Cisplatin->Survivin downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Survivin->Apoptosis inhibits

Caption: AITC and Cisplatin synergistically induce apoptosis by downregulating Bcl-2 and survivin.

Induction of G2/M Cell Cycle Arrest

The combination of AITC and cisplatin has also been observed to induce a more pronounced and prolonged G2/M phase cell cycle arrest compared to either agent alone.[1] This prevents cancer cells from proceeding through mitosis and cell division, ultimately leading to cell death. The mechanism involves the modulation of key cell cycle regulatory proteins.

G cluster_0 Combination Treatment AITC AITC G2M_Arrest G2/M Phase Cell Cycle Arrest AITC->G2M_Arrest induces Cisplatin Cisplatin Cisplatin->G2M_Arrest induces Cell_Proliferation Cell Proliferation G2M_Arrest->Cell_Proliferation inhibits

Caption: AITC and Cisplatin combination promotes G2/M cell cycle arrest, inhibiting proliferation.

Conclusion and Future Directions

The presented evidence strongly suggests that AITC, the active metabolite of sinigrin, holds significant promise as a synergistic partner in combination cancer therapy. The ability of AITC to enhance the efficacy of conventional chemotherapeutic agents like cisplatin provides a strong rationale for further investigation into sinigrin-based combination treatments. Future research should focus on direct studies of sinigrin in combination with a broader range of anticancer drugs to establish optimal dosing, scheduling, and to fully elucidate the underlying molecular mechanisms. The development of targeted delivery systems for sinigrin and myrosinase could further enhance the therapeutic index of these combination strategies, paving the way for more effective and personalized cancer treatments.

References

Safety Operating Guide

Proper Disposal of Sinigrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This document provides essential procedural guidance for the proper disposal of Sinigrin (B192396), a glucosinolate commonly used in research and development.

Waste Characterization and Regulatory Overview

Sinigrin itself is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, upon hydrolysis, which can be initiated by contact with moisture or enzymatic activity, Sinigrin degrades into allyl isothiocyanate. Allyl isothiocyanate is a significantly more toxic compound, particularly to aquatic life, and may cause skin and respiratory irritation. Therefore, disposal procedures must account for the potential formation of this more hazardous breakdown product.

Waste generators are responsible for determining if their waste is hazardous. While pure, unadulterated sinigrin may not meet the criteria for hazardous waste, any mixture or solution containing sinigrin, or waste materials contaminated with it, should be managed cautiously. Given the toxicity of its primary breakdown product, it is prudent to handle and dispose of sinigrin waste as hazardous chemical waste.

Step-by-Step Disposal Procedure

Objective: To safely collect, store, and dispose of sinigrin waste in compliance with laboratory safety protocols and environmental regulations.

Materials Required:

  • Designated hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Waste accumulation log

Procedure:

  • Personal Protective Equipment (PPE): Before handling sinigrin or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Collection:

    • Solid Waste: Collect unused or expired sinigrin standard, as well as grossly contaminated items such as weighing boats and paper towels, and place them in a designated, leak-proof hazardous waste container. Avoid generating dust.

    • Liquid Waste: Collect all aqueous and solvent solutions containing sinigrin in a separate, compatible hazardous waste container. Do not pour sinigrin solutions down the drain.[1][2]

    • Sharps: Any sharps, such as needles or broken glass contaminated with sinigrin, must be disposed of in a designated sharps container that is then managed as hazardous waste.

  • Container Labeling:

    • Immediately label the hazardous waste container with the words "Hazardous Waste."

    • Clearly identify the contents, including "Sinigrin" and any other chemical constituents. List the estimated concentrations and quantities of each component.

    • Indicate the potential hazard, such as "Toxic" or "Irritant."

    • Record the date when the first waste was added to the container (accumulation start date).

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2]

    • Ensure the container is kept closed at all times, except when adding waste.

    • Segregate the sinigrin waste container from incompatible materials, such as strong oxidizing agents.

    • The SAA should be a well-ventilated area, and secondary containment is recommended to mitigate spills.

  • Disposal Request:

    • Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of the waste through regular trash or other non-compliant channels.

Quantitative Data Summary

For the disposal of chemical waste, certain quantitative limits and classifications are important for regulatory compliance.

ParameterGuidelineReference
RCRA Hazardous Waste Codes Sinigrin is not a listed hazardous waste (no specific P or U code). Waste may be classified as hazardous based on the toxicity of its breakdown product, allyl isothiocyanate.[3]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be accumulated.[1]
SAA Time Limit Containers may remain in an SAA for up to one year from the accumulation start date.[2]
Drain Disposal Prohibited for hazardous chemicals.[1]

Logical Workflow for Sinigrin Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of sinigrin waste in a laboratory setting.

Sinigrin_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Sinigrin Waste Generated (Solid, Liquid, or Contaminated Materials) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate label_container Label Container: 'Hazardous Waste', Contents, Hazards, Date segregate->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa check_full Is Container Full or Accumulation > 1 Year? store_saa->check_full check_full->store_saa No request_pickup Arrange for Disposal via Institutional EHS check_full->request_pickup Yes end Waste Properly Disposed request_pickup->end

Caption: Logical workflow for the safe disposal of sinigrin waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.